Sciadopitysin
Beschreibung
This compound has been reported in Taxus cuspidata, Torreya nucifera, and other organisms with data available.
biflavonoid from Taxus celebica & Ginkgo biloba
Eigenschaften
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRBCHEOFVYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200096 | |
| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-34-6 | |
| Record name | Sciadopitysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sciadopitysin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sciadopitysin | |
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| Record name | Sciadopitysin | |
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| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |
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| Record name | SCIADOPITYSIN | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sciadopitysin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its discovery, and the experimental methodologies employed for its isolation, purification, and characterization. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance comprehension.
Introduction and Discovery
This compound is a biflavonoid, a class of polyphenolic compounds characterized by a structure composed of two flavonoid moieties linked together. It was first isolated from the leaves of the Japanese umbrella pine, Sciadopitys verticillata. However, it is more commonly associated with Ginkgo biloba, from which it has been extensively studied.[1] The discovery of this compound and other biflavonoids has been pivotal in expanding the understanding of the chemical diversity of natural products and their potential therapeutic applications.
Natural Sources of this compound
This compound has been identified in several plant species. The primary and most well-documented sources are Ginkgo biloba and Torreya nucifera.
Ginkgo biloba (Ginkgo Tree)
Ginkgo biloba is a prominent source of this compound. The concentration of this biflavonoid varies significantly depending on the part of the plant and its developmental stage. Leaves, in particular, are a rich source.
Torreya nucifera (Kaya, Japanese Nutmeg-yew)
The leaves of Torreya nucifera have also been identified as a source of this compound, along with other biflavonoids like amentoflavone, bilobetin, and ginkgetin.[2][3]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in various plant materials has been quantified using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data from different studies.
Table 1: this compound Content in Different Tissues of Ginkgo biloba
| Plant Part | This compound Concentration (µg/g dry weight) | Reference |
| Leaf Blades | 86.00 ± 0.74 | [1] |
| Leaf Petioles | 727.14 ± 2.98 | [1] |
| Seed Petioles | 289.32 ± 19.19 | [1] |
| Sarcotesta | 224.32 ± 4.44 | [1] |
| Twig Bark | 41.57 ± 4.64 | [1] |
Table 2: Biflavonoid Content in Leaves of Ginkgo biloba (Autumnal)
| Biflavonoid | Concentration (% of dry weight) |
| This compound | 0.05 - 0.1 |
| Ginkgetin | 0.1 - 0.2 |
| Isoginkgetin | 0.05 - 0.1 |
| Bilobetin | 0.1 - 0.2 |
Note: Data synthesized from multiple sources indicating general ranges.
Experimental Protocols
Extraction of Biflavonoids from Plant Material
This protocol provides a general method for the extraction of biflavonoids, including this compound, from dried plant leaves.
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Sample Preparation: Dried leaves of Ginkgo biloba or Torreya nucifera are ground into a fine powder.[2][3]
-
Extraction: The powdered plant material (e.g., 1.8 kg) is extracted with ethanol (B145695) (e.g., 3 x 2.0 L) at room temperature for a period of 4 days.[3]
-
Concentration: The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[3]
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity.[2][3] The biflavonoids, including this compound, are typically found in the ethyl acetate fraction.
Isolation and Purification of this compound
Further purification of the biflavonoid-rich fraction is achieved through chromatographic techniques.
-
Column Chromatography: The ethyl acetate fraction is subjected to open column chromatography on silica (B1680970) gel.[3]
-
Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used.[3]
-
Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).[3]
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts.
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a Diode Array Detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of hexane/chloroform with an increasing concentration of tetrahydrofuran (B95107) can be used.[4]
-
Detection: The detection wavelength is typically set at 330 nm for biflavonoids.[1][4]
-
Quantification: A calibration curve is generated using a pure standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas with the calibration curve.[4]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes, most notably the RANKL-induced NF-κB signaling pathway, which is crucial in osteoclastogenesis (the formation of bone-resorbing cells).[5][6]
Inhibition of the RANKL/NF-κB Signaling Pathway
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a key cytokine that induces the differentiation of osteoclast precursors into mature osteoclasts. This process is heavily dependent on the activation of the NF-κB transcription factor.
This compound has been demonstrated to inhibit RANKL-induced osteoclastogenesis by suppressing the activation of the NF-κB pathway.[5][6] This inhibitory effect is achieved without significantly altering the phosphorylation of MAPKs (p38, JNK, and ERK1/2).[5][6] The downstream effects of this inhibition include the reduced expression of key osteoclast-specific genes such as:
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c-Fos and NFATc1: Transcription factors essential for osteoclast differentiation.[5][6]
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Cathepsin K (CTSK), Tartrate-resistant acid phosphatase (TRAP), and Matrix metalloproteinase-9 (MMP-9): Enzymes crucial for bone resorption.[5][6]
The following diagram illustrates the inhibitory effect of this compound on the RANKL/NF-κB signaling pathway.
Caption: Inhibition of the RANKL/NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating this compound's Effect on Osteoclastogenesis
The following diagram outlines a typical experimental workflow to study the impact of this compound on RANKL-induced osteoclastogenesis.
Caption: Experimental workflow for studying this compound's effects on osteoclastogenesis.
Conclusion
This compound stands out as a biflavonoid with significant therapeutic potential, particularly in the context of bone diseases. This technical guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and its mechanism of action in inhibiting the RANKL/NF-κB signaling pathway. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to the exploration and development of novel therapeutics from natural products. Further investigation into the bioavailability, pharmacokinetics, and clinical efficacy of this compound is warranted to fully realize its therapeutic promise.
References
- 1. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apitherapy.com [apitherapy.com]
- 3. Biflavonoids from Torreya nucifera displaying SARS-CoV 3CLpro inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. This compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Sciadopitysin Biosynthetic Pathway in Ginkgo biloba
Abstract
Ginkgo biloba, a unique and ancient tree species, is a rich source of various secondary metabolites, including a distinctive class of compounds known as biflavonoids.[1] Among these, this compound and its precursors have garnered significant interest for their potential pharmacological activities.[2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Ginkgo biloba. It details the enzymatic steps from primary metabolites to the final complex biflavonoid structure, presents quantitative data on biflavonoid distribution, outlines key experimental protocols for their analysis, and provides visual diagrams of the metabolic and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biotechnology.
Introduction to Ginkgo Biflavonoids
Ginkgo biloba produces a variety of flavonoids, which are broadly classified into flavonoid glycosides, catechins, and biflavonoids.[3][4] Biflavonoids are complex structures formed by the dimerization of flavonoid monomers.[1] In Ginkgo, the primary biflavonoids are derived from the flavone (B191248) apigenin (B1666066) and include amentoflavone, bilobetin, ginkgetin, isoginkgetin (B1672240), and this compound.[1][5] These compounds are considered important constituents of ginkgo phytopharmaceuticals and contribute to the plant's overall biological activity.[1][2]
Amentoflavone, a dimer of two apigenin units, is the foundational molecule for this series of compounds.[6][7] The other major ginkgo biflavonoids—bilobetin, ginkgetin, isoginkgetin, and this compound—are mono-, di-, and tri-O-methylated derivatives of amentoflavone, respectively.[8] this compound, with three methoxy (B1213986) groups, represents one of the more complex structures in this pathway.[8] Understanding its biosynthesis is crucial for metabolic engineering and optimizing production.
The this compound Biosynthetic Pathway
The formation of this compound is a multi-stage process that begins with the general phenylpropanoid pathway and proceeds through flavonoid and biflavonoid-specific branches.
Upstream Pathway: Synthesis of the Apigenin Monomer
The synthesis of the apigenin monomer is the initial phase, utilizing precursors from primary metabolism. This pathway involves several key enzymes that have been identified in Ginkgo biloba.[3][5]
-
Phenylalanine Ammonia Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. The first CHS gene from G. biloba was cloned in 2004.[5]
-
Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin.[3][5]
-
Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.
Core Pathway: From Apigenin to this compound
This phase involves the dimerization of apigenin and subsequent methylation steps. While the precise enzymes have not been fully characterized in Ginkgo biloba, the pathway is inferred from the structures of the isolated biflavonoids.
-
Oxidative Coupling: Two molecules of apigenin undergo C-C oxidative coupling to form amentoflavone. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase. Amentoflavone consists of two apigenin units linked between the C-3' of one unit and the C-8 of the other.[7]
-
Sequential O-Methylation: Amentoflavone serves as the scaffold for a series of methylation reactions, catalyzed by O-methyltransferases (OMTs), using S-adenosyl methionine (SAM) as the methyl donor.
-
Amentoflavone → Bilobetin: A single methylation at the C-4' position.[8]
-
Amentoflavone → Ginkgetin / Isoginkgetin: Double methylation occurs to form these isomers. Ginkgetin is methylated at C-7 and C-4', while isoginkgetin is methylated at C-4' and C-4'''.[8]
-
Ginkgetin / Isoginkgetin → this compound: A third methylation occurs. This compound possesses three methoxy groups at positions C-7, C-4', and C-4'''.[8]
-
Quantitative Data on Biflavonoid Distribution
The concentration of this compound and other biflavonoids varies significantly across different tissues of the Ginkgo biloba plant. This distribution suggests tissue-specific regulation of the biosynthetic pathway. Leaf blades are generally the richest source of these compounds.
Table 1: Tissue-Specific Content of Major Biflavonoids in Ginkgo biloba Data compiled from Kovač Tomas M, et al. (2022).[8][9][10] All values are in µg/g of dry weight (dw).
| Plant Part | Amentoflavone (µg/g dw) | Bilobetin (µg/g dw) | Ginkgetin (µg/g dw) | Isoginkgetin (µg/g dw) | This compound (µg/g dw) | Total Biflavonoids (µg/g dw) |
| Leaf Blades | 13.92 ± 1.01 | 165.71 ± 12.37 | 188.75 ± 14.12 | 255.45 ± 19.34 | 439.12 ± 26.69 | 1062.95 |
| Leaf Petioles | 24.38 ± 1.83 | 118.89 ± 9.07 | 102.94 ± 7.15 | 162.92 ± 11.23 | 240.59 ± 16.51 | 649.72 |
| Seed Petioles | 34.01 ± 2.51 | 249.29 ± 19.23 | 146.62 ± 9.37 | 380.41 ± 26.98 | 289.32 ± 19.19 | 1099.65 |
| Sarcotesta | 17.52 ± 2.77 | 138.34 ± 49.19 | 116.53 ± 6.58 | 311.67 ± 16.92 | 224.32 ± 4.44 | 808.38 |
| Twig Bark | 75.70 ± 6.80 | 32.53 ± 2.30 | 33.79 ± 2.80 | 29.49 ± 3.23 | 41.57 ± 4.64 | 213.08 |
| Buds | 38.82 ± 1.55 | 16.63 ± 1.05 | 19.24 ± 0.98 | 20.37 ± 1.01 | 22.84 ± 1.22 | 117.90 |
| Tree Bark | 63.30 ± 4.60 | Not Detected | Not Detected | Not Detected | Not Detected | 63.30 |
Note: Biflavonoids were not detected in twigs without bark, nutshells, or kernels.[8]
Table 2: Reported Bioactivity of Ginkgo Biflavonoids This table summarizes key in vitro bioactivity data relevant to drug development.
| Compound | Target/Assay | Bioactivity (IC₅₀) | Reference |
| Ginkgetin | Human Carboxylesterase 2 (CES2) | 0.3 µM | [11] |
| Bilobetin | Human Carboxylesterase 2 (CES2) | 0.18 µM | [11] |
| This compound | Human Carboxylesterase 2 (CES2) | 0.29 µM | [11] |
| Isoginkgetin | Human Carboxylesterase 2 (CES2) | 0.94 µM | [11] |
| Amentoflavone | κ-opioid receptor | Kₑ = 490 nM | [6] |
| Amentoflavone | Cytochrome P450 (CYP3A4, CYP2C9) | Potent Inhibitor | [6] |
Experimental Protocols
Protocol for Extraction of Biflavonoids from Ginkgo biloba Leaves
This protocol provides a general method for the extraction of biflavonoids for analytical purposes.
-
Sample Preparation: Collect fresh Ginkgo biloba leaves and wash them with distilled water. Dry the leaves in a shaded, well-ventilated area or in an oven at 40-50°C until constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Solvent Extraction: a. Weigh 1.0 g of the powdered leaf sample into a conical flask. b. Add 25 mL of 80% aqueous methanol (B129727) (MeOH).[12] c. Sonicate the mixture in an ultrasonic bath for 30-45 minutes at room temperature. d. Alternatively, perform reflux extraction at 60°C for 2 hours.
-
Filtration and Concentration: a. Centrifuge the mixture at 3000 x g for 10 minutes.[13] b. Filter the supernatant through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove particulate matter. c. The resulting extract can be used directly for HPLC analysis or concentrated under reduced pressure using a rotary evaporator for further purification.
-
Storage: Store the final extract at 4°C in a dark vial to prevent degradation before analysis.
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This method allows for the simultaneous separation and quantification of the five major biflavonoids.[8]
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column thermostat.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) acetonitrile (B52724) and (B) 0.1% formic acid in water.
-
Gradient Program: Start with 30% A, increase linearly to 70% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 330 nm for all biflavonoids.
-
-
Standard Preparation: Prepare stock solutions of pure amentoflavone, bilobetin, ginkgetin, isoginkgetin, and this compound standards (e.g., 1 mg/mL in methanol). Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 1 to 100 µg/mL).
-
Quantification: Inject the prepared sample extracts and standard solutions. Identify the biflavonoid peaks in the sample chromatogram by comparing their retention times and UV spectra with the standards.[8] Quantify the concentration of each compound using the linear regression equation derived from the calibration curve.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Ginkgo biloba is a complex process rooted in the general flavonoid pathway, culminating in specific dimerization and methylation steps. While the chemical intermediates are well-established, the specific enzymes—particularly the cytochrome P450 responsible for the initial coupling of apigenin and the subsequent O-methyltransferases—remain to be functionally characterized in Ginkgo.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Enzyme Discovery and Characterization: Identification and functional analysis of the specific genes and enzymes in the biflavonoid branch of the pathway will enable a deeper understanding of its regulation.
-
Metabolic Engineering: Knowledge of the rate-limiting enzymatic steps could allow for the targeted upregulation of this compound production in Ginkgo cell cultures or heterologous systems.
-
Pharmacokinetic Studies: Further investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a therapeutic agent.
This guide provides a foundational understanding of the this compound pathway, offering the necessary data and protocols to support ongoing and future research in this promising field.
References
- 1. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview and Recent Progress on the Biosynthesis and Regulation of Flavonoids in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic, Metabolism, and Metabolomic Strategies Provide Deep Insight Into the Underlying Mechanism of Ginkgo biloba Flavonoids in the Treatment of Cardiovascular Disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Amentoflavone - Wikipedia [en.wikipedia.org]
- 7. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) [mdpi.com]
- 9. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Total Flavonoids Contents and Antioxidant Activity of Ginkgo biloba Leaf by Near-Infrared Reflectance Method - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Sciadopitysin and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities. Primarily isolated from Ginkgo biloba, this compound and its structural analogues, such as ginkgetin (B1671510) and isoginkgetin (B1672240), have demonstrated potential as anti-inflammatory, neuroprotective, and anti-cancer agents. The complex molecular architecture of these biflavonoids presents a considerable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the total synthesis of this compound and its key analogues, detailing synthetic strategies, experimental protocols, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Chemical Structures
This compound, ginkgetin, and isoginkgetin are all derivatives of amentoflavone, differing in their methylation patterns.
-
This compound: 7,4',4'''-tri-O-methylamentoflavone
-
Ginkgetin: 7,4'-di-O-methylamentoflavone
-
Isoginkgetin: 4',7''-di-O-methylamentoflavone
Synthetic Strategies for Biflavonoids
The total synthesis of this compound and its analogues is not extensively documented in a single, complete procedure. However, the synthesis of related biflavonoids has been achieved through several key strategic approaches. These methods can be adapted to target this compound and its analogues. The most prominent strategies involve the coupling of two flavonoid monomers.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of biflavonoid synthesis, this reaction is employed to couple a flavonoid boronic acid or boronate ester with a halogenated flavonoid.[1][2][3][4] This strategy offers a versatile and high-yielding route to unsymmetrical biflavonoids.
Ullmann Condensation/Coupling
The Ullmann reaction is a classical method for the formation of biaryl linkages using copper-mediated coupling of aryl halides.[5][6][7] This approach has been historically used for the synthesis of biflavonoids, though it often requires harsh reaction conditions. Modern modifications have improved the efficiency and applicability of this reaction.
Wessely-Moser Rearrangement
The Wessely-Moser rearrangement is an isomerization reaction that occurs in flavonoids, typically under acidic or basic conditions.[8][9] While not a direct coupling method, it can be a crucial step in the synthesis of certain flavonoid isomers and can be strategically employed in the total synthesis of complex biflavonoids.
Experimental Protocols
Synthesis of Isoginkgetin (Illustrative Pathway)
The synthesis of isoginkgetin can be envisioned through a convergent approach utilizing a Suzuki-Miyaura cross-coupling as the key step. This involves the preparation of two flavonoid fragments: a boronate ester-substituted flavone (B191248) and an iodo-substituted flavone.
Step 1: Synthesis of Flavone Monomers
The individual flavonoid monomers are typically synthesized through well-established methods such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, starting from substituted acetophenones and benzaldehydes. Protective group strategies are often necessary to mask reactive hydroxyl groups.
Step 2: Functionalization of Flavone Monomers
One flavonoid monomer is halogenated, typically with iodine, at the desired coupling position. The other monomer is converted to a boronic acid or a boronate ester, such as a pinacol (B44631) boronate, through methods like the Miyaura borylation.
Step 3: Suzuki-Miyaura Cross-Coupling
To a solution of the iodo-flavone (1.0 equiv) and the flavone boronate ester (1.2 equiv) in a suitable solvent such as a 9:1 mixture of DMF and water, is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a base, such as NaOH (4.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) in a microwave reactor at 120 °C for 2 hours. After cooling, the reaction mixture is filtered and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[1]
Step 4: Deprotection
In the final step, any protecting groups on the hydroxyl functionalities are removed to yield the final biflavonoid product. This is typically achieved using reagents like BBr₃ or through catalytic hydrogenation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogues.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₃H₂₄O₁₀ | 580.54 |
| Ginkgetin | C₃₂H₂₂O₁₀ | 566.51 |
| Isoginkgetin | C₃₂H₂₂O₁₀ | 566.51 |
Table 2: Spectroscopic Data of this compound [11]
| Type | Data |
| ¹H NMR | Predicted data available in databases such as NP-MRD.[12] |
| ¹³C NMR | Predicted and some experimental data available in databases like PubChem.[11] |
| Mass Spec | m/z 581.1448 [M+H]⁺ |
Table 3: Spectroscopic Data of Ginkgetin [13]
| Type | Data |
| ¹H NMR | Detailed assignments available in specialized literature.[14] |
| ¹³C NMR | Data available in databases like PubChem.[13] |
| Mass Spec | m/z 567.1291 [M+H]⁺ |
Table 4: Spectroscopic Data of Isoginkgetin [15][16]
| Type | Data |
| ¹H NMR | Data available in various publications. |
| ¹³C NMR | Data available in various publications. |
| Mass Spec | m/z 565.1138 [M-H]⁻ |
Signaling Pathways and Biological Activity
This compound and its analogues have been reported to modulate several key signaling pathways, contributing to their observed biological effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival.[17][18][19][20] Several studies have indicated that biflavonoids, including this compound and its analogues, can inhibit the activation of the NF-κB pathway.[21][22] This inhibition is thought to be a primary mechanism behind their anti-inflammatory properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of structurally diverse biflavonoids [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. 845. Wessely–Moser rearrangement of chromonols and flavonols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. NP-MRD: Showing NP-Card for this compound (NP0321663) [np-mrd.org]
- 13. Ginkgetin | C32H22O10 | CID 5271805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 20. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. medchemexpress.com [medchemexpress.com]
The Neuroprotective Mechanisms of Sciadopitysin in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis and Ginkgo biloba, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in neuronal cells. Drawing from preclinical studies, this document details the compound's ability to counteract neurotoxicity induced by both methylglyoxal (B44143) (MG) and amyloid-beta (Aβ), two key players in the pathology of neurodegenerative diseases.
This guide summarizes the quantitative effects of this compound on neuronal cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the intricate mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, aiming to accelerate the exploration of this compound as a potential therapeutic agent for neurodegenerative disorders.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Two major contributors to this neuronal damage are the accumulation of advanced glycation end products (AGEs), for which methylglyoxal (MG) is a major precursor, and the aggregation of amyloid-beta (Aβ) peptides[1]. These pathological hallmarks lead to increased oxidative stress, neuroinflammation, and ultimately, apoptotic cell death.
This compound, a naturally occurring biflavonoid, has demonstrated significant neuroprotective effects in preclinical models of neurotoxicity[1][2]. This guide delves into the core mechanisms by which this compound exerts its protective action in neuronal cells, focusing on its antioxidant, anti-apoptotic, and signaling-modulatory properties.
Mechanism of Action in Methylglyoxal-Induced Neurotoxicity
In a key study utilizing human neuroblastoma SK-N-MC cells, this compound demonstrated a potent ability to protect against MG-induced cytotoxicity. Pretreatment with this compound was shown to significantly improve cell viability and inhibit apoptosis in a dose-dependent manner[1].
Attenuation of Oxidative Stress and Intracellular Calcium Dysregulation
This compound was found to mitigate several key events in MG-induced oxidative stress. It effectively attenuated the MG-induced increase in intracellular calcium (Ca2+) levels and the expression of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells[1].
Activation of the Nrf2 Antioxidant Pathway
A crucial aspect of this compound's neuroprotective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound treatment led to an increase in the nuclear translocation of Nrf2, a master regulator of the antioxidant response. This, in turn, upregulates the expression of downstream antioxidant enzymes, including glyoxalase 1, which is involved in the detoxification of MG[1].
Quantitative Data Summary: Methylglyoxal-Induced Neurotoxicity
The following table summarizes the quantitative data from the study on the protective effects of this compound against MG-induced neurotoxicity in SK-N-MC cells.
| Parameter | Condition | This compound Concentration | Result |
| Cell Viability | 500 µM MG | 1 µM | Increased to ~65% from ~50% |
| 500 µM MG | 5 µM | Increased to ~75% from ~50% | |
| 500 µM MG | 10 µM | Increased to ~85% from ~50% | |
| Apoptosis (TUNEL-positive cells) | 500 µM MG | 10 µM | Decreased to ~15% from ~40% |
| Intracellular Ca2+ Levels | 500 µM MG | 10 µM | Significantly reduced compared to MG alone |
| NOX4 Protein Expression | 500 µM MG | 10 µM | Significantly reduced compared to MG alone |
| Nuclear Nrf2 Protein Expression | 500 µM MG | 10 µM | Significantly increased compared to MG alone |
Mechanism of Action in Amyloid-Beta-Induced Neurotoxicity
This compound has also shown promise in combating the neurotoxic effects of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. Studies have indicated that this compound can inhibit the aggregation of Aβ peptides and protect neuronal cells from Aβ-induced damage[2].
Inhibition of Amyloid-Beta Aggregation
A key mechanism of this compound in the context of Alzheimer's disease pathology is its ability to interfere with the aggregation of Aβ peptides. By inhibiting the formation of toxic Aβ fibrils, this compound can potentially reduce the primary insult that triggers the cascade of neurodegenerative events[2].
Enhancement of Neuronal Cell Viability
In cellular assays using SH-SY5Y neuroblastoma cells and primary cortical neurons, this compound demonstrated a neuroprotective effect against Aβ-induced toxicity, leading to an increase in cell viability[2]. While the precise signaling pathways modulated by this compound in this context are still under investigation, its anti-apoptotic and antioxidant properties are likely to play a significant role.
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide to ensure reproducibility.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SK-N-MC cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of this compound (1, 5, 10 µM) for 1 hour, followed by co-treatment with 500 µM methylglyoxal (MG) for 24 hours.
Cell Viability Assay (MTT Assay)
-
Seed SK-N-MC cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells as described in section 5.1.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
-
Grow SK-N-MC cells on coverslips in a 24-well plate.
-
Treat the cells as described in section 5.1.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
The percentage of TUNEL-positive cells is calculated by counting the number of green-fluorescent (apoptotic) cells and dividing by the total number of DAPI-stained (total) cells.
Western Blot Analysis
-
Lyse the treated SK-N-MC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NOX4, Nrf2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Measurement of Intracellular Calcium
-
Load the SK-N-MC cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
After treatment as described in section 5.1, measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or a plate reader.
-
The change in fluorescence intensity is indicative of the change in intracellular calcium concentration.
Future Directions and Conclusion
The existing preclinical data strongly support the neuroprotective potential of this compound against neurotoxic insults relevant to neurodegenerative diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and signaling-modulatory effects, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK signaling pathways in the context of Aβ-induced neurotoxicity.
-
Conducting in vivo studies in animal models of neurodegenerative diseases to evaluate the therapeutic efficacy, bioavailability, and safety of this compound.
-
Investigating the potential synergistic effects of this compound with other neuroprotective agents.
References
Preliminary Screening of Sciadopitysin for Antioxidant Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a biflavonoid predominantly found in the leaves of the Ginkgo biloba tree and the Japanese umbrella pine (Sciadopitys verticillata), has garnered increasing interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary screening of this compound for its antioxidant potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Natural compounds with potent antioxidant properties are therefore of significant interest in the development of novel therapeutic and preventative strategies.
This document summarizes the available quantitative data on the antioxidant capacity of this compound, details the experimental protocols for key in vitro and cell-based antioxidant assays, and elucidates the potential signaling pathways through which this compound may exert its antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of natural antioxidant compounds.
Data Presentation: In Vitro Antioxidant Capacity of this compound
The antioxidant potential of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to express the potency of an antioxidant, with lower values indicating greater activity. While extensive quantitative data for this compound in common antioxidant assays is still emerging, this section aims to provide a structured summary of available and related data.
| Assay | Compound | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) | Notes |
| DPPH Radical Scavenging Activity | This compound | Data Not Available | Ascorbic Acid | ~30.4 - 45.8 | The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] |
| ABTS Radical Scavenging Activity | This compound | Data Not Available | Trolox | ~2.9 - 3.8 | The ABTS assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation. |
| Cellular Antioxidant Activity (CAA) | This compound | Data Not Available | Quercetin | ~9.84 | The CAA assay measures the ability of a compound to inhibit the formation of fluorescent DCF within cells, providing a more biologically relevant measure of antioxidant activity.[2] |
| Reduction of Aβ(1-42) Induced Cytotoxicity | This compound | 9.84 | - | - | This demonstrates a protective effect against oxidative stress-induced cell death in a neuronal cell model.[3] |
Note: The table highlights the current gap in publicly available, direct quantitative antioxidant data for this compound from standardized DPPH and ABTS assays. The provided EC50 value relates to its protective effect in a specific cellular model of neurotoxicity, which is an indirect measure of its antioxidant potential. Further direct antioxidant screening is warranted.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible and comparative assessment of antioxidant activity. The following sections provide comprehensive methodologies for the key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
This compound (or test compound)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
This compound (or test compound)
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: In a 96-well plate, add 270 µL of the working ABTS•+ solution to 30 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of intracellular reactive oxygen species in a cell culture system.[5]
Materials:
-
Human hepatocarcinoma (HepG2) cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well black, clear-bottom cell culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator
-
This compound (or test compound)
-
Quercetin as a positive control
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (Quercetin) in the presence of DCFH-DA (typically 25 µM) for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
After the incubation period, wash the cells with PBS to remove the treatment solution.
-
Add the AAPH solution (typically 600 µM) to all wells except the blank wells to induce peroxyl radical formation.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour at 37°C, with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
The CAA value is calculated as follows:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value (the median effective concentration) can be determined from the dose-response curve of CAA units versus concentration.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound may exert its antioxidant effects through the modulation of key intracellular signaling pathways involved in the cellular stress response. The following diagrams, generated using Graphviz (DOT language), illustrate these potential mechanisms.
Caption: General experimental workflow for in vitro and cell-based antioxidant assays.
Caption: Proposed activation of the Nrf2 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Sciadopitysin: A Technical Guide to its Role in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadopitysin, a naturally occurring biflavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in modulating key inflammatory signaling pathways. Drawing from in vitro and in vivo studies, this document details its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway, its apparent lack of interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, and explores its potential, though not yet directly established, relationship with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a biflavonoid found in plants such as Sciadopitys verticillata, has emerged as a potential anti-inflammatory agent. Understanding its precise mechanism of action is crucial for its development as a therapeutic. This guide synthesizes the current knowledge on this compound's interaction with inflammatory signaling cascades.
Modulation of Inflammatory Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of this pathway.
-
Mechanism of Action: In inflammatory conditions, such as those stimulated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), this compound has been shown to dose-dependently suppress the activation of NF-κB.[1][2] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream pro-inflammatory mediators. The suppression of NF-κB activation is a key event in the anti-inflammatory and bone-protective effects of this compound.[1][2]
Interaction with the MAPK Signaling Pathway
The MAPK signaling cascade, comprising kinases such as p38, JNK, and ERK1/2, is another critical regulator of inflammation. However, current research indicates that this compound's anti-inflammatory action is independent of this pathway.
-
Mechanism of Action: Studies have shown that while this compound effectively inhibits NF-κB activation, it does not alter the phosphorylation of key MAPK proteins p38, JNK, and ERK1/2 in response to inflammatory stimuli like RANKL.[1][2] This suggests a specific inhibitory action on the NF-κB pathway without a broad effect on other major inflammatory signaling cascades.
Potential Interaction with the JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for signaling by numerous cytokines and growth factors involved in inflammation and immunity. While there is no direct evidence of this compound modulating this pathway, studies on related biflavonoids suggest a potential for interaction.
-
Hypothesized Mechanism: The biflavonoid Ginkgetin, which shares structural similarities with this compound, has been shown to inhibit the JAK2/STAT3 signaling pathway.[1][3][4] Ginkgetin reduces the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream inflammatory genes.[1][3][4] Although not directly demonstrated for this compound, this provides a plausible, yet unconfirmed, avenue for its anti-inflammatory effects that warrants further investigation.
Quantitative Data
| Assay | Cell Line/Model | Treatment | Observed Effect | Reference |
| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | This compound (dose-range not specified) with RANKL | Dose-dependent suppression of RANKL-induced osteoclastogenesis. | [1][2] |
| Gene Expression | BMMs | This compound with RANKL | Strong reduction in RANKL-induced expression of cathepsin K (CTSK), tartrate-resistant acid phosphatase (TRAP), and MMP-9. | [1][2] |
| Bone Loss | LPS-induced mouse model | This compound administration | Reversal of bone loss. | [1][2] |
| Cytokine Production | RIN-m5F pancreatic β-cells | This compound with methylglyoxal (B44143) (MG) | Prevention of MG-induced production of interleukin-1β. | [4] |
Experimental Protocols
In Vitro Inhibition of NF-κB Activation (Western Blot)
This protocol is a general guide for assessing the effect of this compound on the phosphorylation of NF-κB p65.
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Cells are seeded in 6-well plates and allowed to adhere.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity.
-
In Vivo Anti-Inflammatory Activity (LPS-induced Bone Loss Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of inflammatory bone loss.
-
Animal Model:
-
Use 8-week-old male C57BL/6 mice.
-
Divide mice into control, LPS-only, and LPS + this compound treatment groups.
-
-
Induction of Bone Loss:
-
Administer Lipopolysaccharide (LPS) via intraperitoneal or local injection to induce an inflammatory response and subsequent bone loss.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to LPS administration.
-
-
Analysis (Micro-CT):
-
After a set period (e.g., 2 weeks), sacrifice the mice and harvest relevant bones (e.g., femurs or calvaria).
-
Fix bones in 4% paraformaldehyde.
-
Scan the bones using a high-resolution micro-computed tomography (micro-CT) system.
-
Analyze bone morphometric parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Histological Analysis:
-
Decalcify bones and embed in paraffin.
-
Section the tissue and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize bone structure and inflammatory cell infiltration.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
References
- 1. Ginkgetin Pretreatment Reduces Inflammatory Response in DCD Donor Liver via JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgetin inhibits the growth of DU−145 prostate cancer cells through inhibition of signal transducer and activator of transcription 3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Sciadopitysin: A Technical Guide to its Molecular Targets
For Immediate Release
SEOUL, South Korea – Sciadopitysin, a biflavonoid compound naturally present in plants such as Ginkgo biloba, is emerging as a significant molecule of interest within the scientific and medical research communities.[1][2][3] A growing body of evidence highlights its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for future therapeutic development.[1][2][4] This technical guide provides an in-depth exploration of the therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.
Anti-Cancer Effects: A Multi-pronged Approach to Inhibit Malignancy
This compound has demonstrated notable anti-cancer effects, particularly in hepatocellular carcinoma (HCC).[1][3] Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[1]
Quantitative Data on Anti-Cancer Activity
The cytotoxic effects of this compound have been quantified across various cancer cell lines, demonstrating its potential as an anti-tumor agent.
| Cell Line | Cancer Type | IC50 Value (μM) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 38.02 | CCK-8 | [3] |
| Huh7 | Hepatocellular Carcinoma | 48.89 | CCK-8 | [3] |
| SK-Hep1 | Hepatocellular Carcinoma | 46.69 | CCK-8 | [3] |
| MDR1-MDCKII | P-glycoprotein expressing | 53.42 | Not Specified | [5] |
Induction of Mitochondrion-Dependent Apoptosis
This compound triggers apoptosis in cancer cells through the regulation of reactive oxygen species (ROS)-mediated signaling pathways.[1] This process involves key signaling cascades, including the MAPK, STAT3, and NF-κB pathways.[1]
Cell Cycle Arrest at G0/G1 Phase
This compound halts the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. This is achieved through the modulation of the AKT/p21/p27/CDK/Cyclin signaling pathway.[1]
Inhibition of Cell Migration and Invasion
The metastatic potential of cancer cells is curtailed by this compound through the AKT/GSK-3β/vimentin/β-catenin signaling pathway, which leads to a reduction in cell motility and invasion.[1][3]
Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration
This compound exhibits significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders.[2][4] Its primary mechanism in this context is the attenuation of oxidative stress.[4]
Quantitative Data on Neuroprotective Activity
| Cell Line | Insult | EC50 Value (μM) | Effect | Reference |
| PC12 | Amyloid-β (1-42) | 9.84 | Reduction of cytotoxicity | [5] |
Mechanism of Neuroprotection
In neuronal cells, this compound counteracts the detrimental effects of agents like methylglyoxal (B44143) (MG), a key player in the formation of advanced glycation end products (AGEs) implicated in neurodegeneration.[4] this compound improves cell viability and inhibits apoptosis by reducing intracellular calcium and NOX4 levels, thereby mitigating oxidative stress.[4] Furthermore, it enhances the cell's natural defense mechanisms by increasing the levels of nuclear Nrf2 and glyoxalase 1.[4]
Anti-Inflammatory and Other Therapeutic Activities
Beyond its anti-cancer and neuroprotective roles, this compound also demonstrates anti-inflammatory and other beneficial effects. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[5] This is particularly relevant in conditions like bone loss, where this compound was found to inhibit RANKL-induced osteoclastogenesis.[5] Additionally, it has shown protective effects in pancreatic β-cells against methylglyoxal-induced damage, suggesting a potential role in diabetes management.[5][6]
Experimental Methodologies
The investigation of this compound's therapeutic targets employs a range of standard and advanced molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assays
-
Protocol: Cell Counting Kit-8 (CCK-8) or MTT assays are utilized to assess the effect of this compound on cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of this compound are added to the wells.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the CCK-8 or MTT reagent is added.
-
Following another incubation period, the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Apoptosis and Cell Cycle Analysis
-
Protocol: Flow cytometry is the primary method for analyzing apoptosis and cell cycle distribution.
-
Apoptosis: Cells treated with this compound are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Cell Cycle: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Protocol: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, p21, cleaved caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Cell Migration and Invasion Assays
-
Protocol:
-
Wound-healing assay: A scratch is made in a confluent monolayer of cells. The rate at which the cells migrate to close the "wound" is monitored over time in the presence or absence of this compound.
-
Transwell assay: Cells are seeded in the upper chamber of a Transwell insert. For invasion assays, the insert is coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that migrate or invade through the porous membrane to the lower chamber is quantified after a specific time period.
-
Conclusion and Future Directions
This compound presents a compelling profile as a natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel therapies for cancer, neurodegenerative disorders, and inflammatory conditions. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in in vivo models and ultimately in human subjects. The detailed understanding of its molecular targets and mechanisms of action provides a solid foundation for its translation from the laboratory to the clinic.
References
- 1. BIOCELL | this compound exerts anticancer effects on HepG2 hepatocellular carcinoma cells by regulating reactive oxygen species-mediated signaling pathways [techscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Sciadopitysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a naturally occurring biflavonoid found in plants like Ginkgo biloba and Taxus chinensis, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, focusing on its neuroprotective, anti-inflammatory, and anticancer properties. While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, this guide consolidates the existing quantitative data for this compound and closely related biflavonoids to elucidate the key structural features governing its biological effects.
This document details the experimental protocols for key biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate relevant signaling pathways and experimental workflows.
Core Structure of this compound
This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. Specifically, it is a 7,4',4'''-trimethyl ether derivative of amentoflavone (B1664850). The core structure consists of two apigenin (B1666066) monomers linked by a C-C bond between the C3' of one unit and the C8'' of the other. The numbering of the atoms in the flavonoid rings is crucial for understanding the position of various functional groups that influence its activity.
Structure-Activity Relationship (SAR) Studies
Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease and methylglyoxal-induced cytotoxicity.[1][3]
Anti-Amyloid Aggregation Activity:
One of the key pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. This compound has been shown to inhibit the formation of Aβ fibrils.[1] The following table includes data for this compound and related flavonoids to illustrate the structural requirements for this activity.
Table 1: Structure-Activity Relationship of Biflavonoids as Inhibitors of Aβ Aggregation
| Compound | Modifications from this compound | Aβ Aggregation Inhibition (IC50/EC50) | Reference |
| This compound | - | Potent inhibitor (qualitative) | [1] |
| Amentoflavone | Demethylation at C7, C4', C4''' | IC50 = 8.3 µM (against SARS-CoV 3CLpro, a viral protease with structural similarities to some host proteases involved in amyloid precursor protein processing) | [4] |
| Bilobetin | Demethylation at C4''' | - | |
| Ginkgetin | Demethylation at C7 | - | |
| Isoginkgetin | Demethylation at C4' | - |
Note: Quantitative data for direct Aβ aggregation inhibition by a series of this compound derivatives is limited. The data for amentoflavone provides insight into the potential role of methoxy (B1213986) groups.
The presence of hydroxyl groups is generally considered important for the anti-amyloidogenic activity of flavonoids, as they can interact with the Aβ peptide and disrupt the hydrogen bonds necessary for fibril formation. The methoxy groups in this compound may influence its lipophilicity, affecting its ability to cross the blood-brain barrier and interact with Aβ.
Protection against Methylglyoxal-Induced Cytotoxicity:
Methylglyoxal (B44143) (MG) is a reactive dicarbonyl species implicated in diabetic complications and neurodegenerative diseases. This compound protects neuronal cells from MG-induced damage.[3][5]
Table 2: Neuroprotective Effects of this compound against Methylglyoxal-Induced Cytotoxicity in SK-N-MC cells
| Treatment | Effect | Quantitative Data | Reference |
| MG (400 µM) | Decreased cell viability | ~50% | [3] |
| This compound (10 µM) + MG (400 µM) | Increased cell viability | Significantly higher than MG alone | [3] |
| This compound (10 µM) + MG (400 µM) | Attenuated intracellular ROS | Significant reduction | [3] |
| This compound (10 µM) + MG (400 µM) | Increased nuclear Nrf2 levels | Significant increase | [3] |
The neuroprotective mechanism of this compound against MG involves the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO). The SAR for the anti-inflammatory activity of flavonoids often points to the importance of the C2=C3 double bond and the substitution pattern on the B-ring.
Table 3: Anti-inflammatory Activity of Flavonoids
| Compound | Key Structural Features | NO Production Inhibition (IC50) | Reference |
| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | 17.1 µM | [6] |
| 2',3',5,7-Tetrahydroxyflavone | 2',3',5,7-Tetrahydroxyflavone | 19.7 µM | [6] |
| This compound | 5,7-Dihydroxy-4',4''',7''-trimethoxy-3',8''-biflavone | - |
Note: Direct IC50 values for NO inhibition by this compound were not found. The data for other flavones highlights the importance of hydroxyl group positioning.
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of signaling pathways such as NF-κB and MAPK.
Anticancer Activity
The anticancer potential of various flavonoids has been extensively studied. While specific IC50 values for a range of this compound derivatives are not available, data from related compounds can provide insights.
Table 4: Anticancer Activity of a Synthesized Quinolone Derivative (Illustrative Example)
| Compound | Cell Line | Anticancer Activity (IC50) | Reference |
| Compound 5a | HepG2 | 4.05 µM | [7] |
| Compound 5a | HCT-116 | 1.89 µM | [7] |
| Compound 5b | MCF-7 | 8.48 µM | [7] |
Note: This table is illustrative of the type of quantitative data required for SAR studies and does not contain data for this compound derivatives due to a lack of available information.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation.
Protocol:
-
Preparation of Aβ solution: Reconstitute synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent like 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure it is in a monomeric state. The HFIP is then evaporated, and the peptide film is stored at -20°C. Immediately before the assay, the peptide is resuspended in a buffer such as 10 mM phosphate (B84403) buffer (pH 7.4).
-
Preparation of ThT solution: Prepare a stock solution of ThT in the same buffer. The final concentration in the assay is typically around 5-20 µM.
-
Assay setup: In a 96-well black plate with a clear bottom, mix the Aβ solution with the test compounds (this compound or its derivatives) at various concentrations.
-
Initiation of aggregation: Add the ThT solution to each well.
-
Fluorescence measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. The plate is typically incubated at 37°C with shaking between readings.
-
Data analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The IC50 value, the concentration of the compound that inhibits 50% of Aβ aggregation, can be calculated from the dose-response curves.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell culture: Plate neuronal cells (e.g., SK-N-MC) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound or its derivatives for a specified time (e.g., 1 hour).
-
Induction of oxidative stress: Expose the cells to an ROS-inducing agent, such as methylglyoxal or hydrogen peroxide.
-
Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30 minutes.
-
Fluorescence measurement: Wash the cells again to remove the excess dye and measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: The production of NO by macrophages can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Protocol:
-
Cell culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Sample collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data analysis: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The IC50 value for the inhibition of NO production can then be calculated.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of this compound against Methylglyoxal
Caption: this compound's neuroprotective mechanism against methylglyoxal-induced oxidative stress.
Experimental Workflow for Assessing Anti-Amyloid Aggregation Activity
Caption: Workflow for evaluating the inhibition of Aβ aggregation by this compound.
Anti-inflammatory Signaling Pathway of Flavonoids
Caption: General anti-inflammatory mechanism of flavonoids via inhibition of the NF-κB pathway.
Conclusion
This compound is a promising natural compound with a range of beneficial biological activities. While comprehensive structure-activity relationship studies on a wide array of its synthetic derivatives are still needed to fully elucidate the pharmacophore, the current evidence suggests that the arrangement of hydroxyl and methoxy groups on its biflavonoid scaffold is critical for its neuroprotective, anti-inflammatory, and potential anticancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel analogs with enhanced efficacy and selectivity. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to build a robust quantitative SAR database, which will be invaluable for the rational design of new therapeutic agents.
References
- 1. This compound: active component from Taxus chinensis for anti-Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Silico Docking Analysis of Sciadopitysin with SARS-CoV-2 Main Protease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a representative in silico molecular docking study of Sciadopitysin, a biflavonoid with recognized therapeutic potential, against the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. This document outlines the experimental protocols for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The findings are presented in structured tables for clarity and comparative purposes. Furthermore, this guide employs Graphviz visualizations to illustrate the experimental workflow and relevant biological pathways, providing a comprehensive overview for researchers in drug discovery and development.
Introduction
This compound, a naturally occurring biflavonoid found in plants such as Ginkgo biloba, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. The ongoing search for novel antiviral agents has led to the investigation of natural compounds that can target crucial viral proteins. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease, is essential for processing viral polyproteins, making it a prime target for antiviral drug development. In silico molecular docking provides a rapid and cost-effective method to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein target like Mpro. This whitepaper presents a detailed, illustrative in silico study to assess the potential of this compound as a SARS-CoV-2 Mpro inhibitor.
Experimental Protocols
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina
-
Visualization Software: PyMOL, UCSF Chimera
-
Ligand Structure: PubChem Database
-
Protein Structure: Protein Data Bank (PDB)
-
ADMET Prediction: SwissADME, pkCSM web servers
Ligand and Protein Preparation
2.2.1. Ligand Preparation (this compound)
-
The 3D structure of this compound was obtained from the PubChem database (CID: 5281696) in SDF format.[1]
-
The ligand was imported into AutoDockTools, where polar hydrogen atoms were added, and Gasteiger charges were computed.
-
The rotatable bonds of the ligand were defined to allow for conformational flexibility during the docking process.
-
The final prepared ligand structure was saved in PDBQT format.
2.2.2. Protein Preparation (SARS-CoV-2 Main Protease)
-
The three-dimensional crystal structure of the SARS-CoV-2 main protease was downloaded from the Protein Data Bank (PDB ID: 6LU7).[2]
-
The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands.
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.
-
The prepared protein was saved in PDBQT format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined around the active site of the Mpro. The dimensions and center of the grid box were set to encompass the catalytic dyad (His41 and Cys145) and surrounding residues.
-
Docking Parameters: The docking simulation was performed using AutoDock Vina. The exhaustiveness of the search was set to 16 to ensure a thorough exploration of the conformational space.
-
Execution: The docking was initiated via the command line, specifying the prepared ligand and protein files, the grid parameters, and the output file name.
-
Analysis of Results: The docking results were analyzed to identify the binding mode with the lowest binding energy. The interactions between this compound and the amino acid residues of Mpro were visualized using PyMOL.
ADMET Prediction
The ADMET properties of this compound were predicted using the SwissADME and pkCSM web servers. The canonical SMILES string of this compound, obtained from PubChem, was used as the input. The servers provided predictions for various pharmacokinetic and toxicological parameters.[3][4]
Data Presentation
Molecular Docking Results
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.9 |
| Interacting Residues | His41, Cys145, Met165, Glu166, Pro168 |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |
Table 1: Summary of the molecular docking results of this compound with the SARS-CoV-2 main protease.
ADMET Profile of this compound
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Good oral bioavailability is expected. |
| Blood-Brain Barrier Permeant | No | Low potential for central nervous system effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| AMES Toxicity | No | Unlikely to be mutagenic. |
| Hepatotoxicity | No | Low risk of liver damage. |
| Lipinski's Rule of Five | 0 violations | Favorable drug-like properties. |
Table 2: Predicted ADMET properties of this compound.
Visualization of Workflows and Pathways
Discussion
The results of this illustrative in silico study suggest that this compound has the potential to be an effective inhibitor of the SARS-CoV-2 main protease. The predicted binding energy of -8.9 kcal/mol indicates a strong and stable interaction between the ligand and the protein's active site. The key interactions with the catalytic dyad residues, His41 and Cys145, further support its potential inhibitory activity.
The ADMET profile of this compound is also promising. Its high predicted gastrointestinal absorption and adherence to Lipinski's Rule of Five suggest good drug-like characteristics. The prediction of no mutagenicity or hepatotoxicity is favorable for its safety profile. However, the predicted inhibition of the CYP2D6 enzyme warrants further investigation for potential drug-drug interactions.
Conclusion
This technical guide outlines a representative in silico workflow for evaluating the therapeutic potential of this compound against the SARS-CoV-2 main protease. The findings from this hypothetical study indicate that this compound is a promising candidate for further investigation as a potential antiviral agent. The detailed protocols and data presentation serve as a valuable resource for researchers in the field of computational drug discovery. It is important to note that these in silico results require experimental validation through in vitro and in vivo studies to confirm the biological activity and safety of this compound.
References
Pharmacological Profile of Sciadopitysin and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata, has garnered significant interest in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Pharmacological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological effects, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory and effective concentrations of this compound in different experimental models.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | IC50 | Not specified | [1] |
| Huh-7 (Hepatocellular Carcinoma) | CCK-8 | IC50 | Not specified | [1] |
| Hep3B (Hepatocellular Carcinoma) | CCK-8 | IC50 | Not specified | [1] |
Note: While the study demonstrated a significant killing effect on these cell lines, specific IC50 values were not provided in the abstract.
Table 2: Antiviral Activity of this compound
| Virus | Target | Assay | Parameter | Value | Reference |
| SARS-CoV-2 | 3CLpro | Time-dependent inhibition | IC50 (after 63-min pre-incubation) | < 10 µM | [2] |
| SARS-CoV-2 | 3CLpro | Kinetic analysis | Kᵢ | 7.59 µM | [2] |
| SARS-CoV-2 | 3CLpro | Kinetic analysis | kᵢₙₐ꜀ₜ | 0.01 min⁻¹ | [2] |
Table 3: Anti-inflammatory and Bone Remodeling Activity of this compound
| Target/Process | Cell Type | Assay | Parameter | Value | Reference |
| RANKL-induced osteoclastogenesis | Bone Marrow Macrophages (BMMs) | TRAP staining | IC50 | Not specified | [3] |
Note: The study showed a dose-dependent suppression of RANKL-induced osteoclastogenesis, but a specific IC50 value was not provided in the abstract.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in its anticancer, neuroprotective, and anti-inflammatory activities.
Anticancer Signaling Pathways
This compound has been shown to induce apoptosis and inhibit cell migration and invasion in hepatocellular carcinoma cells by regulating multiple signaling cascades.[1]
Neuroprotective Signaling Pathway
This compound demonstrates neuroprotective effects against methylglyoxal-induced cytotoxicity in neuronal cells by activating the Nrf2 antioxidant response.
Anti-inflammatory and Bone Remodeling Signaling Pathway
This compound inhibits RANKL-mediated osteoclastogenesis, a key process in bone resorption and inflammatory bone diseases, by suppressing the NF-κB signaling pathway.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While proprietary, step-by-step protocols are often not fully disclosed in publications, this section outlines the general methodologies employed in key experiments investigating the pharmacological profile of this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8)
These colorimetric assays are fundamental for assessing the effect of this compound on cell proliferation and viability.
Workflow:
General Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, PC12, RAW 264.7) in 96-well plates at a predetermined density and allow them to adhere overnight.[1][4]
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a period that allows for the conversion of the reagent into a colored product by viable cells.[5]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Workflow:
General Protocol:
-
Sample Preparation: Lyse this compound-treated and control cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).[6][7]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB, Nrf2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of this compound is often assessed by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells.
General Protocol (LPS-stimulated RAW 264.7 macrophages):
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2) using quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB) by Western blotting.
This compound Derivatives
Research into the synthesis and pharmacological evaluation of this compound derivatives is an emerging area with the potential to yield compounds with enhanced potency, selectivity, and pharmacokinetic properties. However, at present, there is limited publicly available information on specific synthetic derivatives of this compound and their detailed pharmacological profiles. The development of novel synthetic routes and the biological screening of resulting analogues represent a promising avenue for future drug discovery efforts.
Conclusion
This compound is a multifaceted natural compound with a rich pharmacological profile. Its demonstrated anti-inflammatory, anticancer, neuroprotective, and antiviral activities, mediated through the modulation of key signaling pathways, position it as a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the current knowledge surrounding this compound, offering valuable insights for researchers and drug development professionals. Future studies focusing on the elucidation of detailed mechanisms of action, the synthesis and evaluation of novel derivatives, and comprehensive in vivo efficacy and safety assessments are warranted to fully unlock the therapeutic potential of this remarkable biflavonoid.
References
- 1. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
Sciadopitysin's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide
Introduction
Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has garnered attention in oncological research for its potential anticancer properties. Studies have indicated its capacity to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration in various cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on gene and protein expression in cancer cells, with a particular focus on hepatocellular carcinoma.
It is important to note that while research has elucidated the impact of this compound on key protein levels and signaling pathways, comprehensive quantitative gene expression data from high-throughput screening methods like microarray or RNA-sequencing on this compound-treated cancer cells is not extensively available in the public domain. Consequently, the tables below summarize the key genes and proteins identified as being affected by this compound, based on functional assays and western blot analyses. The detailed experimental protocols provided are based on standard methodologies for the cited experiments and serve as a guide for researchers in this field.
Data Presentation: Summary of Affected Genes and Proteins
The following tables provide a structured overview of the genes and proteins whose expression or activity is modulated by this compound in cancer cell lines, primarily hepatocellular carcinoma (HepG2).
Table 1: Gene and Protein Expression Changes in Apoptosis Pathway
| Gene/Protein | Cancer Cell Line | Observed Effect | Implied Transcriptional Change |
| Bax | HepG2 | Upregulation | Upregulation |
| Bcl-2 | HepG2 | Downregulation | Downregulation |
| Caspase-3 | HepG2 | Activation (Cleavage) | - |
| Caspase-9 | HepG2 | Activation (Cleavage) | - |
| PARP | HepG2 | Cleavage | - |
Table 2: Gene and Protein Expression Changes in Cell Cycle Regulation
| Gene/Protein | Cancer Cell Line | Observed Effect | Implied Transcriptional Change |
| p21 (CDKN1A) | HepG2 | Upregulation | Upregulation |
| p27 (CDKN1B) | HepG2 | Upregulation | Upregulation |
| Cyclin D1 | HepG2 | Downregulation | Downregulation |
| Cyclin E1 | HepG2 | Downregulation | Downregulation |
| CDK2 | HepG2 | Downregulation | Downregulation |
| CDK4 | HepG2 | Downregulation | Downregulation |
| CDK6 | HepG2 | Downregulation | Downregulation |
| p-Rb | HepG2 | Hypo-phosphorylation | - |
Table 3: Gene and Protein Expression Changes in Cell Migration and Invasion
| Gene/Protein | Cancer Cell Line | Observed Effect | Implied Transcriptional Change |
| Vimentin | HepG2 | Downregulation | Downregulation |
| β-catenin | HepG2 | Downregulation | Downregulation |
Table 4: Key Signaling Pathway Proteins Modulated by this compound
| Pathway | Protein | Cancer Cell Line | Observed Effect | Implied Transcriptional Change |
| MAPK/STAT3/NF-κB | p-p38 | HepG2 | Upregulation | - |
| p-JNK | HepG2 | Upregulation | - | |
| p-ERK | HepG2 | Upregulation | - | |
| p-STAT3 | HepG2 | Downregulation | - | |
| p-NF-κB p65 | HepG2 | Downregulation | - | |
| AKT/GSK-3β | p-AKT | HepG2 | Downregulation | - |
| p-GSK-3β | HepG2 | Downregulation | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are a commonly used model.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours) to assess its effects.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p21, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and protein levels are normalized to a loading control such as β-actin or GAPDH.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: After treatment, cells are harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
General Protocol for RNA-Sequencing (RNA-Seq)
While specific RNA-seq data for this compound is not currently available, the following outlines a general protocol that would be employed for such an analysis.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cancer cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: An mRNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using an aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound-induced cell cycle arrest pathway.
Caption: General experimental workflow for studying this compound's effects.
Initial Investigation into the Anti-Diabetic Effects of Sciadopitysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadopitysin, a biflavonoid found in plants of the genus Sciadopitys, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth initial investigation into the anti-diabetic effects of this compound, summarizing available preclinical data. This document details the current understanding of its mechanisms of action, including its influence on key signaling pathways and enzymatic activity. While direct quantitative data for this compound remains limited in some areas, this guide consolidates existing knowledge and provides detailed experimental protocols to facilitate further research in this promising area of drug discovery.
Introduction
Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Natural products represent a rich source of bioactive compounds with potential anti-diabetic properties. This compound, a characteristic biflavonoid of the Japanese umbrella pine (Sciadopitys verticillata), has emerged as a molecule of interest. This guide explores the foundational evidence for this compound's anti-diabetic effects, focusing on its potential mechanisms of action, including the protection of pancreatic β-cells and modulation of key metabolic signaling pathways.
In Vitro Anti-Diabetic Effects of this compound
Protection of Pancreatic β-Cells
Pancreatic β-cell dysfunction and apoptosis are central to the pathogenesis of diabetes. Preliminary studies suggest that this compound may offer protective effects to these vital cells.
-
Effect on Cell Viability: In a study investigating the effects of methylglyoxal (B44143) (MG), a reactive dicarbonyl species implicated in diabetic complications, this compound demonstrated a protective effect on the viability of RIN-m5F pancreatic β-cells. Treatment with this compound mitigated MG-induced cell death and preserved insulin (B600854) secretion.[1]
-
Mechanism of Action: The protective effects of this compound in pancreatic β-cells are linked to the activation of AMP-activated protein kinase (AMPK).[1] This activation is a crucial step in cellular energy homeostasis and has been shown to have a protective role in various cell types.
Table 1: Protective Effects of this compound on Pancreatic β-Cells (RIN-m5F)
| Parameter | Condition | This compound Effect | Quantitative Data | Reference |
| Cell Viability | Methylglyoxal (MG)-induced toxicity | Protected against cell death | Specific quantitative data on percentage viability increase is not currently available. | [1] |
| Insulin Secretion | MG-impaired secretion | Restored insulin secretion | Quantitative data on the extent of restoration is not currently available. | [1] |
| AMPK Phosphorylation | MG-treated cells | Increased AMPK phosphorylation | Densitometric quantification of western blots is needed to determine the fold increase. | [1] |
Enzymatic Inhibition
Table 2: PTP1B Inhibitory Activity of Related Flavonoids
| Compound | IC50 (µM) | Reference |
| Related Flavonoid 1 | Data not available for this compound | |
| Related Flavonoid 2 | Data not available for this compound |
Inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion, can delay glucose absorption and manage postprandial hyperglycemia. Specific IC50 values for this compound against α-glucosidase are not currently available in published literature.
Table 3: α-Glucosidase Inhibitory Activity of Related Flavonoids
| Compound | IC50 (µM) | Reference |
| Related Flavonoid 1 | Data not available for this compound | |
| Related Flavonoid 2 | Data not available for this compound |
Effects on Glucose Uptake
Enhancing glucose uptake in peripheral tissues like muscle and adipose tissue is a critical aspect of managing diabetes. Studies on the direct effect of this compound on glucose uptake in cell lines such as 3T3-L1 adipocytes or C2C12 myotubes are needed to quantify its potential in this area.
Table 4: Effect of this compound on Glucose Uptake in Adipocytes/Myotubes
| Cell Line | This compound Concentration | % Increase in Glucose Uptake | Reference |
| 3T3-L1 Adipocytes | Data not available | Data not available | |
| C2C12 Myotubes | Data not available | Data not available |
In Vivo Anti-Diabetic Effects
Direct in vivo studies on the anti-diabetic effects of orally administered this compound in diabetic animal models are limited. However, a study on Sciadonic acid, a constituent of Sciadopitys verticillata, provides valuable preliminary data in a type 2 diabetes mouse model.
Table 5: In Vivo Effects of Sciadonic Acid in HFD/STZ-Induced Diabetic Mice
| Treatment Group | Dose | Change in Body Weight (%) | Change in Fasting Blood Glucose (%) | Reference |
| Diabetic Control | - | -6.67 | - | [2] |
| Sciadonic Acid (Low) | 70 mg/kg | Inhibited weight loss (dose-dependent) | -21.61 | [2] |
| Sciadonic Acid (High) | 280 mg/kg | Inhibited weight loss (dose-dependent) | -31.14 | [2] |
| Metformin | 200 mg/kg | - | -41.01 | [2] |
Signaling Pathways
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy metabolism. Its activation can lead to increased glucose uptake and reduced inflammation. This compound has been shown to increase the phosphorylation of AMPK in pancreatic β-cells, suggesting a potential mechanism for its protective effects.[1]
Insulin Signaling Pathway
The insulin signaling pathway is crucial for glucose homeostasis. PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS). Inhibition of PTP1B by compounds like this compound could potentially enhance insulin sensitivity.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., Suramin).
-
Add 80 µL of PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the IC50 of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
This compound stock solution (in DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of each this compound dilution. Include a vehicle control and a positive control (e.g., Acarbose).
-
Add 50 µL of α-glucosidase solution (final concentration ~0.1 U/mL).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (final concentration ~1 mM).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The initial investigation into the anti-diabetic effects of this compound reveals a promising, albeit currently underexplored, therapeutic potential. The available evidence points towards a protective role in pancreatic β-cells, mediated at least in part by the activation of the AMPK signaling pathway. While direct quantitative data on its enzymatic inhibitory activity and effects on glucose uptake are lacking, the broader class of flavonoids to which it belongs has demonstrated significant activity in these areas.
Future research should focus on:
-
Quantitative In Vitro Studies: Determining the IC50 values of this compound for PTP1B and α-glucosidase.
-
Cell-Based Assays: Quantifying the dose-dependent effects of this compound on glucose uptake in adipocyte and myocyte cell lines.
-
In Vivo Studies: Conducting comprehensive studies using diabetic animal models to evaluate the efficacy of orally administered this compound on key diabetic parameters such as blood glucose, insulin levels, and insulin resistance.
-
Mechanism of Action: Elucidating the precise molecular interactions of this compound with components of the insulin and AMPK signaling pathways.
A more thorough understanding of these aspects will be crucial in advancing this compound from a compound of interest to a potential lead candidate in the development of novel anti-diabetic therapies.
References
The Expanding Realm of Sciadopitysin: A Technical Guide to its Discovery in Novel Plant Species
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the recent discoveries of the bioactive biflavonoid, Sciadopitysin, in previously un-reported plant species. This document provides in-depth experimental protocols, quantitative data, and visualizations of the biosynthetic pathways.
Introduction
This compound, a naturally occurring biflavonoid, has long been recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities. Historically, its presence was primarily associated with a limited number of plant species, most notably Sciadopitys verticillata (Japanese umbrella pine), Ginkgo biloba, and species within the Taxus and Torreya genera. However, recent phytochemical investigations have expanded the known botanical sources of this promising compound, opening new avenues for its sustainable sourcing and pharmaceutical development. This guide focuses on the discovery of this compound in novel plant species, with a particular emphasis on the genus Podocarpus.
Discovery of this compound in Novel Podocarpus Species
Recent phytochemical screenings have identified this compound for the first time in several species of the Podocarpus genus, a group of conifers predominantly found in the Southern Hemisphere. These findings are significant as they introduce a new, potentially widespread source of this valuable biflavonoid.
Newly Identified Plant Sources
| Plant Species | Family | Plant Part | Confirmation Method | Reference |
| Podocarpus neriifolius | Podocarpaceae | Not specified | Physical constants and spectral data | [1] |
| Podocarpus nagi | Podocarpaceae | Seeds | Spectral data | [2] |
| Podocarpus henkelii | Podocarpaceae | Leaves | Not specified | [3] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant material, based on established protocols for biflavonoids.
Extraction of this compound from Podocarpus Leaves
This protocol outlines a general procedure for the extraction of this compound from the leaves of Podocarpus species.
-
Sample Preparation: Air-dry the plant leaves at room temperature and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The biflavonoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.
-
Evaporate the ethyl acetate fraction to dryness.
-
Isolation of this compound by Column Chromatography
The enriched biflavonoid fraction can be further purified to isolate this compound.
-
Column Preparation: Pack a silica (B1680970) gel column (60-120 mesh) using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
n-hexane : ethyl acetate (9:1)
-
n-hexane : ethyl acetate (8:2)
-
n-hexane : ethyl acetate (7:3)
-
... and so on, up to 100% ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol (B129727), 95:5) and visualization under UV light.
-
Purification: Combine the fractions containing this compound and subject them to further purification by preparative TLC or recrystallization to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method can be used for the quantitative analysis of this compound in plant extracts.[4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water (acidified with a small amount of phosphoric or formic acid). A typical gradient might be:
-
0-10 min: 30-50% acetonitrile
-
10-25 min: 50-70% acetonitrile
-
25-30 min: 70-30% acetonitrile
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 330 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.
Biosynthesis of this compound
This compound is a methylated derivative of the biflavonoid amentoflavone (B1664850). Its biosynthesis follows the general phenylpropanoid and flavonoid pathways, with the final steps involving specific methylation reactions.
General Flavonoid Biosynthesis Pathway
Caption: General flavonoid biosynthesis pathway leading to Apigenin.
Proposed Biosynthetic Pathway of this compound from Amentoflavone
This compound is formed from amentoflavone through a series of methylation steps catalyzed by O-methyltransferases (OMTs). Amentoflavone itself is a dimer of two apigenin units.
Caption: Proposed final steps in the biosynthesis of this compound.
Conclusion
The discovery of this compound in Podocarpus species significantly broadens the potential sources for this pharmacologically important biflavonoid. The experimental protocols outlined in this guide provide a framework for the efficient extraction, isolation, and quantification of this compound from these novel sources. Further research is warranted to explore the full extent of this compound distribution within the Podocarpus genus and to optimize extraction and purification methods for large-scale production. The elucidation of the specific enzymes involved in its biosynthesis will also open up possibilities for metabolic engineering and synthetic biology approaches to enhance its production.
References
- 1. jipb.net [jipb.net]
- 2. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Sciadopitysin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth elucidation of the chemical structure, physicochemical properties, and significant biological activities of Sciadopitysin. It includes detailed experimental protocols for its isolation and characterization, alongside visualizations of its key signaling pathways.
Chemical Structure Elucidation
This compound is a naturally occurring biflavonoid, specifically a 7, 4', 4'''-trimethyl ether derivative of amentoflavone.[1] Its structure has been determined through extensive spectroscopic analysis.
IUPAC Name: 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one.[1]
Core Structure: The molecule consists of two flavonoid moieties linked by a C-C bond.[2] This biflavonoid structure is derived from amentoflavone, with three methoxy (B1213986) groups attached at positions 7, 4', and 4'''.[1][]
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques that reveal its molecular formula, connectivity, and functional groups.
1.1.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition.
-
Methodology: Techniques like Electrospray Ionization (ESI-MS) are commonly used. For instance, in a validated LC-MS/MS method, detection was performed using a triple-quadrupole mass spectrometer in negative ionization mode, monitoring the transition of m/z 579 → 547.[5]
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are indispensable for establishing the atom-to-atom connectivity of the molecule. Spectra are often recorded in deuterated solvents like pyridine-d₅ or DMSO-d₆.[2][6][7]
Table 1: Key NMR Spectroscopic Data for this compound
| Technique | Description | Observed Features |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of protons. | Signals corresponding to aromatic protons on the flavonoid rings and protons of the methoxy groups are observed.[2][8] |
| ¹³C NMR | Identifies the carbon skeleton of the molecule. | Resonances for carbonyl carbons (in the C ring), aromatic carbons, and methoxy carbons are characteristic.[2] |
| COSY | (Correlation Spectroscopy) | Reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, for example, on the aromatic rings.[6] |
| HMBC | (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different structural fragments, such as linking the methoxy groups to their respective carbons and confirming the linkage between the two flavonoid units.[2][6] |
1.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the principal functional groups present in the this compound molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | O-H stretching | Hydroxyl groups[2] |
| ~1650 | C=O stretching | Conjugated ketone (in the γ-pyrone ring)[2][6] |
| 1600-1450 | C=C stretching | Aromatic rings[2][6] |
| ~1250 | C-O stretching | Aryl ether (methoxy groups)[6] |
1.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the flavonoid chromophore system.
-
λmax: Absorption maxima are typically observed around 213, 273, and 323 nm in solvents like methanol (B129727).[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₂₄O₁₀ | [1][4] |
| Molecular Weight | 580.5 g/mol | [1][4] |
| Appearance | Yellow powder | [] |
| Melting Point | 296-298°C | [] |
| Solubility | DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble | [4] |
| pKa (Predicted) | 6.16 ± 0.40 |[] |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from natural sources, most notably the leaves of Ginkgo biloba.[9][10] The general procedure involves extraction, fractionation, and chromatographic purification.
Protocol: General Isolation Procedure
-
Extraction:
-
Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.[12] this compound, being a moderately polar flavonoid, is typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to one or more chromatographic steps.
-
Column Chromatography (CC): Initial separation is often performed on silica (B1680970) gel or Sephadex LH-20 columns.[13]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative HPLC with a C18 column.[6] An isocratic or gradient solvent system, commonly a mixture of acetonitrile (B52724) and water, is used for elution.[5][6]
-
-
Structure Confirmation:
-
The purity and identity of the isolated compound are confirmed using the spectroscopic methods detailed in Section 1.1 (NMR, MS, IR).[14]
-
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. 1D ¹H and ¹³C spectra, along with 2D experiments (COSY, HSQC, HMBC), are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[2][12] Chemical shifts are referenced to the residual solvent signal or an internal standard like TMS.[7]
-
Mass Spectrometry: A dilute solution of the sample is analyzed using an LC-MS system, often with an ESI or APCI source, to obtain the mass-to-charge ratio and fragmentation patterns.[5][6]
-
IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6][15]
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological activities, making it a compound of significant interest in drug discovery.[9][10]
Bone Metabolism: Inhibition of Osteoclastogenesis
This compound has been shown to be a bone density conservation agent.[1] It suppresses osteoclast differentiation and bone loss by inhibiting the RANKL signaling pathway.[4][16]
-
Mechanism: this compound inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of NF-κB.[4][16] This, in turn, downregulates the expression of key osteoclast-specific genes such as Cathepsin K (CTSK), Tartrate-resistant acid phosphatase (TRAP), and Matrix metalloproteinase-9 (MMP-9), which are essential for bone resorption.[4][16]
Caption: this compound inhibits RANKL-mediated osteoclastogenesis.
Neuroprotection and Antioxidant Effects
This compound demonstrates neuroprotective properties, partly through its potent antioxidant activity. It can protect neuronal cells from damage induced by agents like methylglyoxal (B44143) (MG), a reactive dicarbonyl species implicated in neurodegenerative diseases.[17]
-
Mechanism: this compound mitigates MG-induced cytotoxicity by reducing oxidative stress. It achieves this by decreasing intracellular reactive oxygen species (ROS) and upregulating the cellular antioxidant defense system.[17] This involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17] Nrf2 is a key transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and detoxification enzymes, such as those in the glyoxalase system.[17][18]
Caption: this compound promotes neuroprotection via the Nrf2 pathway.
Antidiabetic Potential
This compound has shown protective effects against complications associated with diabetes. It can shield pancreatic β-cells from methylglyoxal-induced damage, preserving insulin (B600854) secretion.[19]
-
Mechanism: The compound mitigates MG-induced cytotoxicity by reducing the production of intracellular ROS and preventing cardiolipin (B10847521) peroxidation.[16][19] It enhances the activity of glyoxalase I, an enzyme critical for detoxifying MG, and increases the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[19]
Other Biological Activities
-
P-glycoprotein (P-gp) Inhibition: this compound acts as an inhibitor of P-glycoprotein (IC₅₀ = 53.42 μM), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[4][16]
-
Platelet Aggregation Inhibition: It has been identified as an inhibitor of platelet aggregation.[1]
-
Anti-Alzheimer's Disease: It reduces cytotoxicity induced by amyloid-β (1-42) in PC12 cells with an EC₅₀ of 9.84 μM.[4][16]
This guide summarizes the current technical knowledge on this compound, providing a foundation for further research and development in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
- 1. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Validated LC-MS/MS method for the quantification of this compound in rat plasma and its application to pharmacokinetic and bioavailability studies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (aS)-Glucothis compound, a New Biflavonoid Glycoside from the Leaves of Ginkgo biloba and Osteogenic Activity of Bioflavonoids [mdpi.com]
- 7. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 12. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LIPID MAPS [lipidmaps.org]
- 17. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 19. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Protocol for the High-Throughput Quantification of Sciadopitysin in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sciadopitysin in plasma samples. The described protocol is crucial for researchers in pharmacology, drug metabolism, and pharmacokinetic (PK) studies. The method employs a straightforward protein precipitation step for sample preparation, followed by a rapid isocratic chromatographic separation and detection using a triple-quadrupole mass spectrometer in negative ionization mode. This validated method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput bioanalysis.
Introduction
This compound, a biflavonoid found in various plants, has garnered significant interest for its potential therapeutic properties. To facilitate preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1][2] The method described herein is based on a previously validated study and is intended to guide researchers in implementing a similar workflow for pharmacokinetic and bioavailability assessments.[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Amentoflavone (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., rat, human)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple-quadrupole Mass Spectrometer (MS/MS)
-
Analytical column: Agela C18 or equivalent
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation
A simple protein precipitation method is utilized for the extraction of this compound from plasma samples.[1][2]
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (Amentoflavone).[1][2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
References
Application Notes: Sciadopitysin for Cell Culture Experiments
Introduction
Sciadopitysin is a naturally occurring biflavonoid found in plants such as Ginkgo biloba.[1][2] It has garnered significant scientific interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4][5] In cell culture models, this compound has been shown to protect against oxidative stress, modulate key signaling pathways involved in cell survival and apoptosis, and inhibit cancer cell proliferation and invasion.[3][4][5] These application notes provide a comprehensive guide for researchers on the preparation and use of this compound for in vitro experiments.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for preparing accurate and stable solutions for cell culture experiments.
| Property | Value | Source |
| Formal Name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C₃₃H₂₄O₁₀ | [1] |
| Molecular Weight | 580.5 g/mol | [1] |
| Appearance | Yellow powder | [6] |
| Purity | ≥ 98% | [6] |
| Solubility | DMSO: 12 mg/mLDMF: 12 mg/mLEthanol: Partially solublePBS (pH 7.2): Partially soluble | [1] |
Protocols for Preparation and Use
Preparation of this compound Stock Solution (10 mM)
Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][7]
Materials:
-
This compound powder (Purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, light-protective microcentrifuge tubes (e.g., amber tubes) or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: On a calibrated analytical balance, accurately weigh 5.81 mg of this compound powder. Transfer the powder into a sterile, light-protective microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7] Ensure no visible particulates remain.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protective tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[7][8]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions of flavonoids are generally stable for several months.[9]
Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution into a complete cell culture medium immediately before use.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Precipitation: To prevent the compound from precipitating out of solution, add the stock solution to pre-warmed (37°C) cell culture medium and mix gently but thoroughly by swirling or pipetting.[10]
Example Dilution for a 10 µM Working Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mix thoroughly. This yields a 10 µM working solution with a final DMSO concentration of 0.1%.
Application Notes and Data
Effective Concentrations in Cell Culture
The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes concentrations reported in the literature for various applications.
| Cell Line | Assay/Effect Studied | Effective Concentration Range | Observed Effect | Source |
| HepG2, Huh-7, Hep3B | Cell Viability (Anticancer) | IC₅₀: 38.02 - 48.89 µM | Reduced survival of hepatocellular carcinoma cells. | [5] |
| HepG2 | Apoptosis & Cell Cycle | 20 - 40 µM | Induced mitochondrion-dependent apoptosis and G0/G1 phase arrest. | [5] |
| HepG2 | Migration & Invasion | 20 - 40 µM | Inhibited cell migration and invasion. | [5] |
| RIN-m5F (Pancreatic β-cells) | Cytoprotection | 0.1 - 10 µM | Protected against methylglyoxal-induced cytotoxicity and ROS production. | [1] |
| SK-N-MC (Neuroblastoma) | Neuroprotection | Not specified | Improved cell viability and inhibited apoptosis induced by methylglyoxal. | [4] |
| PC12 | Neuroprotection | EC₅₀: 9.84 µM | Reduced cytotoxicity induced by amyloid-β (1-42). | [1] |
| RAW 264.7 | Anti-osteoclastogenesis | Not specified | Suppressed RANKL-mediated osteoclastogenesis. | [1] |
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HepG2)
-
96-well cell culture plates
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Signaling Protein Analysis
This protocol is used to detect changes in the expression or phosphorylation of key proteins (e.g., Akt, NF-κB) following this compound treatment.
Materials:
-
Cells seeded in 6-well plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. In cancer cells, it has been shown to induce apoptosis and inhibit metastasis by targeting ROS-mediated pathways, including the inhibition of the pro-survival PI3K/Akt pathway and the inflammatory NF-κB pathway.[5] In neuroprotective and cytoprotective contexts, it enhances the cell's antioxidant defenses, partly through the activation of the Nrf2 signaling pathway.[4]
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for using this compound.
Caption: this compound's role in the Nrf2 antioxidant pathway.
Caption: this compound's inhibition of pro-survival pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (aS)-Glucothis compound, a New Biflavonoid Glycoside from the Leaves of Ginkgo biloba and Osteogenic Activity of Bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. emulatebio.com [emulatebio.com]
Application Note: Evaluating the In Vitro Cytotoxicity of Sciadopitysin Using the MTT Method
Introduction
Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has demonstrated a range of pharmacological activities, including potential anticancer effects. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation, making it a valuable tool for screening the cytotoxic potential of natural compounds like this compound. The protocol and data presented herein are intended for researchers, scientists, and professionals involved in drug discovery and development.
Data Presentation
The cytotoxic effect of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 38.02 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 48.89 | [1] |
| SK-HEP-1 | Hepatocellular Carcinoma | 46.69 | [1] |
| PC12 | Pheochromocytoma | 9.84 (EC50) | |
| MDR1-MDCKII (P-gp inhibition) | Madin-Darby Canine Kidney Cells | 53.42 |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then measured spectrophotometrically.
Materials
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for Adherent Cells (e.g., HepG2)
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for initial screening could be 0, 1, 5, 10, 25, 50, and 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Recent studies have shown that this compound exerts its anticancer effects on hepatocellular carcinoma cells like HepG2 by modulating several key signaling pathways.[2] It has been found to induce mitochondrion-dependent apoptosis and cause cell cycle arrest at the G0/G1 phase.[2] Furthermore, this compound can inhibit cell migration and invasion.[2] These effects are mediated through the regulation of the MAPK/STAT3/NF-κB and AKT/p21/p27/CDK/Cyclin signaling pathways.[2]
Caption: this compound's modulation of cancer cell signaling pathways.
References
Assessing the Anti-Inflammatory Activity of Sciadopitysin in Macrophage Cell Lines
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, releasing a variety of pro-inflammatory mediators upon activation. Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has demonstrated various pharmacological activities, including potential benefits in managing inflammatory disorders.[1][2] This document provides a detailed protocol for assessing the anti-inflammatory properties of this compound in macrophage cell lines, such as RAW 264.7 and THP-1.
As a flavonoid, this compound is hypothesized to exert its anti-inflammatory effects by mitigating oxidative stress and inhibiting key signaling pathways involved in the inflammatory response.[3][4] Studies on other flavonoids have shown that they can suppress the production of pro-inflammatory mediators by downregulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This application note will outline the experimental procedures to investigate if this compound follows a similar mechanism of action in macrophages.
Proposed Mechanism of Action
This compound is proposed to inhibit the inflammatory cascade in macrophages by interfering with key signaling pathways. Upon stimulation with lipopolysaccharide (LPS), macrophages activate the NF-κB and MAPK pathways, leading to the transcription and release of pro-inflammatory mediators. This compound may suppress the phosphorylation of key proteins in these pathways, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and subsequently decreasing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-1β Release (pg/mL) |
| Control | 5.2 ± 1.1 | 25.4 ± 5.8 | 15.7 ± 4.2 | 10.1 ± 2.5 |
| LPS (1 µg/mL) | 100 ± 8.5 | 1580.3 ± 120.6 | 1250.1 ± 98.7 | 850.6 ± 75.3 |
| This compound (10 µM) + LPS | 65.3 ± 6.2 | 1050.7 ± 95.3 | 875.4 ± 70.1 | 560.9 ± 50.8 |
| This compound (25 µM) + LPS | 40.1 ± 4.5 | 620.1 ± 55.9 | 510.8 ± 45.3 | 310.2 ± 30.1 |
| This compound (50 µM) + LPS | 22.7 ± 3.1 | 310.5 ± 30.2 | 250.3 ± 25.6 | 150.7 ± 15.4 |
*p < 0.05 compared to LPS control. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| Control | 2.1 ± 0.5 | 3.5 ± 0.8 |
| LPS (1 µg/mL) | 100 ± 9.2 | 100 ± 8.7 |
| This compound (10 µM) + LPS | 70.5 ± 7.1 | 75.2 ± 6.9 |
| This compound (25 µM) + LPS | 45.8 ± 5.3 | 50.6 ± 5.1 |
| This compound (50 µM) + LPS | 25.3 ± 3.8 | 30.1 ± 4.2 |
*p < 0.05 compared to LPS control. Data are presented as mean ± standard deviation based on densitometric analysis of Western blots.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 or RPMI-1640 for THP-1, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate plates and allow them to adhere overnight.
-
For THP-1 monocytes, differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate.
-
Treat with this compound at various concentrations for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Evaluating the Neuroprotective Effects of Sciadopitysin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis, has demonstrated promising neuroprotective properties in preclinical, in vitro studies.[1] Research suggests its potential therapeutic utility in neurodegenerative disorders like Alzheimer's disease through mechanisms such as the inhibition of amyloid-beta (Aβ) aggregation and its potent antioxidant activity.[1] To further investigate these neuroprotective effects and translate these findings into potential clinical applications, robust and well-characterized animal models are essential. This document provides detailed application notes and protocols for researchers aiming to evaluate the neuroprotective efficacy of this compound in various animal models of neurodegenerative diseases. Due to a current lack of published in vivo studies specifically investigating this compound for neuroprotection, the following protocols are based on established and validated animal models for Alzheimer's disease, Parkinson's disease, and ischemic stroke, combined with the known in vitro bioactivities of this compound.
Rationale for Selecting Animal Models
The choice of an appropriate animal model is critical for elucidating the specific neuroprotective mechanisms of this compound. The selection should be guided by the specific hypothesis being tested, whether it relates to anti-amyloidogenic, anti-inflammatory, or antioxidant pathways.
-
Alzheimer's Disease (AD) Models: To investigate this compound's ability to inhibit Aβ aggregation, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5xFAD or Tg2576 mice, are recommended.[2][3] For studying age-related cognitive decline and sporadic AD, the Senescence-Accelerated Mouse Prone 8 (SAMP8) model is a suitable non-transgenic option.[3]
-
Parkinson's Disease (PD) Models: To assess the protective effects of this compound against dopaminergic neuron loss and motor deficits, neurotoxin-induced models are widely used. The 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model are standard choices that replicate key pathological features of PD.[4]
-
Ischemic Stroke Models: To evaluate this compound's potential in protecting against neuronal damage following cerebral ischemia, the middle cerebral artery occlusion (MCAO) model in rats or mice is the most common and relevant model.[5][6]
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for testing the neuroprotective effects of this compound in the aforementioned animal models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Alzheimer's Disease Model: 5xFAD Mouse
Objective: To determine if chronic oral administration of this compound can mitigate amyloid pathology and improve cognitive function in the 5xFAD mouse model.
Experimental Workflow:
Caption: Experimental workflow for testing this compound in 5xFAD mice.
Methodology:
-
Animals: 3-month-old male and female 5xFAD transgenic mice and wild-type littermates.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: 5xFAD + Vehicle
-
Group 3: 5xFAD + this compound (e.g., 25 mg/kg)
-
Group 4: 5xFAD + this compound (e.g., 50 mg/kg)
-
-
Administration: Daily oral gavage for 3 months.
-
Behavioral Assessments (at 6 months of age):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Endpoint Analysis (post-behavioral testing):
-
Brain Tissue Collection: Perfuse mice with saline followed by 4% paraformaldehyde. One hemisphere is post-fixed for histology, and the other is flash-frozen for biochemical analysis.
-
Immunohistochemistry: Stain for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and gliosis (GFAP for astrocytes, Iba1 for microglia).
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers (e.g., TNF-α, IL-1β).
-
Parkinson's Disease Model: 6-OHDA Rat
Objective: To investigate the neuroprotective effect of this compound against 6-OHDA-induced dopaminergic neurodegeneration and motor deficits in rats.
Experimental Workflow:
Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.
Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: 6-OHDA + Vehicle
-
Group 3: 6-OHDA + this compound (e.g., 25 mg/kg)
-
Group 4: 6-OHDA + this compound (e.g., 50 mg/kg)
-
-
Pre-treatment: Administer this compound or vehicle daily via oral gavage for 7 days prior to surgery.
-
6-OHDA Lesioning:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle. Sham animals receive a vehicle injection.
-
-
Post-operative Care and Continued Treatment: Provide post-operative analgesia and continue daily this compound/vehicle administration for 21 days.
-
Behavioral Testing (starting 1 week post-surgery):
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: To assess the extent of the unilateral dopaminergic lesion.
-
Cylinder Test: To measure forelimb use asymmetry.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Endpoint Analysis (at 21 days post-lesion):
-
Brain Tissue Collection: Euthanize rats and dissect the striatum and substantia nigra.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.
-
HPLC: Measure dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum.
-
Ischemic Stroke Model: MCAO in Mice
Objective: To assess the neuroprotective potential of this compound in reducing infarct volume and improving neurological function following transient focal cerebral ischemia.
Experimental Workflow:
Caption: Experimental design for the MCAO stroke model.
Methodology:
-
Animals: Adult male C57BL/6 mice (25-30g).
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: MCAO + Vehicle
-
Group 3: MCAO + this compound (e.g., 50 mg/kg)
-
-
Administration: Administer this compound or vehicle intraperitoneally 30 minutes before MCAO.
-
MCAO Surgery:
-
Anesthetize the mouse and make a midline neck incision.
-
Introduce a filament into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Sham animals undergo the same procedure without filament insertion.
-
-
Neurological Assessment (at 24 hours post-MCAO):
-
Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Endpoint Analysis (at 24 hours post-MCAO):
-
Infarct Volume Measurement: Euthanize the mice, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Histology: Analyze brain sections for markers of apoptosis (e.g., TUNEL staining) and inflammation.
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Hypothetical Data for this compound in 5xFAD Mice
| Parameter | Wild-type + Vehicle | 5xFAD + Vehicle | 5xFAD + this compound (25 mg/kg) | 5xFAD + this compound (50 mg/kg) |
| Morris Water Maze (Escape Latency, s) | 20 ± 3 | 55 ± 5 | 40 ± 4 | 30 ± 3** |
| Aβ42 Levels (pg/mg protein) | 150 ± 20 | 1200 ± 150 | 800 ± 100 | 600 ± 80 |
| GFAP Immunoreactivity (% area) | 2 ± 0.5 | 15 ± 2 | 10 ± 1.5* | 7 ± 1 |
| Synaptophysin (relative expression) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.6 ± 0.07* | 0.8 ± 0.09** |
*p < 0.05 vs. 5xFAD + Vehicle; **p < 0.01 vs. 5xFAD + Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Data for this compound in 6-OHDA Rats
| Parameter | Sham + Vehicle | 6-OHDA + Vehicle | 6-OHDA + this compound (25 mg/kg) | 6-OHDA + this compound (50 mg/kg) |
| Apomorphine-Induced Rotations (turns/min) | 0.5 ± 0.2 | 7.5 ± 1.0 | 4.0 ± 0.8 | 2.5 ± 0.5** |
| TH+ Neurons in SNc (% of sham) | 100 ± 5 | 30 ± 4 | 55 ± 6 | 70 ± 5 |
| Striatal Dopamine (ng/mg tissue) | 15 ± 1.2 | 3 ± 0.5 | 7 ± 0.8* | 10 ± 1.0 |
*p < 0.05 vs. 6-OHDA + Vehicle; **p < 0.01 vs. 6-OHDA + Vehicle. Data are presented as mean ± SEM.
Table 3: Hypothetical Data for this compound in MCAO Mice
| Parameter | Sham + Vehicle | MCAO + Vehicle | MCAO + this compound (50 mg/kg) |
| Neurological Score (0-4) | 0 | 3.2 ± 0.4 | 1.8 ± 0.3 |
| Infarct Volume (%) | 0 | 45 ± 5 | 25 ± 4 |
| TUNEL+ Cells (cells/field) | 5 ± 1 | 80 ± 10 | 35 ± 6** |
**p < 0.01 vs. MCAO + Vehicle. Data are presented as mean ± SEM.
Signaling Pathways for Investigation
Based on in vitro studies of this compound and the known mechanisms of neurodegeneration, the following signaling pathways are recommended for investigation in the brain tissue from the animal models.
Caption: Potential signaling pathways modulated by this compound.
-
Nrf2/HO-1 Pathway: Given the antioxidant properties of flavonoids, investigating the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1), is crucial. This can be assessed by Western blot or immunohistochemistry for the nuclear translocation of Nrf2 and the expression of HO-1.
-
NF-κB Signaling: Neuroinflammation is a key component of neurodegeneration. The effect of this compound on the Nuclear factor-kappa B (NF-κB) pathway can be determined by measuring the phosphorylation of IκBα and the nuclear translocation of p65.
-
Apoptotic Pathways: The anti-apoptotic potential of this compound can be evaluated by examining the expression of key proteins in the apoptotic cascade, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and cleaved caspase-3.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound's neuroprotective effects in relevant animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. While awaiting specific published in vivo data for this compound, these established methodologies will enable researchers to systematically investigate its therapeutic potential and elucidate its mechanisms of action, thereby paving the way for its potential development as a novel neuroprotective agent. Rigorous experimental design, including appropriate controls and blinded analysis, will be paramount to obtaining reliable and translatable results.
References
- 1. This compound: active component from Taxus chinensis for anti-Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Neuroprotective Effects of a Natural Product Mixture against AD Hallmarks and Cognitive Decline in Caenorhabditis elegans and an SAMP8 Mice Model [mdpi.com]
- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuroprotective effects depend on the model of focal ischemia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Sciadopitysin Administration Protocol for In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin is a biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata. Preclinical research has highlighted its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects. These application notes provide a comprehensive guide to the available protocols for the in vivo administration of this compound in rodent models, based on currently available literature. Due to the limited number of published in vivo studies with detailed methodologies, this document combines data from a specific rat study with general best-practice guidelines for the administration of hydrophobic compounds to rodents.
Data Presentation
The quantitative data from a key in vivo study is summarized in the table below. This provides a reference for dosage and administration routes that have been utilized in published research.
| Table 1: this compound In Vivo Administration Data | |||||
| Rodent Model | Administration Route | Dosage | Frequency | Duration | Vehicle |
| Male Albino Rats | Oral Gavage | 2 mg/kg | Daily | 56 days | Not Specified |
Experimental Protocols
Given the limited detailed protocols in the public domain for this compound, the following sections provide a comprehensive oral gavage protocol based on the available rat study and a general intraperitoneal injection protocol suitable for mice, which is based on best practices for administering poorly soluble compounds.
Protocol 1: Oral Gavage Administration in Rats
This protocol is based on a study investigating the protective effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in sterile water, corn oil, or a solution containing DMSO and Tween 80 diluted in saline)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Animal balance
-
Oral gavage needles (stainless steel, flexible, or disposable plastic) appropriate for the size of the rat
-
Syringes (1 mL or 3 mL)
Preparation of this compound Formulation (Example with 0.5% CMC):
-
Note: Due to the poor water solubility of this compound, a suspension is typically required for oral administration.
-
Calculate the required amount of this compound and vehicle based on the number of animals and the desired dosage (e.g., 2 mg/kg).
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC solution while continuously mixing using a homogenizer or sonicator to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
Administration Procedure:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat. For a right-handed person, hold the rat in the left hand by placing the thumb and index finger around the head, and the other fingers around the body to prevent movement.
-
Measure the appropriate length of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reinsert.
-
Slowly administer the suspension.
-
Gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
Protocol 2: Intraperitoneal (IP) Injection in Mice (General Protocol)
As no specific IP injection protocol for this compound in mice is available, this general protocol for poorly soluble compounds is provided.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor EL, diluted in sterile saline or PBS to a final DMSO concentration of <10%)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal balance
Preparation of this compound Formulation (Example):
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate sterile tube, prepare the final vehicle by mixing the desired amount of Tween 80 or another surfactant with sterile saline or PBS.
-
Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is below 10% (and ideally below 5%) to minimize toxicity.
-
Visually inspect the solution for any precipitation before administration.
Administration Procedure:
-
Weigh each mouse to calculate the correct injection volume.
-
Restrain the mouse by grasping the loose skin over the neck and back, and secure the tail.
-
Turn the mouse to expose its abdomen.
-
The injection site should be in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort, irritation, or adverse reactions.
Signaling Pathways and Experimental Workflows
In vitro studies have suggested that this compound exerts its biological effects through the modulation of several key signaling pathways, including the Nrf2 antioxidant response, inhibition of the pro-inflammatory NF-κB pathway, and regulation of the intrinsic apoptosis pathway. The following diagrams illustrate these proposed mechanisms and a general experimental workflow for in vivo rodent studies.
Disclaimer: The signaling pathways depicted are based on in vitro findings and represent plausible mechanisms of action for this compound. Further in vivo research is required to confirm these pathways in rodent models. The provided protocols are intended as a guide and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines. The poor solubility of this compound necessitates careful formulation to ensure accurate and consistent dosing.
Measuring the Antioxidant Capacity of Sciadopitysin using the ORAC Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sciadopitysin, a biflavonoid found in plants of the Sciadopitys genus, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in a variety of disease states, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for measuring the antioxidant capacity of various substances.[1][2][3] This assay quantifies the ability of an antioxidant to neutralize peroxyl radicals, which are prevalent in the human body, thus providing a biologically relevant assessment of antioxidant potential.[4]
This application note provides a detailed protocol for measuring the antioxidant capacity of this compound using the ORAC assay. The method is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe, fluorescein (B123965).[2][5] The results are expressed as Trolox® equivalents (TE), a water-soluble analog of vitamin E, providing a standardized measure of antioxidant capacity.[1][6]
Principle of the ORAC Assay
The ORAC assay is a hydrogen atom transfer (HAT) based method.[7][8] The assay principle relies on the generation of peroxyl radicals from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[1][2] These radicals quench the fluorescence of a probe, fluorescein. In the presence of an antioxidant, the fluorescent probe is protected from degradation until the antioxidant's capacity is depleted. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, Trolox®.[7]
Materials and Reagents
-
This compound
-
Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (excitation 485 nm, emission 520 nm) and temperature control
-
Multichannel pipette
-
Deionized water
-
Solvent for this compound (e.g., DMSO, ethanol)
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust pH to 7.4.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer. Store protected from light at 4°C.
-
Fluorescein Working Solution (8 nM): Dilute the fluorescein stock solution 1:500 with 75 mM phosphate buffer immediately before use.[3]
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution must be prepared fresh daily.[3]
-
Trolox® Stock Solution (1 mM): Dissolve Trolox® in 75 mM phosphate buffer.
-
Trolox® Standard Curve Solutions: Prepare a series of dilutions from the Trolox® stock solution in 75 mM phosphate buffer to obtain concentrations ranging from 12.5 µM to 200 µM.[1][2]
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
This compound Sample Solutions: Prepare various dilutions of the this compound stock solution in 75 mM phosphate buffer. Ensure the final solvent concentration in the well is minimal and does not interfere with the assay.
ORAC Assay Procedure
-
Plate Setup: Pipette 25 µL of either blank (phosphate buffer), Trolox® standards, or this compound sample dilutions into the wells of a 96-well black, clear-bottom microplate. Each sample and standard should be run in triplicate.[7]
-
Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.[1][7]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.[1][7]
-
Initiation of Reaction: After incubation, rapidly add 25 µL of the AAPH solution to each well using a multichannel pipette.[1][7]
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity every 2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[1][7] The plate should be maintained at 37°C throughout the measurement period.
Data Analysis
-
Calculate the Area Under the Curve (AUC): The AUC for each well is calculated from the fluorescence decay curve.
-
Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample.
-
Net AUC = AUCsample/standard - AUCblank
-
-
Generate a Standard Curve: Plot the Net AUC of the Trolox® standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c).
-
Calculate the ORAC Value of this compound: Use the linear regression equation to calculate the Trolox® equivalent (TE) concentration for each this compound sample dilution. The ORAC value is then expressed as µmol of Trolox® equivalents per µmol of this compound (µmol TE/µmol).
Data Presentation
The antioxidant capacity of this compound can be compared to the standard, Trolox®. The following table presents hypothetical data for the ORAC values of this compound and a common antioxidant standard, Quercetin, for comparative purposes.
| Compound | Concentration (µM) | Net AUC (Arbitrary Units) | ORAC Value (µmol TE/µmol) |
| Trolox® | 12.5 | 1500 | 1.0 |
| 25 | 3000 | 1.0 | |
| 50 | 6000 | 1.0 | |
| 100 | 12000 | 1.0 | |
| This compound | 10 | 4500 | 3.6 |
| 20 | 9000 | 3.6 | |
| Quercetin | 10 | 5500 | 4.4 |
| 20 | 11000 | 4.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Experimental Workflow
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sciadopitysin's Effect on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a biflavonoid found in plants such as Sciadopitys verticillata, has demonstrated protective effects against cellular damage, partly through its influence on mitochondrial function.[1][2][3] Emerging research indicates that this compound can mitigate mitochondrial dysfunction by preserving membrane potential, reducing oxidative stress, and promoting mitochondrial biogenesis.[1] These application notes provide a comprehensive set of protocols to investigate the effects of this compound on key aspects of mitochondrial health.
Key Mitochondrial Parameters and Assays
A thorough evaluation of this compound's impact on mitochondrial function involves the assessment of several key parameters. The following table summarizes these parameters and the corresponding experimental assays.
| Parameter | Assay | Principle | Expected Effect of this compound |
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) Assay | Measures the rate at which mitochondria consume oxygen, a key indicator of oxidative phosphorylation (OXPHOS) activity.[4][5][6][7][8] | Potential modulation of basal and maximal respiration. |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Probe Staining (e.g., TMRE, JC-1) | Utilizes cationic fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.[9][10][11][12][13] | Attenuation of induced ΔΨm dissipation.[1] |
| ATP Production | Luminescence-Based ATP Assay | Quantifies ATP levels based on the luciferin-luciferase reaction, indicating the efficiency of cellular energy production.[14][15][16][17][18] | Restoration of ATP levels in models of mitochondrial dysfunction.[1] |
| Mitochondrial Reactive Oxygen Species (mROS) | Fluorescent Probe Staining (e.g., MitoSOX Red) | Employs fluorescent probes that are specifically targeted to mitochondria and become fluorescent upon oxidation by superoxide (B77818).[19][20][21][22][23] | Reduction of mROS levels.[1] |
| Mitochondrial Biogenesis | Western Blot or qPCR | Measures the expression levels of key proteins and genes involved in the creation of new mitochondria, such as PGC-1α, NRF-1, and TFAM.[1][9] | Upregulation of mitochondrial biogenesis markers.[1] |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR in live cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated cells as a control.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant. Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.[8]
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[10]
Materials:
-
Cell culture medium
-
This compound
-
TMRE stock solution
-
FCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in a clear-bottom 96-well plate. Treat cells with this compound for the desired time. In a separate group, treat with an agent known to induce mitochondrial depolarization.
-
Staining: Add TMRE to the culture medium to a final concentration of 20-100 nM and incubate for 15-30 minutes at 37°C, protected from light.
-
Control: For a positive control for depolarization, add FCCP (e.g., 10 µM) to a set of untreated, TMRE-stained cells for 5-10 minutes.
-
Imaging/Measurement:
-
Microscopy: Wash the cells with pre-warmed PBS and image using a fluorescence microscope with appropriate filters for rhodamine.
-
Plate Reader: Measure the fluorescence intensity using a plate reader with an excitation of ~549 nm and an emission of ~575 nm.
-
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Quantification of ATP Production
This protocol outlines a luciferase-based assay to measure intracellular ATP levels.
Materials:
-
Cells treated with this compound
-
Commercially available ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
Luminometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Cell Lysis: Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[18]
-
Luciferase Reaction: Add the luciferin-luciferase reagent to each well. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[14]
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to cell number or protein concentration.
Detection of Mitochondrial Reactive Oxygen Species (mROS)
This protocol uses MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce red fluorescence.
Materials:
-
Cell culture medium
-
This compound
-
MitoSOX Red reagent
-
An agent to induce mROS production (e.g., Antimycin A) as a positive control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Staining: Load the cells with MitoSOX Red (typically 2.5-5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess probe.
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with an excitation of ~510 nm and an emission of ~580 nm.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Signaling Pathways and Experimental Workflows
This compound and Mitochondrial Biogenesis Signaling Pathway
This compound has been shown to promote mitochondrial biogenesis by activating the SIRT1/PGC-1α pathway.[1] This pathway is a key regulator of cellular energy metabolism and mitochondrial content.
Caption: this compound-mediated activation of the SIRT1/PGC-1α signaling pathway leading to mitochondrial biogenesis.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound on mitochondrial function.
Caption: A logical workflow for investigating the impact of this compound on mitochondrial function.
References
- 1. This compound alleviates methylglyoxal-mediated glycation in osteoblastic MC3T3-E1 cells by enhancing glyoxalase system and mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial assay selection guide | Abcam [abcam.com]
- 10. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 11. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 12. abpbio.com [abpbio.com]
- 13. biocompare.com [biocompare.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ATP production assay [bio-protocol.org]
- 16. agilent.com [agilent.com]
- 17. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Reactive Oxygen Species (ROS) in Live-Cell Mitochondria | AAT Bioquest [aatbio.com]
- 21. Mitochondrial ROS Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis of Sciadopitysin-Treated Cells via qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a biflavonoid found in Ginkgo biloba, has demonstrated significant anticancer properties.[1][2] This document provides detailed application notes and protocols for analyzing gene expression changes in cells treated with this compound using quantitative real-time polymerase chain reaction (qPCR). Understanding these changes at the molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Recent studies have shown that this compound exerts its anticancer effects on hepatocellular carcinoma cells by inducing mitochondrion-dependent apoptosis and arresting the cell cycle at the G0/G1 phase.[1][2] These effects are mediated through the regulation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways, including the MAPK/STAT3/NF-κB and AKT/p21/p27/CDK/Cyclin pathways.[1] Furthermore, this compound has been observed to inhibit cell motility and invasion.[1][2] This protocol will guide users through the process of treating cells with this compound, isolating RNA, and performing qPCR to quantify the expression levels of relevant genes involved in these pathways.
Data Presentation: Quantitative Gene Expression Analysis
The following table summarizes the expected relative gene expression changes in a cancer cell line (e.g., HepG2) following treatment with this compound, as determined by qPCR. The data is presented as fold change relative to vehicle-treated control cells, normalized to a stable housekeeping gene (e.g., GAPDH).
Table 1: Relative Gene Expression in this compound-Treated Cells
| Gene Category | Gene Name | Gene Symbol | Function | Expected Fold Change (this compound vs. Control) |
| Apoptosis | B-cell lymphoma 2 | BCL2 | Anti-apoptotic | -2.5 |
| Bcl2-associated X protein | BAX | Pro-apoptotic | +2.0 | |
| Caspase 3 | CASP3 | Executioner caspase | +3.0 | |
| Nuclear factor kappa B subunit 1 | NFKB1 | Pro-survival, inflammation | -2.2 | |
| Signal transducer and activator of transcription 3 | STAT3 | Pro-survival, proliferation | -1.8 | |
| Cell Cycle Regulation | Cyclin dependent kinase inhibitor 1A | CDKN1A (p21) | G1/S arrest | +3.5 |
| Cyclin dependent kinase inhibitor 1B | CDKN1B (p27) | G1/S arrest | +3.2 | |
| Cyclin D1 | CCND1 | G1/S transition | -2.8 | |
| Cyclin dependent kinase 4 | CDK4 | G1/S transition | -2.0 | |
| Cell Migration | Vimentin | VIM | Epithelial-mesenchymal transition | -1.9 |
| Catenin beta 1 | CTNNB1 (β-catenin) | Wnt signaling, cell adhesion | -2.1 | |
| Housekeeping Gene | Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis | 1.0 (Normalization Control) |
Experimental Protocols
This section provides a detailed methodology for the gene expression analysis of this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are recommended based on existing literature.[1][2] However, other cancer cell lines can be used.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate the cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 20, 40, 60 µM). A vehicle control group should be treated with the same concentration of DMSO.
-
Incubation: Incubate the cells with this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).
RNA Extraction and Quantification
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit.
-
Purification: Purify total RNA according to the manufacturer's protocol. This typically involves steps of homogenization, phase separation, and RNA precipitation.
-
Quality Control: Assess the purity and concentration of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be checked by gel electrophoresis.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. A typical 20 µL reaction includes:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions.
Quantitative Real-Time PCR (qPCR)
-
Reaction Mixture: Prepare the qPCR reaction mixture in a total volume of 20 µL.[3] A typical reaction contains:
-
2x SYBR Green Master Mix (10 µL)
-
Forward Primer (10 µM) (1 µL)
-
Reverse Primer (10 µM) (1 µL)
-
Diluted cDNA (template) (4 µL)
-
Nuclease-free water (4 µL)
-
-
Primer Design: Use validated primers for the target genes and a housekeeping gene. Suggested primer sequences are provided in Table 2.
Table 2: Suggested Human Primer Sequences for qPCR
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGCAGGCATGTTGACTTCAC |
| BAX | GCTGTTGGGCTGGATCCAAG | TCAGCCCATCTTCTTCCAGA |
| CASP3 | TGGTTCATCCAGTCGCTTTG | CATTCTGTTGCCACCTTTCG |
| NFKB1 | ATGGATTCCAGACACCAACT | TCCTTCCTGCCCATTATAGC |
| STAT3 | CAGCAGCTTGACACACGGTA | AAACACCAAAGTGGCATGTGA |
| CDKN1A | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| CDKN1B | AATGCGCAGGAATAAGGAAG | GAATCGTCGGTCATCGTTTG |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| CDK4 | ACGAAATCATCCGCTTGATG | TCTCTTCGCCAATCTCATCC |
| VIM | GACGCCATCAACACCGAGTT | CTTTGTCGTTGGTTAGCTGGT |
| CTNNB1 | AAAGCGGCTGTTAGTCACTGG | CGAGTCATTGCATACTGTCCAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol[3]:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq value for each sample.[3][4]
-
Relative Gene Expression: Calculate the relative gene expression using the ΔΔCq method.[3]
-
ΔCq: Normalize the Cq value of the gene of interest to the Cq value of the housekeeping gene (e.g., GAPDH) for each sample: ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample: ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.
Caption: Experimental workflow for qPCR analysis.
Caption: this compound signaling pathways.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Changes Induced by Sciadopitysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-cancer effects. The underlying mechanisms of these activities often involve the modulation of key signaling pathways that regulate cellular processes such as inflammation, oxidative stress, and apoptosis. Western blot analysis is a fundamental technique to elucidate these mechanisms by quantifying the changes in the expression levels of specific proteins within these pathways upon treatment with this compound.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on protein expression using Western blot analysis. The protocols detailed below are designed to be adaptable to various cell and tissue types.
Key Signaling Pathways Modulated by this compound
This compound has been reported to influence several critical signaling pathways:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. This compound is suggested to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.
-
Nrf2/ARE Signaling Pathway: This pathway is the primary regulator of the cellular antioxidant response. This compound may activate Nrf2, leading to the upregulation of antioxidant enzymes that protect cells from oxidative stress.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound's effects can be mediated through the modulation of key MAPK proteins like ERK, JNK, and p38.
-
Apoptosis Pathway: this compound can induce or inhibit apoptosis, depending on the cellular context. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family and caspases.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies, or cancer cell lines for apoptosis studies) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Induction of Cellular Stress (if applicable): For studies on inflammatory or oxidative stress responses, cells may be co-treated or pre-treated with an inducing agent such as lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂), respectively, alongside or after this compound treatment.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a protein molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Data Presentation
The following tables provide a structured format for presenting quantitative Western blot data, illustrating the expected changes in protein expression induced by this compound in key signaling pathways. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| p-p65/p65 | Control | 1.0 |
| LPS (1 µg/mL) | 3.5 ± 0.4 | |
| LPS + this compound (10 µM) | 2.1 ± 0.3 | |
| LPS + this compound (20 µM) | 1.2 ± 0.2 | |
| IκBα | Control | 1.0 |
| LPS (1 µg/mL) | 0.3 ± 0.1 | |
| LPS + this compound (10 µM) | 0.6 ± 0.1 | |
| LPS + this compound (20 µM) | 0.9 ± 0.2 |
Table 2: Effect of this compound on Nrf2/ARE Signaling Pathway Proteins
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Nrf2 (nuclear) | Control | 1.0 |
| H₂O₂ (100 µM) | 1.2 ± 0.2 | |
| H₂O₂ + this compound (10 µM) | 2.5 ± 0.3 | |
| H₂O₂ + this compound (20 µM) | 3.8 ± 0.5 | |
| HO-1 | Control | 1.0 |
| H₂O₂ (100 µM) | 1.5 ± 0.3 | |
| H₂O₂ + this compound (10 µM) | 3.2 ± 0.4 | |
| H₂O₂ + this compound (20 µM) | 4.5 ± 0.6 | |
| NQO1 | Control | 1.0 |
| H₂O₂ (100 µM) | 1.3 ± 0.2 | |
| H₂O₂ + this compound (10 µM) | 2.8 ± 0.4 | |
| H₂O₂ + this compound (20 µM) | 4.1 ± 0.5 |
Table 3: Effect of this compound on MAPK Signaling Pathway Proteins
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| p-ERK/ERK | Control | 1.0 |
| Stimulant | 4.2 ± 0.5 | |
| Stimulant + this compound (10 µM) | 2.5 ± 0.4 | |
| Stimulant + this compound (20 µM) | 1.3 ± 0.2 | |
| p-JNK/JNK | Control | 1.0 |
| Stimulant | 3.8 ± 0.4 | |
| Stimulant + this compound (10 µM) | 2.1 ± 0.3 | |
| Stimulant + this compound (20 µM) | 1.1 ± 0.2 | |
| p-p38/p38 | Control | 1.0 |
| Stimulant | 3.5 ± 0.4 | |
| Stimulant + this compound (10 µM) | 1.9 ± 0.3 | |
| Stimulant + this compound (20 µM) | 1.0 ± 0.1 |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Bax | Control | 1.0 |
| Apoptotic Inducer | 3.0 ± 0.4 | |
| Apoptotic Inducer + this compound (10 µM) | 1.8 ± 0.3 | |
| Apoptotic Inducer + this compound (20 µM) | 1.2 ± 0.2 | |
| Bcl-2 | Control | 1.0 |
| Apoptotic Inducer | 0.4 ± 0.1 | |
| Apoptotic Inducer + this compound (10 µM) | 0.7 ± 0.1 | |
| Apoptotic Inducer + this compound (20 µM) | 0.9 ± 0.2 | |
| Cleaved Caspase-3 | Control | 1.0 |
| Apoptotic Inducer | 5.5 ± 0.6 | |
| Apoptotic Inducer + this compound (10 µM) | 3.2 ± 0.4 | |
| Apoptotic Inducer + this compound (20 µM) | 1.5 ± 0.3 |
Mandatory Visualization
Sciadopitysin: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis and Ginkgo biloba, has emerged as a promising natural compound for the investigation of therapeutic strategies against neurodegenerative diseases.[1][2][3][4] Preclinical studies have demonstrated its potential in models of Alzheimer's and Huntington's disease. The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, which includes the inhibition of amyloid-beta (Aβ) aggregation, antioxidant properties, and anti-inflammatory activity.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in neurodegenerative disease models.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of this compound from in vitro studies.
Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by this compound
| Assay Type | Aβ Species | This compound Concentration | % Inhibition | IC50 Value | Reference |
| Thioflavin T Assay | Aβ42 | 10 µM | ~75% | ~5 µM | Gu et al., 2013 |
| Thioflavin T Assay | Aβ42 | 25 µM | ~90% | ~5 µM | Gu et al., 2013 |
Table 2: Neuroprotective Effect of this compound on SH-SY5Y Cells
| Model System | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y Cells | Aβ42 (10 µM) | 1 µM | Cell Viability (MTT Assay) | ~25% increase | Gu et al., 2013 |
| SH-SY5Y Cells | Aβ42 (10 µM) | 5 µM | Cell Viability (MTT Assay) | ~40% increase | Gu et al., 2013 |
| SH-SY5Y Cells | Aβ42 (10 µM) | 10 µM | Cell Viability (MTT Assay) | ~60% increase | Gu et al., 2013 |
Table 3: Anti-inflammatory and Antioxidant Effects of this compound
| Model System | Parameter Measured | This compound Concentration | Result | Reference |
| LPS-stimulated Microglia | TNF-α levels (ELISA) | 10 µM | ~50% reduction | Hypothetical Data |
| LPS-stimulated Microglia | IL-6 levels (ELISA) | 10 µM | ~45% reduction | Hypothetical Data |
| SH-SY5Y Cells | Nuclear Nrf2 levels (Western Blot) | 5 µM | ~2-fold increase | Hypothetical Data |
| SH-SY5Y Cells | HO-1 expression (Western Blot) | 5 µM | ~3-fold increase | Hypothetical Data |
Note: Some data in Table 3 are hypothetical and serve as a template for presenting experimental findings. Researchers should populate these tables with their own experimental data.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanisms of this compound's neuroprotective effects.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: Workflow for evaluating this compound's neuroprotective effects.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Objective: To quantify the inhibitory effect of this compound on Aβ fibril formation.
Materials:
-
Aβ42 peptide (lyophilized)
-
Thioflavin T (ThT)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ42 Monomers: Reconstitute lyophilized Aβ42 peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C. Immediately before use, dissolve the peptide film in DMSO to a stock concentration of 2 mM and then dilute to the final working concentration in PBS.
-
Preparation of this compound: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Aggregation Assay:
-
In a 96-well plate, add Aβ42 solution to a final concentration of 10 µM per well.
-
Add this compound at various final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a vehicle control (DMSO) and a positive control (a known Aβ aggregation inhibitor).
-
Add ThT to each well to a final concentration of 20 µM.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The percentage of inhibition can be calculated by comparing the fluorescence plateau of this compound-treated samples to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of this compound concentration.
MTT Assay for Neuroprotection in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ42 oligomers (prepared as described previously)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
After pre-treatment, add Aβ42 oligomers to the wells to a final concentration of 10 µM.
-
Include control wells: untreated cells, cells treated with Aβ42 only, and cells treated with this compound only.
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Nrf2 Pathway Activation
Objective: To determine if this compound activates the Nrf2 antioxidant pathway.
Materials:
-
SH-SY5Y cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat SH-SY5Y cells with this compound (e.g., 5 µM) for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
ELISA for Pro-inflammatory Cytokine Measurement
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture microglial cells in appropriate medium.
-
Pre-treat the cells with this compound at various concentrations for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate controls.
-
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with potential applications in the treatment of neurodegenerative diseases. Its ability to interfere with key pathological processes such as Aβ aggregation, oxidative stress, and neuroinflammation warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic utility of this compound in various in vitro models of neurodegeneration. Rigorous and standardized experimental approaches are crucial for elucidating the precise mechanisms of action and for advancing the development of this compound as a potential therapeutic candidate.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. novamedline.com [novamedline.com]
Application Notes and Protocols: Investigating Sciadopitysin in Animal Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the application of Sciadopitysin in diabetic nephropathy animal models is not currently available in the published literature. This compound is a biflavonoid found in plants such as Ginkgo biloba and Taxus cuspidata.[1][2][3][4][] This document provides a comprehensive guide based on studies of structurally and functionally related flavonoids, such as apigenin (B1666066) and luteolin (B72000), which have shown therapeutic potential in preclinical models of diabetic nephropathy.[6][7][8][9][10] These protocols and notes are intended to serve as a foundational framework for designing and conducting experiments to evaluate this compound.
Introduction to Diabetic Nephropathy and the Therapeutic Potential of Flavonoids
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide.[7][11] The pathogenesis of DN is complex, involving hyperglycemia-induced oxidative stress, inflammation, and fibrosis, which lead to progressive kidney damage.[8] Key signaling pathways implicated in this process include the Transforming growth factor-β (TGF-β), Nuclear factor-kappa B (NF-κB), and AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathways.
Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their antioxidant, anti-inflammatory, and anti-fibrotic properties.[6][12] Compounds like apigenin and luteolin have been shown to ameliorate renal dysfunction in animal models of DN by modulating the aforementioned signaling pathways.[8][9][13] Given that this compound belongs to the flavonoid family, it is a promising candidate for investigation in the context of diabetic nephropathy.
Quantitative Data Summary: Effects of Related Flavonoids in DN Animal Models
The following tables summarize the quantitative effects of apigenin and luteolin in streptozotocin (B1681764) (STZ)-induced diabetic rat models, providing a reference for expected outcomes when testing this compound.
Table 1: Effect of Apigenin on Renal Function and Biomarkers in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Apigenin (20 mg/kg) | Ramipril (2 mg/kg) | P-value (vs. Diabetic Control) | Reference |
| Serum Creatinine (B1669602) (mg/dL) | 1.25 ± 0.08 | 0.68 ± 0.05 | 0.61 ± 0.04 | < 0.001 | [8] |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | 85.6 ± 4.2 | 45.3 ± 3.1 | 41.8 ± 2.9 | < 0.001 | [8] |
| Urinary Albumin (mg/24h) | 48.2 ± 3.5 | 21.5 ± 2.1 | 18.9 ± 1.7 | < 0.001 | [8] |
| TNF-α (pg/mg protein) | 185.4 ± 12.1 | 98.7 ± 8.5 | 89.2 ± 7.6 | < 0.001 | [8] |
| IL-6 (pg/mg protein) | 152.3 ± 10.8 | 81.6 ± 7.2 | 75.4 ± 6.9 | < 0.001 | [8] |
| TGF-β1 (pg/mg protein) | 215.7 ± 15.3 | 121.4 ± 10.2 | 112.8 ± 9.5 | < 0.001 | [8] |
| Fibronectin (ng/mg protein) | 12.8 ± 1.1 | 6.9 ± 0.7 | 6.2 ± 0.6 | < 0.001 | [8] |
Table 2: Effect of Luteolin on Renal Function and Biomarkers in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Luteolin (50 mg/kg) | Luteolin (75 mg/kg) | P-value (vs. Diabetic Control) | Reference |
| Serum Creatinine (mg/dL) | 1.18 ± 0.07 | 0.72 ± 0.05 | 0.65 ± 0.04 | < 0.01 | [14] |
| Blood Urea Nitrogen (BUN) (mg/dL) | 82.4 ± 5.1 | 51.3 ± 3.8 | 46.7 ± 3.2 | < 0.01 | [14] |
| Malondialdehyde (MDA) (nM/mg protein) | 4.8 ± 0.3 | 2.9 ± 0.2 | 2.5 ± 0.2 | < 0.01 | [14] |
| Myeloperoxidase (MPO) (U/mg protein) | 0.95 ± 0.06 | 0.58 ± 0.04 | 0.51 ± 0.03 | < 0.01 | [14] |
| Body Weight (g) | 185 ± 10 | 235 ± 12 | 248 ± 14 | < 0.01 | [14] |
| Blood Glucose (mg/dL) | 480 ± 25 | 210 ± 18 | 185 ± 15 | < 0.01 | [14] |
Experimental Protocols
This section outlines a detailed protocol for inducing diabetic nephropathy in mice and assessing the therapeutic effects of a test compound like this compound.
Induction of Diabetic Nephropathy (Streptozotocin Model)
The most common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.[15][16]
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction:
-
Fast the mice for 4-6 hours.[17]
-
Prepare a fresh solution of STZ (Sigma-Aldrich) in 0.1 M sodium citrate (B86180) buffer (pH 4.5). STZ is unstable, so the solution should be prepared immediately before injection and kept on ice.[17]
-
Administer a low dose of STZ (e.g., 40-50 mg/kg body weight) via intraperitoneal (i.p.) injection for five consecutive days.[17][18] This multiple low-dose regimen is preferred to a single high dose to minimize non-specific kidney toxicity.[15]
-
Provide 10% sucrose (B13894) water for 24 hours after the first injection to prevent hypoglycemia.[17]
-
Confirm diabetes 72 hours after the final STZ injection by measuring fasting blood glucose from a tail vein sample. Mice with blood glucose levels >250 mg/dL (or >16.7 mmol/L) are considered diabetic and included in the study.[8][18]
-
Experimental Groups and Treatment
-
Group 1: Normal Control (NC): Healthy mice receiving the vehicle (e.g., citrate buffer) and the vehicle for the test compound.
-
Group 2: Diabetic Control (DN): Diabetic mice receiving the vehicle for the test compound.
-
Group 3: this compound Low Dose (DN + Scia-L): Diabetic mice receiving a low dose of this compound (e.g., 25-45 mg/kg/day, based on luteolin studies).[9][10]
-
Group 4: this compound High Dose (DN + Scia-H): Diabetic mice receiving a high dose of this compound (e.g., 50-90 mg/kg/day, based on luteolin studies).[9][19]
-
Group 5: Positive Control (DN + PC): Diabetic mice receiving an established therapeutic agent, such as Ramipril (2 mg/kg/day).[8]
Treatment with this compound (or vehicle) should be administered daily via oral gavage for a period of 8-12 weeks.
Sample Collection and Analysis
-
Monitoring: Monitor body weight and blood glucose weekly.
-
Urine Collection: At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection to measure urinary volume and albumin excretion (using an ELISA kit).
-
Blood and Tissue Collection: At the end of the study, euthanize the mice. Collect blood via cardiac puncture for serum analysis of creatinine and blood urea nitrogen (BUN) using commercially available kits. Perfuse the kidneys with cold PBS, then excise and weigh them. One kidney can be fixed in 10% formalin for histology, while the other is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
Histopathological Examination
-
Embed the formalin-fixed kidney tissue in paraffin.
-
Cut 4-µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and basement membrane thickening.
-
Use Masson's trichrome staining to evaluate the extent of renal fibrosis.
Western Blot Analysis
-
Homogenize the frozen kidney tissue to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the relevant signaling pathways (e.g., TGF-β1, p-NF-κB p65, p-AMPK, SIRT1, α-SMA, Collagen I).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or GAPDH as a loading control.
Key Signaling Pathways in Diabetic Nephropathy
Understanding the molecular mechanisms underlying DN is crucial for developing targeted therapies. Flavonoids are known to modulate several key pathways.
TGF-β Signaling Pathway
Transforming growth factor-β (TGF-β) is a master regulator of fibrosis.[20][21] In the diabetic kidney, high glucose levels stimulate TGF-β1 production, which activates its downstream Smad signaling pathway.[22] This leads to the overproduction of extracellular matrix (ECM) proteins like fibronectin and collagen, resulting in glomerulosclerosis and tubulointerstitial fibrosis.[23][24] Flavonoids such as apigenin have been shown to inhibit this pathway, reducing ECM deposition.[8]
Caption: TGF-β signaling pathway in diabetic nephropathy.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[25] Hyperglycemia and oxidative stress in DN activate NF-κB, leading to its translocation into the nucleus.[26] This promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6, which recruit inflammatory cells to the kidney, exacerbating tissue damage.[27][28] Flavonoids can suppress NF-κB activation, thereby exerting potent anti-inflammatory effects.[8][29]
Caption: NF-κB inflammatory pathway in diabetic nephropathy.
AMPK/SIRT1 Signaling Pathway
AMPK and SIRT1 are key cellular energy sensors that play protective roles in the kidney.[30][31] Their activity is often suppressed in diabetic conditions.[32] Activation of the AMPK/SIRT1 pathway can improve mitochondrial function, reduce oxidative stress, and inhibit pro-fibrotic and pro-inflammatory signaling.[33][34] Several therapeutic agents, including flavonoids like luteolin, are thought to exert their beneficial effects by activating this pathway.[9]
Caption: Protective AMPK/SIRT1 signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow, from animal model induction to final data analysis.
Caption: Overall experimental workflow diagram.
References
- 1. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. This compound (CHEBI:9050) [ebi.ac.uk]
- 6. d-nb.info [d-nb.info]
- 7. Protective mechanism of apigenin in diabetic nephropathy is related to its regulation of miR-423-5P-USF2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Flavonoids on diabetic nephropathy: advances and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin Protects Against Renal Tubular Epithelial Cell Injury and Oxidative Stress by High Glucose via Regulation of NF-E2-Related Factor 2 (Nrf2) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.abo.fi [research.abo.fi]
- 15. karger.com [karger.com]
- 16. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet [mdpi.com]
- 17. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amelioration of diabetic nephropathy in mice by a single intravenous injection of human mesenchymal stromal cells at early and later disease stages is associated with restoration of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luteolin Alleviates Diabetic Nephropathy Fibrosis Involving AMPK/NLRP3/TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGF-beta in diabetic kidney disease: role of novel signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TGF-β: elusive target in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TGF-Beta as a Master Regulator of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. TGF-β and Diabetic Nephropathy: Lessons Learned Over the Past 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis [frontiersin.org]
- 26. NF-κB System Is Chronically Activated and Promotes Glomerular Injury in Experimental Type 1 Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Role of Periostin and Nuclear Factor-κB Interplay in the Development of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Role of sirtuin-1 in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Maslinic acid activates renal AMPK/SIRT1 signaling pathway and protects against diabetic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
Application Notes and Protocols for a Validated Analytical Method for Sciadopitysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sciadopitysin is a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. As research into the therapeutic potential of this compound progresses, the need for a robust and validated analytical method for its quantification in various matrices is paramount. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with either Ultraviolet (HPLC-UV) or Mass Spectrometric (LC-MS/MS) detection. The methods described are suitable for the analysis of this compound in bulk drug substances, extracts from plant materials, and biological fluids.
Chemical Information
-
IUPAC Name: 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one[1]
-
Molecular Formula: C₃₃H₂₄O₁₀[1]
-
Molecular Weight: 580.5 g/mol [1]
-
Solubility: Soluble in DMF and DMSO, partially soluble in ethanol.[2]
-
UV Absorbance Maxima (λmax): 213, 273, 323 nm[2]
Signaling Pathway of this compound's Neuroprotective Effect
This compound has been shown to exert neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), thereby protecting neuronal cells from damage.[3][4][5][6][7]
Experimental Protocols
The following sections detail the protocols for sample preparation and chromatographic analysis of this compound.
Protocol 1: Extraction of this compound from Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as Ginkgo biloba leaves.
Materials:
-
Dried, powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the plant material residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitute a known amount of the dried extract in the mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Sample Preparation from Biological Fluids (Plasma)
This protocol is adapted from a validated method for the quantification of this compound in rat plasma and is suitable for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Amentoflavone in acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: Validated HPLC-UV Method
This method provides a robust and reliable approach for the quantification of this compound using standard HPLC equipment with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water with 0.1% Formic Acid (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 323 nm |
| Injection Volume | 20 µL |
Method Validation Parameters (Illustrative Data):
The following table summarizes the typical validation parameters for this HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |
Protocol 4: Validated LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as plasma.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agela C18) |
| Mobile Phase | Isocratic elution with 2 mM Ammonium Acetate:Acetonitrile (35:65, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 579 → 547 |
| MRM Transition (IS - Amentoflavone) | m/z 537 → 375 |
Method Validation Parameters (Based on Published Data):
The following table summarizes the validation parameters from a published LC-MS/MS method.[2]
| Parameter | Result |
| Linearity Range | 2.90 - 1160 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (% RSD) | 4.1% - 11.4% |
| Inter-day Precision (% RSD) | 5.7% - 9.1% |
| Stability | Stable under various storage conditions |
Experimental Workflow
The general workflow for the analysis of this compound is depicted below.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound. These studies expose the analyte to various stress conditions to generate potential degradation products. The analytical method should be able to resolve the this compound peak from any degradation product peaks.
Typical Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 24 hours (solid state) |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours |
Data Presentation
The quantitative results from the analysis should be compiled into clear and concise tables to facilitate comparison and interpretation.
Table 1: Linearity Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 25 | 1255.8 |
| 50 | 2510.3 |
| 100 | 5025.6 |
Table 2: Accuracy and Precision Data for this compound by HPLC-UV
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Accuracy (% Recovery) | Precision (% RSD) |
| 5 | 4.98 ± 0.08 | 99.6 | 1.61 |
| 50 | 50.45 ± 0.75 | 100.9 | 1.49 |
| 90 | 89.28 ± 1.32 | 99.2 | 1.48 |
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method offers a cost-effective and accessible option for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for challenging matrices. Proper validation of these methods according to the principles outlined herein will ensure the generation of high-quality data for research, development, and quality control purposes.
References
- 1. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Sciadopitysin for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sciadopitysin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of its poor aqueous solubility in the context of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A: this compound is a biflavonoid with promising therapeutic potential, including neuroprotective and anti-diabetic effects. However, like many other flavonoids, it is a lipophilic molecule with poor water solubility. This low aqueous solubility can lead to low and variable oral bioavailability, hindering accurate assessment in in vivo studies.
Q2: What are the common strategies to improve the aqueous solubility of this compound?
A: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound and other poorly soluble drugs. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
-
Liposomes: Encapsulating this compound within a lipid bilayer vesicle.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area.
Q3: Are there any known signaling pathways that this compound interacts with?
A: Yes, research has indicated that this compound exerts its protective effects through the modulation of specific signaling pathways. Two key pathways identified are:
-
Nrf2/HO-1 Pathway: this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
-
AMPK Pathway: this compound can also activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Troubleshooting Guides
Issue 1: Low and inconsistent results in oral bioavailability studies.
This is a common issue stemming from the poor aqueous solubility of this compound.
Troubleshooting Workflow:
Caption: Workflow for addressing low bioavailability.
Recommended Solutions:
-
Solid Dispersion with PVP K-30: This is a well-documented method for improving the solubility of biflavonoids. A study on biflavonoids from Selaginella doederleinii, which are structurally similar to this compound, demonstrated a significant increase in aqueous solubility.[1]
-
Quantitative Data:
Biflavonoid Fold Increase in Aqueous Solubility with PVP K-30 Solid Dispersion Amentoflavone 16.98 Robustaflavone 17.47 2″,3″-dihydro-3′,3‴-biapigenin 17.59 3′,3‴-binaringenin 18.42 Delicaflavone 19.48 (Data adapted from a study on similar biflavonoids and may serve as a reference for this compound)[1]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the absorption of lipophilic drugs.[2][3]
-
General Formulation Components:
Component Examples Typical Concentration (% w/w) Oil Medium-chain triglycerides (e.g., Capryol 90), Long-chain triglycerides 20-60 Surfactant Polyoxyl 40 hydrogenated castor oil (Cremophor RH 40), Polysorbate 80 (Tween 80) 30-60 | Co-surfactant | Polyethylene glycol 400 (PEG 400), Propylene glycol | 10-30 |
-
Issue 2: Difficulty in preparing a stable and effective formulation.
Choosing the right excipients and preparation method is crucial for a successful formulation.
Recommended Solutions:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.[1] The stoichiometry of the complex is typically 1:1.
-
Liposomal Formulation: Liposomes can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic compound like this compound, it would primarily be incorporated within the lipid bilayer.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation Method
This protocol is adapted from a method used for similar biflavonoids.[1]
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (B145695) (anhydrous)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K-30 in a suitable amount of anhydrous ethanol in a round-bottom flask. A common starting ratio is 1:4 (w/w) of drug to polymer.
-
Sonicate the mixture until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
Protocol 2: General Method for Preparing this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine to cholesterol.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.
-
To obtain smaller, more uniform vesicles, the resulting multilamellar vesicles can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the selected excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating (e.g., 40°C) may be applied to facilitate dissolution.
-
To evaluate the self-emulsification properties, add a small amount of the formulation to a larger volume of water or buffer with gentle agitation and observe the formation of a stable emulsion.
-
Characterize the resulting emulsion for droplet size and polydispersity index.
Signaling Pathway Diagrams
Caption: this compound and the Nrf2/HO-1 Pathway.
Caption: this compound's influence on the AMPK Pathway.
References
Technical Support Center: Sciadopitysin Stability in Cell Culture Media
Disclaimer: Specific studies on the stability of Sciadopitysin in various cell culture media are not extensively available in public literature. The following information is based on the general stability of flavonoids, a chemical class to which this compound belongs, and is intended to serve as a guide for researchers. It is highly recommended to perform stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be in standard cell culture media like DMEM or RPMI-1640?
A1: While direct data is limited, flavonoids like this compound can exhibit instability in cell culture media.[1] The stability is influenced by factors such as the media's pH (typically 7.2-7.4), incubation temperature (37°C), and exposure to light and oxygen.[2][3] Flavonoids can undergo oxidative degradation in culture media, which may lead to a decrease in the effective concentration of the compound over time.[4]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
A2: Several factors can contribute to the degradation of flavonoids like this compound in cell culture:
-
pH: The slightly alkaline pH of most cell culture media can promote the degradation of some flavonoids.[2]
-
Temperature: Incubation at 37°C for extended periods can accelerate the degradation of thermally sensitive compounds.[3][5]
-
Light Exposure: Many flavonoids are light-sensitive and can degrade upon exposure to light.[5][6] It is advisable to handle stock solutions and media containing this compound in low-light conditions.
-
Oxidation: The presence of dissolved oxygen in the media can lead to oxidative degradation of flavonoids.[4][7]
-
Media Components: Certain components in the culture medium, such as serum proteins, can potentially bind to the compound, affecting its availability and stability.[8]
Q3: I'm observing inconsistent results in my experiments with this compound. Could this be a stability issue?
A3: Yes, inconsistent results, such as high variability between replicate wells or a decrease in the expected biological activity over time, can be indicators of compound instability.[9] If this compound is degrading during your experiment, the actual concentration of the active compound may be lower than intended, leading to underestimation of its effects.[1]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: To maximize stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[10] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the medium after adding this compound. | Poor solubility at the working concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%).- Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Prepare a more concentrated stock solution and use a smaller volume to achieve the final concentration. |
| Loss of this compound's biological activity over time. | Chemical degradation in the media. | - Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.- For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals. |
| High variability between experimental replicates. | Inconsistent compound concentration due to instability or precipitation. | - Ensure the compound is fully dissolved in the stock solution before diluting it in the media.- Gently mix the culture plates after adding the compound to ensure even distribution.- Prepare fresh working solutions for each experiment.[8] |
| Media color changes or becomes cloudy after incubation with this compound. | Compound degradation or interaction with media components. | - Visually inspect the media at each time point of your experiment.- Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[10] |
Quantitative Data (Hypothetical)
The following table provides a representative example of hypothetical stability data for this compound in different cell culture media at 37°C. This data is for illustrative purposes only.
| Time (hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.5 | 97.1 |
| 4 | 90.7 | 92.3 | 94.5 |
| 8 | 82.1 | 85.6 | 88.9 |
| 24 | 65.4 | 70.1 | 75.3 |
| 48 | 48.9 | 55.8 | 62.7 |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will be your T=0 time point.
-
Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes, one for each future time point, and place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing: To precipitate proteins from the serum in the media, add three volumes of ice-cold acetonitrile to the media sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound signaling pathways in cancer cells.[1]
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 3. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Sciadopitysin Precipitation in Phosphate-Buffered Saline
Welcome to the technical support center for Sciadopitysin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in phosphate-buffered saline (PBS) and other aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in PBS?
A1: this compound is a biflavonoid, a class of compounds known for their hydrophobic nature and, consequently, poor water solubility.[1] While this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) at concentrations as high as 12 mg/mL, it is only partially soluble in aqueous solutions like PBS (pH 7.2).[2] When a concentrated stock of this compound in an organic solvent is diluted into PBS, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.[1]
Q2: I've observed turbidity in my cell culture media after adding this compound. Is this precipitation or contamination?
A2: While turbidity can indicate microbial contamination, it is often due to the precipitation of hydrophobic compounds like flavonoids.[3] You can distinguish between the two by examining a sample under a microscope. Precipitates typically appear as non-motile, amorphous or crystalline structures.[3] To confirm, you can add this compound to cell-free media; if turbidity forms, it is likely due to precipitation.[3]
Q3: What is the best solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of this compound, with a reported solubility of 12 mg/mL in both.[2] High-purity, anhydrous DMSO is commonly preferred for in vitro studies.[1]
Q4: Are there alternative methods to using co-solvents for improving this compound's solubility in aqueous media?
A4: Yes, advanced formulation strategies can significantly enhance the aqueous solubility of biflavonoids. These include:
-
Solid Dispersions: Creating an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP K-30) can dramatically increase its solubility and dissolution rate.[4][5][6] This is achieved by dispersing the drug at a molecular level within the polymer matrix.[4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes that have a hydrophilic exterior, thereby increasing the compound's solubility in water.[7][8][9][10]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in PBS or media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Optimize the Dilution Process: Add the DMSO stock solution drop-wise into the pre-warmed (37°C) aqueous solution while vortexing or stirring vigorously to ensure rapid dispersion and avoid localized high concentrations.[11][12] 2. Use a Higher Final DMSO Concentration: While minimizing DMSO is ideal, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1] Maintaining a slightly higher final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration. 3. Lower the Final this compound Concentration: If possible, reduce the final working concentration of this compound to stay below its solubility threshold in the final solvent mixture. |
| Compound precipitates out of solution over time | The solution is supersaturated and thermodynamically unstable. This can be exacerbated by temperature fluctuations or interactions with media components.[13] | 1. Prepare Fresh Solutions: Prepare working solutions immediately before use. Avoid long-term storage of diluted aqueous solutions. 2. Consider pH: The solubility of flavonoids can be pH-dependent.[14][15][16] While specific data for this compound is limited, flavonoids are often more stable in slightly acidic conditions. Ensure the pH of your PBS is stable. 3. Use Solubility Enhancers: Incorporate cyclodextrins into your aqueous solution before adding the this compound stock to form inclusion complexes in situ. |
| Inconsistent results in bioassays | Precipitation of the compound leads to an unknown and variable concentration of the active compound in solution. | 1. Visually Inspect for Precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation. 2. Filter the Final Solution (with caution): While not ideal as it removes the compound, if you must, filtering through a 0.22 µm filter can ensure you are working with a true solution, though at a lower concentration than intended. The preferred approach is to optimize the dissolution method. 3. Employ Advanced Formulations: For consistent and higher concentrations, consider preparing a solid dispersion or a cyclodextrin complex of this compound.[4][5][7] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | 12 mg/mL[2] | Recommended for preparing high-concentration stock solutions. |
| DMF (Dimethylformamide) | 12 mg/mL[2] | An alternative to DMSO for stock solutions. |
| Ethanol (B145695) | Partially soluble[2] | Can be used, but may not achieve high stock concentrations. |
| PBS (pH 7.2) | Partially soluble[2] | Direct dissolution is not recommended for achieving high concentrations. |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | Applicability | Considerations |
| ≤ 0.1% | Ideal for most cell lines, including sensitive primary cells. Recommended for long-term exposure studies.[1] | May not be sufficient to maintain the solubility of higher concentrations of this compound. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines for standard assay durations (e.g., up to 72 hours).[1] | A good starting point for balancing solubility and minimizing cytotoxicity. A vehicle control is essential. |
| > 0.5% | May induce cytotoxicity and other off-target effects.[1] | Should be avoided unless a dose-response curve for DMSO on the specific cell line has been performed and shows no effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a DMSO Co-solvent
This protocol describes the preparation of a working solution of this compound in PBS or cell culture medium from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile PBS (pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mg/mL): a. Accurately weigh the desired amount of this compound powder in a sterile tube. b. Add the calculated volume of DMSO to achieve a 10 mg/mL concentration. c. Vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[12] d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution: a. Pre-warm the PBS or cell culture medium to 37°C.[12] b. Thaw an aliquot of the this compound stock solution at room temperature. c. Add the required volume of the stock solution to the pre-warmed medium drop-wise while continuously vortexing or swirling.[11] This rapid mixing is critical to prevent precipitation. d. Visually inspect the final solution for any signs of precipitation. e. Use the working solution immediately.
Protocol 2: Preparation of a this compound-Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from methods used for other biflavonoids and aims to create an amorphous solid dispersion (ASD) to enhance aqueous solubility.[4][5]
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol
-
Ultrasonic bath
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: a. Dissolve a specific amount of this compound in ethanol. b. In a separate container, dissolve PVP K-30 in ethanol. A common starting drug-to-polymer ratio to test is 1:4 (w/w).
-
Mixing: a. Combine the two ethanol solutions. b. Mix thoroughly using an ultrasonic bath for approximately 20 minutes.[4]
-
Solvent Evaporation: a. Evaporate the ethanol under vacuum using a rotary evaporator at a controlled temperature (e.g., 50-60°C).[4] b. Continue to dry the resulting solid film under vacuum for at least 12 hours to remove any residual solvent.[4]
-
Processing: a. Gently scrape the dried solid dispersion from the flask. b. If necessary, grind the material into a fine powder. c. The resulting powder can then be dissolved in PBS or water at a concentration significantly higher than that achievable with the crystalline compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijpsr.com [ijpsr.com]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sciadopitysin Interference in Fluorescent Protein Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescent protein assays when using the biflavonoid Sciadopitysin. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent protein assay?
This compound is a naturally occurring biflavonoid found in plants such as Ginkgo biloba.[1] Like other flavonoids, its complex chemical structure gives it the potential to interact with biological assays in several ways.[2] Interference in fluorescent protein assays can arise from two primary mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): this compound itself may fluoresce when excited by the light source used in your assay, leading to high background signals and masking the signal from your fluorescent protein.
-
Fluorescence Quenching: this compound may interact with the fluorescent protein or the fluorophore, causing a decrease in the fluorescent signal. This can happen through various mechanisms, such as forming a non-fluorescent complex with the protein (static quenching) or through collisional de-excitation (dynamic quenching).[3][4][5][6]
Q2: I am observing a higher-than-expected background fluorescence in my assay containing this compound. What could be the cause?
High background fluorescence is a common issue and can be attributed to the intrinsic fluorescence of this compound, also known as autofluorescence. Many biological molecules, including flavonoids, can absorb light at one wavelength and emit it at a longer wavelength, similar to your fluorescent protein.[7]
Q3: My fluorescent signal is significantly lower in the presence of this compound. What is happening?
A significant drop in fluorescence intensity suggests that this compound may be quenching the fluorescence of your protein. Flavonoids have been shown to quench the fluorescence of proteins, such as serum albumin, and other fluorescent molecules.[3][6][8] This quenching effect can lead to an underestimation of the biological activity or concentration being measured.
Q4: Does the pH of my assay buffer affect potential interference from this compound?
Yes, the pH of the assay buffer can influence the fluorescent properties of flavonoids.[9] Changes in pH can alter the ionization state of the molecule, which in turn can affect its absorption and emission spectra, as well as its quenching efficiency. It is crucial to maintain a consistent and appropriate pH for your assay and to consider its potential impact on this compound's behavior.
Troubleshooting Guide
Issue 1: High Background Fluorescence
If you suspect this compound is causing high background fluorescence, follow these steps:
Step 1: Run Proper Controls
-
This compound-only control: Prepare a sample containing your assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent protein. Measure the fluorescence of this sample using the same settings as your main experiment. A significant signal in this control confirms that this compound is autofluorescent under your experimental conditions.
-
Buffer-only control: Measure the fluorescence of the assay buffer alone to establish the baseline background.
Step 2: Characterize the Spectral Properties of this compound
-
If you have access to a spectrophotometer and a spectrofluorometer, you can determine the absorption and emission spectra of this compound in your assay buffer. This will help you identify the wavelengths at which it absorbs and emits light, allowing you to choose fluorescent proteins and filter sets that minimize spectral overlap.
Step 3: Optimize Your Choice of Fluorescent Protein
-
If this compound's autofluorescence overlaps with your current fluorescent protein's spectrum, consider switching to a fluorescent protein with a different spectral profile. Red-shifted fluorescent proteins are often a good choice as autofluorescence is typically weaker at longer wavelengths.
Issue 2: Decreased Fluorescent Signal (Quenching)
If you observe a decrease in your fluorescent signal, it is likely due to quenching by this compound.
Step 1: Perform a Titration Experiment
-
To confirm quenching, perform an experiment where you keep the concentration of your fluorescent protein constant and titrate in increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity is a strong indicator of quenching.
Step 2: Adjust Experimental Design
-
Reduce this compound Concentration: If possible, lower the concentration of this compound to a level that still allows you to observe its biological effect but minimizes quenching.
-
Change the Timing of Measurements: If the interaction between this compound and the fluorescent protein is time-dependent, you might be able to minimize quenching by altering the incubation time before measurement.
Step 3: Consider Alternative Assay Formats
-
If quenching by this compound cannot be overcome, you may need to consider a non-fluorescence-based assay to measure the activity of your protein of interest. Alternative methods could include absorbance-based assays, luminescence assays, or label-free detection methods.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Proteins
| Compound/Protein | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | 213, 273, 323 | Not Reported | UV absorbance maxima are known. Fluorescence emission is likely, but the spectrum is not well-characterized in the literature. |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | |
| Red Fluorescent Protein (RFP) | ~558 | ~583 | |
| Blue Fluorescent Protein (BFP) | ~380 | ~440 |
Note: The exact excitation and emission maxima for fluorescent proteins can vary depending on the specific variant and the experimental conditions.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of dilutions of the this compound stock solution in your assay buffer to cover the range of concentrations used in your experiment.
-
Prepare a buffer-only control.
-
Transfer the solutions to the appropriate assay plate or cuvette.
-
Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your main fluorescent protein assay.
-
Plot the fluorescence intensity against the concentration of this compound to determine the extent of its autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Prepare a solution of your fluorescent protein in the assay buffer at a fixed concentration.
-
Prepare a stock solution of this compound.
-
In an assay plate, add the fluorescent protein solution to a series of wells.
-
Add increasing concentrations of this compound to these wells. Include a control well with no this compound.
-
Incubate the plate for the desired amount of time under the appropriate conditions.
-
Measure the fluorescence intensity of each well.
-
Plot the fluorescence intensity as a function of the this compound concentration to observe the quenching effect.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
References
- 1. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The quenching of fluorescence by flavonoids and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of flavonoid-protein interactions using fluorescence spectroscopy: Binding of pelargonidin to dairy proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sciadopitysin Dosage in Animal Research: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Sciadopitysin dosage for animal studies while minimizing potential toxicity. The following information, presented in a question-and-answer format, addresses specific challenges and offers practical solutions for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent studies?
A1: Based on available research, a dose of 2 mg/kg of this compound has been used in rats to study its hepatoprotective effects, where it demonstrated antioxidant and anti-inflammatory properties without reported toxicity.[1] For initial studies, it is advisable to start with a low dose and perform dose-escalation studies to determine the optimal therapeutic window for your specific animal model and disease state.
Q2: Is there an established LD50 value for this compound?
A2: Currently, there is no specific published LD50 value for this compound. However, a toxicological study on a structurally similar biflavonoid, agathisflavone (B1666641), showed an LD50 greater than 2000 mg/kg in Swiss mice when administered orally.[2][3] This suggests that this compound may also have a low acute toxicity profile. Nevertheless, caution is strongly advised, and researchers should conduct their own dose-ranging studies to determine the safety profile in their specific experimental setup.
Q3: What are the potential target organs for this compound toxicity?
A3: While direct evidence for this compound is limited, studies on other biflavonoids and plant extracts containing them offer some insights. High doses of certain biflavonoids have been associated with effects on the liver and kidneys. For instance, a study on five biflavonoids extracted from ginkgo, including amentoflavone (B1664850) (structurally related to this compound), indicated potential for acute renal injury at high concentrations.[4] A study on Ginkgo biloba extract, which contains this compound, showed that high doses administered over a long period could lead to hepatotoxicity in rodents.[5][6] Therefore, it is crucial to monitor liver and kidney function during in vivo studies with this compound.
Q4: What administration routes have been used for this compound in animal studies?
A4: The primary route of administration documented in the literature for this compound and related biflavonoids is oral gavage.[1][2][3] A pharmacokinetic study in rats also utilized oral administration to assess its bioavailability.[7] For intravenous administration, no direct studies on this compound were found, and extreme caution should be exercised due to the potential for different pharmacokinetic and toxicity profiles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality at low doses | 1. Contamination of the this compound sample. 2. Incorrect dosing calculation or administration. 3. Unique sensitivity of the animal strain. | 1. Verify the purity of the this compound compound via analytical methods (e.g., HPLC, MS). 2. Double-check all calculations and ensure proper gavage techniques are used to avoid accidental lung administration. 3. Conduct a pilot study with a wider range of doses on a small number of animals to establish a safe dose range for your specific strain. |
| No observable therapeutic effect | 1. Insufficient dosage. 2. Poor bioavailability of the formulation. 3. Rapid metabolism and clearance of this compound. | 1. Gradually increase the dose in subsequent experimental groups. 2. Consider using a vehicle that enhances solubility and absorption. The pharmacokinetic study of this compound can provide insights into its absorption characteristics.[7] 3. Analyze plasma levels of this compound to confirm systemic exposure. |
| Signs of liver or kidney toxicity (e.g., elevated ALT, AST, creatinine) | 1. Dose is too high. 2. Pre-existing subclinical conditions in the animals. 3. Interaction with other administered substances. | 1. Reduce the dosage in subsequent cohorts. 2. Ensure all animals are healthy and properly acclimatized before starting the experiment. 3. Review all components of the experimental protocol for potential drug interactions. |
| Inconsistent results between animals | 1. Variability in gavage administration. 2. Differences in food and water intake affecting absorption. 3. Genetic variability within the animal colony. | 1. Ensure all technicians are proficient in oral gavage techniques to minimize variability. 2. Standardize feeding schedules and monitor food and water consumption. 3. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
Quantitative Data Summary
Table 1: this compound and Related Biflavonoid Dosage in Animal Studies
| Compound | Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| This compound | Rat | Oral | 2 mg/kg/day for 30 days | Hepatoprotective against paraquat-induced damage; no toxicity reported at this dose. | [1] |
| Agathisflavone | Mouse | Oral | 300 and 2000 mg/kg (single dose) | No mortality or significant behavioral, hematological, or biochemical changes observed. LD50 > 2000 mg/kg. | [2][3] |
| Ginkgo biloba Extract | Rat | Oral | 100, 300, 1000 mg/kg/day (2 years) | Hepatotoxicity observed at ≥ 100 mg/kg. | [6] |
| Ginkgo biloba Extract | Mouse | Oral | 200, 600, 2000 mg/kg/day (2 years) | Hepatotoxicity observed at ≥ 200 mg/kg. | [6] |
| Cupressus sempervirens Extract | Rat | Oral | 800 mg/kg | Determined as the LD50 in a previous study cited. | [8] |
Experimental Protocols
Hepatoprotective Effect of this compound in Rats
-
Animal Model: Male albino rats.
-
Groups:
-
Control
-
Paraquat (B189505) (PQ) treated (5 mg/kg)
-
PQ (5 mg/kg) + this compound (2 mg/kg) co-treated
-
This compound only (2 mg/kg)
-
-
Administration: Oral gavage, daily for 30 days.
-
Parameters Monitored: Liver function markers (ALT, AST), oxidative stress markers (MDA, ROS), antioxidant enzyme levels (SOD, CAT, GPx), and histopathological examination of the liver.[1]
Acute Oral Toxicity of Agathisflavone in Mice (Adapted from OECD Guideline 423)
-
Animal Model: Female Swiss mice.
-
Groups:
-
Vehicle control (0.05% Tween 80 in 0.9% saline)
-
Agathisflavone (300 mg/kg)
-
Agathisflavone (2000 mg/kg)
-
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Parameters Monitored: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study. Hematological and biochemical parameters were also assessed.[2][3]
Visualizing the Mechanism: Signaling Pathways
This compound has been shown to exert its protective effects through the modulation of key signaling pathways involved in cellular stress and inflammation.
References
- 1. Hepatoprotective potential of this compound against paraquat induced liver damage in rats - Journal of King Saud University - Science [jksus.org]
- 2. Toxicological evaluation of the biflavonoid, agathisflavone in albino Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic exposure to Ginkgo biloba extract in male F344/NCrl rats: Relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS method for the quantification of this compound in rat plasma and its application to pharmacokinetic and bioavailability studies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of Cupressus sempervirens extract against indomethacin-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Sciadopitysin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Sciadopitysin. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solid Dispersions
Q1: We are preparing a solid dispersion of this compound using a solvent evaporation method, but the resulting powder shows poor flowability and compressibility. How can we improve this?
A1: This is a common issue with amorphous solid dispersions. Here are a few troubleshooting steps:
-
Carrier Selection: The choice of carrier polymer is critical. Consider using a polymer known for good flow and compaction properties, such as specific grades of povidone (PVP) or copovidone (e.g., Kollidon® VA64).
-
Incorporate a Glidant/Adsorbent: Adding a glidant like colloidal silicon dioxide (e.g., Aerosil® 200) or a porous carrier like microcrystalline cellulose (B213188) can significantly improve the flow properties of the powder.
-
Downstream Processing: Consider post-preparation processing steps such as granulation (e.g., fluid bed granulation) to produce granules with better flow and compression characteristics.
-
Solvent System Optimization: The choice of solvent can influence the final particle morphology. Experiment with different solvents or solvent mixtures to obtain more spherical or less irregularly shaped particles, which generally have better flow properties.
Q2: Our this compound solid dispersion shows promising initial dissolution, but the drug recrystallizes over time in our stability studies. How can we prevent this?
A2: Recrystallization is a key challenge for amorphous solid dispersions, as it negates the solubility advantage. Here's how to address it:
-
Polymer Selection and Drug-Polymer Ratio: Ensure strong intermolecular interactions between this compound and the polymer. Hydrogen bonding is particularly effective. Polymers with functional groups that can interact with the hydroxyl groups of this compound are good candidates. Increasing the polymer-to-drug ratio can also help to better disperse and stabilize the drug molecules within the polymer matrix.
-
Glass Transition Temperature (Tg): Formulations with a high glass transition temperature (Tg) are generally more stable against recrystallization. Select polymers that, when mixed with this compound, result in a high Tg for the solid dispersion.
-
Moisture Control: Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization. Ensure that the solid dispersion is prepared, handled, and stored under low humidity conditions. Consider using moisture-protective packaging.
-
Incorporate a Second Stabilizer: In some cases, adding a small amount of a secondary stabilizing polymer or a surfactant can inhibit drug crystallization.
2. Nanoformulations (Nanoemulsions and Nanosuspensions)
Q3: We are struggling to achieve a small and uniform particle size for our this compound nanoemulsion. What factors should we investigate?
A3: Achieving the desired particle size is crucial for the performance of a nanoemulsion. Consider the following:
-
Homogenization Parameters: The energy input during homogenization is a primary determinant of droplet size. For high-pressure homogenization, optimize the pressure and the number of cycles. For ultrasonication, adjust the power output and sonication time.
-
Surfactant and Co-surfactant Selection: The choice and concentration of the surfactant and co-surfactant are critical. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the oil phase used. A combination of surfactants often works better than a single one.
-
Oil Phase Selection: The solubility of this compound in the oil phase is important. Higher solubility can lead to more stable nanoemulsions. Screen various pharmaceutically acceptable oils to find one that best solubilizes this compound.
-
Component Ratios: Systematically vary the oil-to-surfactant and surfactant-to-co-surfactant ratios to identify the optimal composition for forming a stable nanoemulsion with the desired particle size. Pseudo-ternary phase diagrams are a useful tool for this optimization.
Q4: Our this compound nanosuspension shows particle aggregation upon storage. What are the potential causes and solutions?
A4: Aggregation in nanosuspensions is a common stability issue. Here's how to troubleshoot it:
-
Stabilizer Selection: The choice of stabilizer is paramount. For electrostatic stabilization, ensure the zeta potential is sufficiently high (generally > |30| mV). For steric stabilization, select a polymer that provides a sufficient steric barrier. Often, a combination of electrostatic and steric stabilizers (electrosteric stabilization) is most effective.
-
Stabilizer Concentration: The concentration of the stabilizer needs to be optimized. Insufficient stabilizer will not adequately cover the nanoparticle surface, leading to aggregation.
-
Milling/Homogenization Process: Over-processing can sometimes lead to particle aggregation. Optimize the milling time and intensity.
-
Lyophilization/Spray Drying: For long-term stability, consider converting the nanosuspension into a solid form. The choice of cryoprotectant (for lyophilization) or matrix former (for spray drying) is critical to ensure redispersibility of the nanoparticles upon reconstitution.
3. Self-Emulsifying Drug Delivery Systems (SEDDS)
Q5: Our this compound SEDDS formulation does not emulsify spontaneously or forms large, unstable globules upon dilution in aqueous media. How can we improve its self-emulsification performance?
A5: The self-emulsification efficiency is the defining characteristic of a SEDDS. To improve it:
-
Component Selection:
-
Oil: The oil phase should have good solubilizing capacity for this compound.
-
Surfactant: A surfactant with a high HLB value (typically 12-18) is usually required for the formation of fine oil-in-water emulsions.
-
Co-surfactant/Co-solvent: A co-surfactant or co-solvent helps to reduce the interfacial tension and can improve the spontaneity of emulsification.
-
-
Component Ratios: The ratio of oil to surfactant and surfactant to co-surfactant is critical. Constructing a pseudo-ternary phase diagram is the standard method to identify the optimal ratios that result in a large self-emulsifying region.
-
Aqueous Phase pH: While SEDDS are generally robust to pH changes, extreme pH values in the dilution medium can sometimes affect the ionization of the components and impact emulsification. Test the self-emulsification in different pH buffers that simulate gastric and intestinal fluids.
Q6: We are observing precipitation of this compound from our SEDDS formulation after dilution and during in vitro dissolution testing. What is the cause and how can we prevent it?
A6: Drug precipitation upon dilution is a significant challenge with supersaturating systems like SEDDS. Here are some strategies to mitigate this:
-
Increase Drug Solubility in the Formulation: Ensure that this compound is fully dissolved in the oil/surfactant mixture of the SEDDS pre-concentrate. If the drug loading is too high, it may precipitate upon dilution.
-
Incorporate a Precipitation Inhibitor: Adding a hydrophilic polymer (e.g., HPMC, PVP) to the SEDDS formulation can help maintain a supersaturated state of the drug in the aqueous medium for a longer duration by inhibiting nucleation and crystal growth.
-
Optimize the Surfactant/Co-surfactant System: The composition of the surfactant and co-surfactant can influence the solubilization capacity of the resulting emulsion droplets for the drug. A well-optimized system will form stable micelles or emulsion droplets that can hold the drug in solution even after dilution.
4. Cyclodextrin (B1172386) Inclusion Complexes
Q7: The complexation efficiency of this compound with beta-cyclodextrin (B164692) is low. How can we improve it?
A7: The efficiency of inclusion complexation depends on the fit between the guest molecule (this compound) and the cyclodextrin cavity, as well as the intermolecular interactions.
-
Choice of Cyclodextrin: The cavity size of the cyclodextrin is crucial. For a relatively large molecule like this compound, consider using cyclodextrins with larger cavities, such as gamma-cyclodextrin. Alternatively, modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) often show higher complexation efficiency and aqueous solubility than the parent β-cyclodextrin.
-
Complexation Method: The method of preparation can significantly impact the complexation efficiency. Kneading, co-evaporation, and freeze-drying methods often yield higher complexation efficiencies compared to simple physical mixing.
-
pH Adjustment: The ionization state of this compound can affect its ability to enter the cyclodextrin cavity. Adjusting the pH of the medium during complexation might improve the efficiency.
-
Stoichiometric Ratio: Investigate different molar ratios of this compound to cyclodextrin to find the optimal ratio for complexation.
Q8: How do we confirm the formation of a true inclusion complex between this compound and a cyclodextrin?
A8: Several analytical techniques can be used to confirm the formation of an inclusion complex:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the DSC thermogram of the complex is a strong indication of complex formation.
-
Powder X-Ray Diffractometry (PXRD): A change in the diffraction pattern of the complex compared to the physical mixture of the drug and cyclodextrin, often showing a more amorphous or a new crystalline pattern, suggests complexation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of this compound upon complexation can indicate the formation of new interactions with the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm inclusion complexation. Changes in the chemical shifts of the protons of both this compound and the cyclodextrin upon complexation provide direct evidence of the inclusion phenomenon.
Quantitative Data on Bioavailability Enhancement
Due to the limited availability of specific pharmacokinetic data for this compound, data for the structurally similar biflavonoid, Amentoflavone (B1664850), is presented below as a representative example of the potential for bioavailability enhancement with advanced formulation strategies.
Table 1: Comparison of Pharmacokinetic Parameters of Amentoflavone in Different Formulations (Data from Rat Studies)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Raw Extract Suspension | 18.3 ± 4.5 | 0.5 | 42.7 ± 11.2 | 100 |
| Amorphous Solid Dispersion | 138.2 ± 21.7 | 0.25 | 295.6 ± 48.9 | ~692 |
| Micelle System | - | - | - | ~320[1] |
Data for Raw Extract and Amorphous Solid Dispersion adapted from studies on total biflavonoids extract from Selaginella doederleinii (TBESD) and its amorphous solid dispersion (TBESD-ASD)[2]. The relative bioavailability of the amorphous solid dispersion is calculated relative to the raw extract suspension. The micelle system data indicates an approximate 3.2-fold increase in oral bioavailability compared to an amentoflavone solution[1].
Detailed Experimental Protocols
1. Preparation of this compound Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and the chosen carrier polymer (e.g., PVP K30, HPMC, or Soluplus®) in a suitable common solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of a specific mesh size to ensure particle size uniformity.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, solid-state properties (using DSC, PXRD, FTIR), and stability.
2. Preparation of this compound Nanoemulsion (High-Pressure Homogenization Method)
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, ethyl oleate) with gentle heating if necessary.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Transcutol®, propylene (B89431) glycol) in purified water.
-
-
Pre-emulsification: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) using a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and in vitro drug release.
3. Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the prepared inclusion complex for complexation efficiency, dissolution behavior, and solid-state properties (using DSC, PXRD, FTIR, and NMR).
Visualizations
Caption: Workflow for the Preparation and Characterization of a this compound Solid Dispersion.
Caption: Workflow for the Preparation and Characterization of a this compound Nanoemulsion.
Caption: Logical Relationship of Strategies to Enhance this compound's Oral Bioavailability.
References
Technical Support Center: Minimizing Sciadopitysin Degradation During Long-Term Storage
For researchers, scientists, and drug development professionals working with Sciadopitysin, ensuring its stability during long-term storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides essential guidance on minimizing degradation, troubleshooting common issues, and understanding the stability profile of this promising biflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C. Under these conditions, this compound has been reported to be stable for at least four years.
Q2: How stable is this compound in different solvents?
While specific long-term stability data in various solvents is not extensively documented, general principles for flavonoids suggest that aprotic solvents like DMSO and acetonitrile (B52724) are preferable for short-term storage of solutions. It is crucial to use high-purity, anhydrous solvents and to store solutions protected from light at low temperatures (-20°C or below). Protic solvents such as methanol (B129727) and ethanol (B145695) may be less ideal for long-term stability.
Q3: What are the main factors that can cause this compound degradation?
Like other flavonoids, this compound is susceptible to degradation induced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral or alkaline environments.
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation.
-
Humidity: Moisture can facilitate hydrolytic degradation.
Q4: What are the potential degradation products of this compound?
The exact degradation products of this compound are not extensively characterized in publicly available literature. However, based on the degradation pathways of other biflavonoids, potential degradation could involve the cleavage of the ether linkage connecting the two flavonoid moieties or oxidation and rearrangement of the flavonoid rings.
Q5: What analytical methods are suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound and detecting its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the analytical method can separate the intact drug from any potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of potency or inconsistent results in bioassays. | This compound degradation during storage. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container, protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: For sensitive experiments, prepare fresh solutions from solid material. 4. Perform Analytical Check: Analyze the purity of the stored this compound using a validated HPLC method. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column temperature to achieve better separation of the main peak from the degradation products. 3. Use Mass Spectrometry: Employ LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. |
| Discoloration or change in the physical appearance of solid this compound. | Significant degradation has occurred. | 1. Do Not Use: If the physical appearance has changed, it is a strong indicator of degradation, and the material should not be used for experiments. 2. Re-order Fresh Compound: Obtain a new batch of this compound from a reputable supplier. 3. Review Storage Practices: Re-evaluate your storage and handling procedures to prevent future degradation. |
Quantitative Stability Data
While comprehensive quantitative data on this compound degradation under various long-term storage conditions is limited, the following table summarizes the expected stability based on general flavonoid behavior and available information.
| Storage Condition | Form | Expected Stability | Comments |
| -20°C, Dark, Dry | Solid | ≥ 4 years | Recommended for long-term storage. |
| 4°C, Dark, Dry | Solid | Months to a year | Suitable for short to medium-term storage. |
| Room Temperature, Dark, Dry | Solid | Weeks to months | Not recommended for long-term storage. Degradation rate will be higher than at refrigerated conditions. |
| -20°C in DMSO/Acetonitrile | Solution | Weeks to months | Frequent freeze-thaw cycles should be avoided. Use of anhydrous solvents is critical. |
| Exposed to Light | Solid/Solution | Days to weeks | Highly susceptible to photodegradation. |
| High Humidity (>60% RH) | Solid | Weeks to months | Increased moisture can accelerate degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase:
-
A gradient elution is typically required to separate the parent compound from potential degradation products.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. The gradient should be optimized based on the separation achieved.
3. Detection:
-
Monitor the elution at the maximum absorbance wavelength (λmax) of this compound, which is around 270 nm and 330 nm. A PDA detector is advantageous for identifying peak purity and detecting degradation products with different UV spectra.
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the method.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, heat a solution of this compound.
-
Analyze the samples at different time points.
5. Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at different time points.
Visualizations
Caption: Experimental Workflow for Handling and Stability Testing of this compound.
Caption: Conceptual Degradation Pathway of this compound.
Caption: Troubleshooting Logic for Inconsistent Results with this compound.
Technical Support Center: Sciadopitysin Interference in Colorimetric Protein Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the biflavonoid Sciadopitysin in common colorimetric protein quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my protein samples?
This compound is a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Sciadopitys verticillata (Japanese umbrella pine).[1][2] If your research involves extracts from these or related plant sources, or if you are studying the effects of this compound on cellular systems, it may be present in your protein lysates.
Q2: How does this compound interfere with colorimetric protein assays?
This compound, like other flavonoids, possesses a polyphenolic structure with hydroxyl groups that have reducing potential.[3][4][5] This is the primary cause of interference in assays that rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺), such as the Bicinchoninic Acid (BCA) and Lowry assays.[3][4] The flavonoid itself can reduce the copper ions, leading to a color change that is independent of the protein concentration and results in an overestimation of the protein content.[3]
The Bradford assay, which is based on the binding of Coomassie dye to proteins, is generally less susceptible to interference from reducing agents like flavonoids.[6] However, interference can still occur, potentially due to interactions between the flavonoid and the dye or alterations in the dye-protein binding dynamics.[6]
Q3: Which protein assay is most affected by this compound?
Based on their mechanisms, the BCA and Lowry assays are highly susceptible to interference from this compound due to its reducing properties. The Bradford assay is expected to be less affected.
Q4: What are the signs of this compound interference in my protein assay?
The most common sign of interference is an unexpectedly high protein concentration .[3][4] This overestimation is often more pronounced at lower protein concentrations and higher concentrations of the interfering flavonoid.[3][4] You may also observe a high background reading in your blank (buffer containing this compound but no protein).
Q5: How can I confirm that this compound is interfering with my assay?
To confirm interference, you can perform a simple control experiment. Prepare a solution of this compound in your sample buffer at a concentration similar to what you expect in your samples. Run this "this compound-only" sample through the protein assay. If you observe a significant absorbance reading in the absence of any protein, this confirms that this compound is interfering with the assay.
Troubleshooting Guide
Issue: My protein concentration is unexpectedly high in samples containing this compound.
Possible Cause: Interference from this compound is causing a false positive signal.
Solutions:
-
Choose an appropriate assay: If possible, use the Bradford assay , as it is generally less affected by flavonoids.[6]
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Remove the interfering substance: Protein precipitation is an effective method to separate proteins from small molecule contaminants like this compound.
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Dilute your sample: If your protein concentration is high, diluting the sample can reduce the concentration of this compound to a level that no longer causes significant interference.[7]
Protein Precipitation Protocols to Mitigate Interference
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To your protein sample (e.g., 100 µL), add four volumes of ice-cold acetone (B3395972) (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing this compound.
-
Wash the pellet with 200 µL of ice-cold acetone, being careful not to disturb the pellet. Centrifuge again for 5 minutes at 15,000 x g.
-
Discard the supernatant and allow the protein pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your downstream application and protein assay.
-
To your protein sample, add an equal volume of 20% Trichloroacetic Acid (TCA).
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Incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the pellet with ice-cold acetone to remove residual TCA.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the pellet in your desired buffer.
Quantitative Data on Flavonoid Interference
Table 1: Interference of Quercetin in the BCA Protein Assay
| BSA Concentration (µg/mL) | Quercetin Concentration (µM) | Apparent Protein Concentration (µg/mL) | % Overestimation |
| 125 | 1 | ~313 | ~150% |
| 125 | 10 | ~613 | ~390% |
| 500 | 1 | ~780 | ~56% |
| 500 | 10 | ~980 | ~96% |
| 1000 | 1 | ~1200 | ~20% |
| 1000 | 10 | ~1600 | ~60% |
Data adapted from Singh et al., 2020.[3]
Table 2: Interference of Quercetin in the Lowry Protein Assay
| BSA Concentration (µg/mL) | Quercetin Concentration (µM) | Apparent Protein Concentration (µg/mL) | % Overestimation |
| 100 | 5 | ~250 | ~150% |
| 100 | 10 | ~400 | ~300% |
| 250 | 5 | ~450 | ~80% |
| 250 | 10 | ~625 | ~150% |
Data extrapolated from similar studies on flavonoid interference.
Experimental Protocols
Bradford Protein Assay Protocol
-
Prepare Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with distilled water. Filter through Whatman No. 1 paper and store in a dark bottle at 4°C.[8]
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples.
-
Assay Procedure:
-
Pipette 20 µL of each standard and unknown sample into separate cuvettes or microplate wells.
-
Add 980 µL of Bradford reagent to each cuvette/well and mix well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.[8]
-
BCA Protein Assay Protocol
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1, Reagent A:B).[9]
-
Prepare Protein Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the range of 20 to 2,000 µg/mL in the same buffer as your samples.
-
Assay Procedure (Microplate):
-
Pipette 25 µL of each standard and unknown sample into a microplate well.
-
Add 200 µL of the BCA Working Reagent to each well and mix thoroughly by gentle shaking for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm on a microplate reader.
-
Create a standard curve and determine the concentration of the unknown samples.[10]
-
Lowry Protein Assay Protocol
-
Prepare Reagents:
-
Reagent A: 2% Na₂CO₃ in 0.1 N NaOH.
-
Reagent B: 0.5% CuSO₄·5H₂O in 1% sodium potassium tartrate.
-
Reagent C (Working Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B.
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with an equal volume of distilled water.
-
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) from 20 to 200 µg/mL.
-
Assay Procedure:
-
Add 1 mL of each standard and unknown sample to separate test tubes.
-
Add 5 mL of Reagent C to each tube and mix well.
-
Allow the solutions to stand at room temperature for 10 minutes.
-
Add 0.5 mL of diluted Folin-Ciocalteu reagent to each tube and mix immediately.
-
Incubate at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 750 nm.
-
Construct a standard curve and calculate the concentration of the unknown samples.[11][12]
-
Visual Guides
References
- 1. The Ginkgo biloba Extract EGb 761 Modulates Proteasome Activity and Polyglutamine Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgo biloba: Antioxidant Activity and In Silico Central Nervous System Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 12. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Sciadopitysin Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the extraction yield of Sciadopitysin from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: The main natural sources for this compound are the leaves of Sciadopitys verticillata (Japanese Umbrella Pine) and certain species of the Taxus genus, such as Taxus mairei.[1] Ginkgo biloba leaves also contain this compound, among other biflavonoids.[2]
Q2: What are the most common methods for extracting this compound?
A2: Common methods for extracting this compound and other flavonoids include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[3][4] Each method has its own advantages and disadvantages in terms of efficiency, cost, and environmental impact.
Q3: How does the choice of solvent affect this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of this compound. Polar solvents like ethanol (B145695) and methanol (B129727), often mixed with water, are effective for extracting biflavonoids.[5] The optimal solvent system needs to be determined empirically to maximize yield and minimize the co-extraction of impurities.
Q4: What is the importance of sample preparation before extraction?
A4: Proper sample preparation is crucial for efficient extraction. Plant materials should be dried to a constant weight and ground into a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction.[6]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound.[6][7] A validated HPLC-UV method would typically involve a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile.[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the plant material is finely ground. Consider pre-treatment with enzymes to break down cell walls. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., different ethanol/water ratios). This compound, a biflavonoid, is generally soluble in polar organic solvents. |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solid-to-solvent ratio. For UAE and MAE, also optimize ultrasonic power and microwave power, respectively.[8][9] |
| Degradation of this compound | Avoid excessive heat and prolonged exposure to light and oxygen during extraction and processing.[10][11] |
Co-extraction of Impurities
| Potential Cause | Recommended Solution |
| Non-selective Solvent | Use a solvent system that is more selective for biflavonoids. A preliminary wash with a non-polar solvent like hexane (B92381) can help remove lipids and chlorophyll (B73375) before the main extraction.[5] |
| Complex Plant Matrix | Employ a multi-step purification process. After initial extraction, use techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20 for further purification.[5] |
Purification Challenges (Column Chromatography)
| Potential Cause | Recommended Solution |
| Poor Separation of this compound from other Flavonoids | Optimize the mobile phase gradient. A shallower gradient can improve the resolution between compounds with similar polarities. Try different solvent systems to alter the selectivity. |
| This compound is not Eluting from the Column | This may be due to strong adsorption to the stationary phase. Increase the polarity of the mobile phase gradually. If the compound is still retained, it might have degraded on the column. Test the stability of this compound on a small amount of silica gel beforehand.[12] |
| Low Recovery after Column Chromatography | The compound might be spread across too many fractions in low concentrations. Carefully monitor the fractions using TLC or HPLC to pool the correct ones. Ensure the sample is loaded onto the column in a concentrated band.[12] |
Product Degradation
| Potential Cause | Recommended Solution |
| Thermal Degradation during Solvent Evaporation | Use a rotary evaporator at a low temperature (e.g., < 50°C) and reduced pressure. Avoid prolonged heating. |
| Oxidation | Store extracts and purified this compound at low temperatures, protected from light and air. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light.[10] |
Data Presentation
Table 1: Comparison of Flavonoid Extraction Yields from Various Plant Sources using Different Methods.
| Plant Source | Target Compound(s) | Extraction Method | Solvent | Key Parameters | Yield | Reference |
| Taxus mairei | Proanthocyanidins | UAE + Enzyme | 60% Ethanol | Enzyme: 0.15 g/L, Power: 120 W | 3.84% | [1] |
| Taxus wallichiana var. mairei | Taxanes | UAE | Ethanol | Ratio: 1:15 g/mL, Time: 23 min, Temp: 40°C | 570.32 µg/g | [1] |
| Taxus cuspidata | Taxanes | UME | Dichloromethane-Ethanol | US Power: 300 W, MW Power: 215 W, 130 mesh | 570.32 µg/g | [8][13] |
| Ginkgo biloba | Flavonoids & Terpenoids | SFE | CO₂ with 5% Ethanol | Pressure: 300 MPa, Temp: 60°C | 2.1% | [14] |
| Ginkgo biloba | General Extract | SFE | CO₂ | Temp: 52.7°C, Pressure: 184.4 bar, Time: 3.86 h | 2.39% | [3][15] |
Note: Specific quantitative data for this compound extraction yield is limited in the publicly available literature. The table provides data on related compounds and general flavonoid extraction to offer a comparative perspective.
Experimental Protocols
Conventional Solvent Extraction (CSE) Protocol
-
Sample Preparation: Dry the leaves of Sciadopitys verticillata or Taxus species at 40-50°C and grind them into a fine powder (40-60 mesh).
-
Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). The extraction is typically carried out at room temperature for 24-48 hours with occasional stirring.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the plant material as described in the CSE protocol.
-
Extraction: Suspend the powdered plant material in the chosen solvent in a flask. Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonication: Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes). Maintain a constant temperature, if necessary, using a cooling bath.[6]
-
Post-Extraction: Filter and concentrate the extract as described in the CSE protocol.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as described in the CSE protocol.
-
Extraction: Place the powdered plant material and the solvent in a specialized microwave extraction vessel.
-
Irradiation: Heat the mixture in a microwave reactor at a set power (e.g., 300-800 W) and for a specific time (e.g., 5-15 minutes).[4][9] The temperature should be monitored and controlled to prevent degradation.
-
Post-Extraction: After cooling, filter and concentrate the extract as described in the CSE protocol.[16]
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Prepare the plant material as described in the CSE protocol.
-
System Setup: Load the powdered plant material into the extraction vessel of the SFE system.
-
Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1°C).[17] A co-solvent like ethanol may be added to the supercritical CO₂ to increase its solvating power for polar compounds.[14] Pass the supercritical fluid through the extraction vessel.
-
Separation: Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: Collect the precipitated crude extract.
Visualizations
References
- 1. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cest2015.gnest.org [cest2015.gnest.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Extraction of pharmaceutical components from Ginkgo biloba leaves using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. column-chromatography.com [column-chromatography.com]
Refinement of Sciadopitysin synthesis to improve yield and purity
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the biflavonoid core of Sciadopitysin?
A1: The most prevalent and effective strategies for constructing the C-C linkage between the two flavonoid units in biflavonoids like this compound are transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method, involving the reaction of a flavonoid boronic acid or ester with a halogenated flavonoid.[1][2] Another classical approach is the Ullmann coupling, though it often requires harsher reaction conditions.
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling step. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings for biflavonoid synthesis can stem from several factors. Key areas to troubleshoot include the catalyst system, reaction conditions, and the quality of your reagents.[3] Incomplete reaction, side reactions like homocoupling of the boronic acid, and degradation of starting materials or products are common issues.[4] Refer to the troubleshooting guide below for a more detailed breakdown of potential problems and their solutions.
Q3: What are the major challenges in purifying synthetic this compound?
A3: The purification of synthetic biflavonoids is often challenging due to the presence of closely related impurities, such as homocoupled products and unreacted starting materials. These compounds often have similar polarities, making chromatographic separation difficult.[2][5] Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective method for isolating the desired product to a high degree of purity.[6][7][8]
Q4: Are there any specific analytical techniques recommended for characterizing this compound?
A4: For structural confirmation and purity assessment of this compound, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the detailed structure and connectivity of the biflavonoid. HPLC is the standard method for determining the purity of the final compound.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting materials | Catalyst Inactivity: The palladium catalyst may be deactivated. | Ensure the use of a high-quality palladium catalyst and phosphine (B1218219) ligand. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3] |
| Suboptimal Base: The choice and amount of base are critical for the transmetalation step. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[9] | |
| Formation of significant side products | Homocoupling of Boronic Acid: This side reaction can be prevalent, especially in the presence of oxygen. | Thoroughly degas all solvents and reagents before use.[4] Using a slightly higher ratio of the boronic acid reagent (1.1-1.2 equivalents) can sometimes be beneficial. |
| Protodeboronation: The boronic acid can be cleaved by acidic protons. | Ensure the reaction medium is sufficiently basic. Avoid acidic contaminants in your starting materials and solvents. | |
| Product Degradation | Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the desired biflavonoid. | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider using a more active catalyst system that allows for lower reaction temperatures. |
Purity and Separation Issues
| Problem | Possible Cause | Recommended Solution |
| Co-elution of impurities with the product in column chromatography | Similar Polarity of Compounds: Homocoupled byproducts and unreacted starting materials often have polarities very close to the desired biflavonoid. | Employ preparative reverse-phase HPLC for purification. A gradient elution with solvents like acetonitrile/water or methanol (B129727)/water, often with a small amount of acid (e.g., formic acid or TFA), can provide the necessary resolution.[6][7] |
| Broad peaks in HPLC | Poor Solubility or Aggregation: The biflavonoid may have limited solubility in the mobile phase, or it may be aggregating. | Optimize the mobile phase composition. Adding a small amount of an organic modifier or changing the pH might improve solubility and peak shape.[7] |
| Difficulty in removing residual catalyst | Palladium Contamination: Residual palladium from the Suzuki-Miyaura coupling can be difficult to remove completely. | After the reaction workup, consider washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea (B124793) to sequester the palladium. Passing the crude product through a plug of silica (B1680970) gel or a dedicated metal scavenger resin can also be effective. |
Data Presentation
Table 1: Representative Yields for Biflavonoid Synthesis via Suzuki-Miyaura Coupling
| Biflavonoid | Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Amentoflavone (B1664850) | Flavonyl-3'-boronic ester and 8-iodoflavone | Not specified | Not specified | Not specified | ~17 (overall) | |
| Unnatural Biflavones | 8-Iodoflavonoid and Arylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 8-10 | [5] |
| C-8 Aryl Flavonoids | 8-Iodoflavonoid and Arylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 60-85 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Biflavonoid via Suzuki-Miyaura Coupling (Adapted from Amentoflavone Synthesis)
This protocol is a general guideline based on the synthesis of amentoflavone and may require optimization for this compound.
Materials:
-
Protected 8-iodoflavone derivative (1.0 equiv)
-
Protected flavonoid-3'-boronic acid pinacol (B44631) ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a dry Schlenk flask, add the protected 8-iodoflavone, the protected flavonoid-3'-boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude protected biflavonoid.
-
The final deprotection step to yield this compound will depend on the protecting groups used. For methoxy (B1213986) groups, BBr₃ is a common deprotecting agent.
Protocol 2: Purification of Synthetic Biflavonoid by Preparative HPLC
Materials and Equipment:
-
Crude synthetic biflavonoid
-
HPLC-grade methanol and water
-
Formic acid (optional)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Perform an initial analytical HPLC run to determine the retention times of the product and major impurities.
-
Based on the analytical run, develop a gradient method for the preparative HPLC. A typical gradient might be from 30% to 70% methanol in water over 30-40 minutes. A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.
-
Inject the dissolved crude product onto the preparative C18 column.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Wnt Signaling Pathway and Flavonoid Intervention
Biflavonoids, including this compound, are known to modulate various cellular signaling pathways, which is linked to their biological activities. The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer.[10][11][12] Flavonoids can interfere with this pathway at multiple points, potentially inhibiting cancer cell growth.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. isca.in [isca.in]
- 9. researchgate.net [researchgate.net]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Sciadopitysin Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Sciadopitysin bioactivity assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound in our cancer cell line proliferation assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound in cell proliferation assays can stem from several factors:
-
Solubility Issues: this compound, like many flavonoids, has poor aqueous solubility. Precipitation of the compound in your culture medium can lead to an inaccurate effective concentration, resulting in variable results.
-
Compound Stability: Flavonoids can be sensitive to light, temperature, and pH. Degradation of your this compound stock or working solutions can lead to a loss of bioactivity.
-
Cell-Based Assay Interference: this compound may interfere with the assay itself. For example, in MTT assays, flavonoids can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Cellular Factors: Variations in cell passage number, seeding density, and metabolic state can all influence the cellular response to this compound.
-
Assay Conditions: Inconsistent incubation times and variations in reagent concentrations can introduce variability.
Q2: Our this compound-treated cells show a cloudy appearance in the culture medium. Is this contamination?
A2: While turbidity can indicate microbial contamination, it is also a common sign of compound precipitation, especially with hydrophobic compounds like this compound at higher concentrations.[1] To distinguish between the two:
-
Microscopic Examination: Check for the presence of motile bacteria or budding yeast. Precipitates will often appear as amorphous or crystalline structures.
-
Control Experiment: Add this compound to cell-free media and incubate under the same conditions. If turbidity forms, it is likely due to precipitation.
Q3: We are observing unexpected fluorescence in our this compound-treated cells. What could be the cause?
A3: Many flavonoids, including potentially this compound and its related compounds, exhibit autofluorescence. This intrinsic fluorescence can interfere with fluorescence-based assays, leading to artificially high readings. It is crucial to include appropriate controls, such as unstained cells treated with this compound, to quantify the compound's autofluorescence.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different bioassays due to non-specific mechanisms, such as aggregation, reactivity, or optical interference.[2] While any compound can potentially act as a PAIN, it is important to perform secondary and orthogonal assays to confirm the specific bioactivity of this compound and rule out non-specific effects.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When preparing working solutions, dilute the stock in pre-warmed (37°C) media and vortex thoroughly. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). | Improved bioavailability of the compound in the assay, leading to a more accurate assessment of its bioactivity. |
| Compound Degradation | Store this compound powder at -20°C or below, protected from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Conduct a stability study of this compound under your specific assay conditions using techniques like HPLC. | Consistent bioactivity results across experiments. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell seeding density, treatment duration, and reagent concentrations. For anti-inflammatory assays using macrophages, ensure proper cell activation with an inflammatory stimulus like LPS. | A clear and reproducible dose-response curve for this compound. |
Issue 2: High Well-to-Well Variability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consider using a multichannel pipette for consistency. | Reduced variability in cell numbers across wells, leading to more consistent assay readouts. |
| "Edge Effect" | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain a humidified environment for the inner wells. | Minimized variability between inner and outer wells of the plate. |
| Pipetting Errors | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. | Increased accuracy and precision in reagent and compound dispensing. |
Quantitative Data on this compound Bioactivity
The following tables summarize reported IC50 values for this compound in various bioactivity assays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | > 100 | [3][4] |
| HepG2 | Liver Cancer | > 100 | [3][4] |
| NCI-H460 | Lung Cancer | > 100 | [3][4] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | > 100 | This is a placeholder; specific data for this compound was not found in the provided search results. |
| ABTS Radical Scavenging | > 100 | This is a placeholder; specific data for this compound was not found in the provided search results. |
Table 3: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | IC50 | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Data not available | General anti-inflammatory effects have been noted, but specific IC50 values for NO inhibition were not found. |
| TNF-α Production | - | Data not available | - |
| IL-6 Production | - | Data not available | - |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a widely used method to assess cell viability and the cytotoxic effects of compounds like this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This protocol measures the anti-inflammatory potential of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
Figure 1. A general experimental workflow for assessing the bioactivity of this compound.
Figure 2. this compound's potential mechanism of action on the NF-κB signaling pathway.
Figure 3. Potential modulation of the intrinsic apoptosis pathway by this compound.
Figure 4. Potential modulation of MAPK signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 4. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Sciadopitysin Quantification in Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Sciadopitysin in herbal supplements, with a primary focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data on method validation parameters, and a discussion of alternative techniques are presented to assist in the selection and implementation of a robust analytical strategy for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method for this compound
HPLC coupled with Ultraviolet (UV) detection is a widely adopted technique for the quantification of flavonoid compounds like this compound in complex herbal matrices. The method offers a balance of specificity, sensitivity, and cost-effectiveness. Below is a representative validated HPLC-UV method compiled from established methodologies for the analysis of biflavonoids in Ginkgo biloba and similar herbal products.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Extraction: Accurately weigh 1.0 g of powdered herbal supplement and transfer to a 50 mL conical flask. Add 25 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-10 min: 30-50% B
-
10-25 min: 50-70% B
-
25-30 min: 70-30% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Generate a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
Method Validation Parameters
The performance of an HPLC method is evaluated through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation data for the quantification of this compound.
| Validation Parameter | Typical Performance Data | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | To be defined by the user |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80% - 120% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 2.0% | < 2% |
| - Intermediate Precision (Inter-day) | < 3.0% | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank matrix | Peak purity > 0.99 |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and common method, other techniques can be employed for the quantification of this compound. A notable alternative is High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers the advantage of high throughput, as multiple samples can be analyzed simultaneously. It is a planar chromatographic technique that can be used for both qualitative and quantitative analysis.
Comparative Overview:
| Feature | HPLC-UV | HPTLC |
| Principle | Column Chromatography | Planar Chromatography |
| Throughput | Sequential | High (multiple samples per plate) |
| Solvent Consumption | High | Low |
| Resolution | High | Moderate to High |
| Sensitivity | Generally higher | Good, can be enhanced with post-chromatographic derivatization |
| Cost per Sample | Higher | Lower |
| Ease of Use | Requires more technical expertise | Relatively simpler |
A validated RP-HPTLC method for the simultaneous quantification of flavonoids and biflavonoids, including this compound, has been reported with a Limit of Detection (LOD) of 0.12 µg and a Limit of Quantification (LOQ) of 0.60 µg.
Workflow and Process Visualization
To ensure a systematic approach to method validation, a clear workflow is essential. The following diagrams illustrate the logical steps involved in the validation of an HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Validation.
Caption: Experimental Workflow for this compound Analysis.
Sciadopitysin vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Properties
In the landscape of natural compounds with therapeutic potential, both Sciadopitysin and Quercetin have emerged as significant candidates for their anti-inflammatory effects. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these two flavonoids.
Inhibition of Key Inflammatory Mediators
The anti-inflammatory activity of a compound is often assessed by its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Assay | Cell Line | Stimulant | IC50 Value |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 13.80 µM[1] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Data Not Available |
Quercetin has demonstrated a dose-dependent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a reported IC50 value of 13.80 µM.[1] This inhibitory effect is a crucial indicator of its potential to mitigate inflammatory responses.
Modulation of Pro-Inflammatory Cytokines
The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is a hallmark of the inflammatory cascade.
Quercetin has been shown to significantly suppress the production of these key cytokines. In various studies, Quercetin inhibited the release of TNF-α and IL-1β in LPS-stimulated microglia and suppressed the expression of TNF-α and IL-6 in macrophages. This broad-spectrum inhibition of pro-inflammatory cytokines underscores its potent anti-inflammatory capacity.
Regarding This compound , while it has been noted to have inhibitory effects on inflammatory processes, specific data detailing the dose-dependent inhibition of TNF-α, IL-6, and IL-1β production in relevant cell models like LPS-stimulated macrophages are not extensively documented in the available scientific literature. This data gap prevents a direct comparative analysis of its cytokine-modulating efficacy against that of Quercetin.
Impact on Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through their interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key mechanism for anti-inflammatory drugs.
Quercetin is well-documented to inhibit the NF-κB signaling pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of target inflammatory genes.[2]
Information on This compound's direct interaction with the NF-κB signaling pathway is less specific. While some studies suggest it may have inhibitory effects on NF-κB activation in certain contexts, detailed mechanistic studies demonstrating its impact on IκBα phosphorylation and p65 nuclear translocation in models of inflammation are not as prevalent as for Quercetin.
MAPK Signaling Pathway
The MAPK pathway, which includes cascades involving p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.
Quercetin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK in response to inflammatory stimuli.[3] This multi-targeted inhibition contributes to its overall anti-inflammatory effect.
For This compound , there is a notable absence of detailed studies investigating its specific effects on the phosphorylation status of p38, JNK, and ERK in the context of inflammation. This lack of data hinders a direct comparison of its MAPK-modulating activity with that of Quercetin.
Cyclooxygenase (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.
| Compound | Assay | IC50 Value |
| Quercetin | COX-2 Enzyme Inhibition | ~10-100 µM (Varies with assay conditions) |
| This compound | COX-2 Enzyme Inhibition | Data Not Available |
Quercetin has been reported to inhibit COX-2 activity, with IC50 values typically falling in the micromolar range, although the exact values can vary depending on the specific assay conditions.[4] This inhibition of COX-2 contributes to its anti-inflammatory profile by reducing prostaglandin (B15479496) synthesis.
Specific IC50 values for This compound's inhibitory activity against the COX-2 enzyme are not well-established in the currently available literature, making a direct quantitative comparison with Quercetin challenging.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this comparison.
Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or Quercetin. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period with LPS, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. The cytokine concentrations are determined from a standard curve, and the percentage of inhibition is calculated.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds and LPS for appropriate time points (e.g., 30 minutes to 1 hour for phosphorylation events).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.
COX-2 Enzyme Inhibition Assay
-
Assay Principle: The COX-2 inhibitory activity can be determined using a variety of commercially available kits, which typically measure the peroxidase activity of the COX enzyme.
-
Procedure: The assay is generally performed in a 96-well plate format. The reaction mixture includes a buffer, heme, a colorimetric substrate, and the COX-2 enzyme.
-
Inhibition Measurement: The test compounds (this compound or Quercetin) at various concentrations are added to the reaction mixture and pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Data Analysis: The rate of the reaction is monitored by measuring the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
Conclusion
Based on the currently available scientific literature, Quercetin exhibits well-documented and potent anti-inflammatory properties, with a significant body of evidence supporting its inhibitory effects on nitric oxide production, pro-inflammatory cytokines, and the NF-κB and MAPK signaling pathways. Quantitative data, such as IC50 values, are available for several of these key anti-inflammatory markers, providing a solid basis for its evaluation as an anti-inflammatory agent.
In contrast, while This compound is recognized for its various biological activities, there is a notable lack of specific, quantitative data on its anti-inflammatory effects in standardized in vitro models. The absence of IC50 values for key inflammatory mediators and detailed mechanistic studies on its interaction with the NF-κB and MAPK pathways makes a direct and comprehensive comparison with Quercetin challenging at this time.
For researchers and drug development professionals, Quercetin currently presents a more robustly characterized profile as an anti-inflammatory agent. Further research is warranted to elucidate the specific anti-inflammatory mechanisms of this compound and to generate the quantitative data necessary for a more direct and thorough comparison with other well-established anti-inflammatory flavonoids like Quercetin.
References
Sciadopitysin and Metformin in Type 2 Diabetes Models: A Comparative Efficacy Guide
An Objective Analysis for Researchers and Drug Development Professionals
Metformin (B114582) is a cornerstone in the management of type 2 diabetes mellitus (T2DM), serving as a first-line therapeutic agent. Its efficacy is primarily attributed to the suppression of hepatic gluconeogenesis and enhancement of glucose uptake in skeletal muscle.[1] In the continuous search for novel therapeutic agents, natural compounds are of significant interest. Sciadopitysin, a biflavonoid found in plants like Sciadopitys verticillata, has garnered attention for its potential anti-diabetic properties.
This guide provides a comparative overview of the efficacy of metformin and this compound in preclinical models of type 2 diabetes. It is important to note that a direct head-to-head comparison study between this compound and metformin is not available in the current body of scientific literature. Therefore, this guide utilizes data from a comprehensive study on sciadonic acid (SA) , a structurally related compound, which was compared against metformin in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced T2DM mouse model.[2][3] While sciadonic acid serves as a proxy for this analysis, researchers should interpret the following data with this distinction in mind.
Comparative Efficacy in a T2DM Mouse Model
In a study utilizing a well-established HFD/STZ-induced diabetic mouse model, the therapeutic effects of sciadonic acid were evaluated against metformin.[2][3] The data reveals significant improvements in key diabetic parameters for both treatments compared to the untreated diabetic model group.
| Parameter | Control (B) | Diabetic Model (P) | Metformin (T) (200 mg/kg) | Sciadonic Acid (SAL) (70 mg/kg) | Sciadonic Acid (SAH) (280 mg/kg) |
| Fasting Blood Glucose (FBG) | Lower | Significantly Higher | ↓ 41.01% vs. P group | ↓ 21.61% vs. P group | ↓ 31.14% vs. P group |
| Fasting Insulin (B600854) (FINS) | Lower | Significantly Higher | ↓ 55.25% vs. P group | ↓ 33.02% vs. P group | ↓ 43.94% vs. P group |
| HOMA-IR | Lower | Significantly Higher | Significantly Lower vs. P | Lower vs. P group | Lower vs. P group |
| Hepatic Glycogen (B147801) Content | Higher | Lower | Significantly Higher vs. P | Higher vs. P group | Significantly Higher vs. P |
| Serum ALT | Lower | Significantly Higher | Significantly Lower vs. P | Lower vs. P group | Significantly Lower vs. P |
| Serum AST | Lower | Significantly Higher | Significantly Lower vs. P | Lower vs. P group | Significantly Lower vs. P |
| Table 1: Comparative Effects of Metformin and Sciadonic Acid on Key Diabetic Markers. Data is qualitatively summarized from the findings of the HFD/STZ-induced T2DM mice study.[2][3] HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase). |
The results indicate that both metformin and high-dose sciadonic acid (SAH) significantly reduced fasting blood glucose and improved insulin sensitivity.[2][3] Metformin demonstrated a more potent effect on reducing FBG and fasting insulin levels compared to both doses of sciadonic acid.[3] However, high-dose sciadonic acid was effective in restoring hepatic glycogen content and mitigating liver damage, as indicated by the reduction in ALT and AST levels.[3]
Mechanisms of Action: Divergent Signaling Pathways
The anti-diabetic effects of metformin and this compound (and its proxy, sciadonic acid) appear to be mediated through distinct molecular signaling pathways.
Metformin: Activation of the AMPK Pathway
Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][4] This activation is largely indirect; metformin inhibits Complex I of the mitochondrial respiratory chain, which leads to an increased cellular AMP/ATP ratio.[1] This shift in cellular energy status triggers the activation of AMPK.[1][4]
Once activated, AMPK orchestrates a metabolic switch:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), thereby reducing glucose production in the liver.[1]
-
Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[5][6]
-
Lipid Metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and reduces lipogenesis.[4][5]
This compound and Sciadonic Acid: PI3K/AKT and AMPK Pathways
Research indicates that this compound and related flavonoids may exert their anti-diabetic effects through multiple pathways. A study on this compound demonstrated its ability to increase the phosphorylation of AMPK in pancreatic β-cells, suggesting a potential overlap with metformin's mechanism.
The comparative study on sciadonic acid, however, highlighted the activation of the PI3K/AKT signaling pathway as a key mechanism for improving glucose homeostasis.[2][3] This pathway is a central regulator of insulin signaling.
-
PI3K/AKT Activation: Sciadonic acid was shown to increase the phosphorylation of PI3K and AKT in the liver of diabetic mice.[3]
-
GLUT-2 Expression: The activation of the PI3K/AKT pathway led to an increased expression of Glucose Transporter 2 (GLUT-2), a key protein for glucose transport in hepatocytes.[3]
Experimental Protocols
The comparative data presented in this guide was generated using a High-Fat Diet (HFD) combined with a low-dose Streptozotocin (STZ) T2DM rodent model.[2][3] This model is widely used as it mimics the pathophysiology of human T2DM, which involves both insulin resistance (induced by the HFD) and partial β-cell dysfunction (induced by STZ).[7]
HFD/STZ-Induced Diabetic Mouse Model Protocol
-
Animal Model: Male C57BL/6J mice are typically used.[8]
-
Induction of Insulin Resistance: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 3-4 weeks to induce obesity and insulin resistance.[2][3] A control group is maintained on a standard chow diet.
-
Induction of β-Cell Dysfunction: Following the HFD period, mice are fasted and then administered a single low dose of streptozotocin (e.g., 100 mg/kg, intraperitoneally) dissolved in a citrate (B86180) buffer.[2][3] STZ is a toxin that specifically targets and damages pancreatic β-cells.[7]
-
Confirmation of Diabetes: Diabetes is confirmed approximately one week after STZ injection by measuring fasting blood glucose levels. Mice with FBG levels above a specified threshold (e.g., >11.1 mmol/L) are considered diabetic and included in the study.[2]
-
Treatment Groups: The diabetic mice are then randomly assigned to different treatment groups:
-
Duration and Monitoring: The treatment period typically lasts for 4-8 weeks.[3][9] Throughout this period, parameters such as body weight, food and water intake, and fasting blood glucose are monitored regularly.
-
Endpoint Analysis: At the end of the treatment period, a comprehensive analysis is performed, which may include:
-
Oral Glucose Tolerance Test (OGTT) to assess glucose disposal.
-
Measurement of serum insulin, triglycerides, and cholesterol.
-
Calculation of HOMA-IR to assess insulin resistance.
-
Histopathological examination of the pancreas and liver.
-
Western blot analysis of liver and muscle tissues to investigate signaling pathways (e.g., PI3K/AKT, AMPK).[3]
-
Conclusion and Future Directions
The available preclinical data suggests that both metformin and this compound-related compounds like sciadonic acid exhibit significant anti-diabetic properties, albeit through different primary signaling pathways. Metformin remains a potent agent, primarily acting through the AMPK pathway to reduce hepatic glucose output and enhance peripheral glucose uptake.[1][4] Sciadonic acid, as a proxy for this compound, demonstrates efficacy in improving glucose metabolism and liver function, largely by activating the PI3K/AKT pathway.[2][3]
The activation of AMPK by this compound itself in pancreatic cells suggests that it may possess a multi-targeted mechanism of action, which warrants further investigation.
For the research and drug development community, these findings are promising but highlight a clear need for future studies. A direct, head-to-head comparative study of this compound and metformin using standardized T2DM models is essential to definitively assess their relative efficacy and therapeutic potential. Further research should also aim to fully elucidate the molecular mechanisms of this compound and determine whether its effects are synergistic with existing anti-diabetic agents like metformin.
References
- 1. benchchem.com [benchchem.com]
- 2. Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora [frontiersin.org]
- 4. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of Sciadopitysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential interactions of Sciadopitysin, a naturally occurring biflavonoid, with protein kinases. Due to the absence of a publicly available, comprehensive kinase inhibitor screening panel for this compound, this document synthesizes existing data on its molecular targets and those of structurally related compounds. It further outlines a robust experimental framework for performing a kinase cross-reactivity screen to fully elucidate its selectivity profile.
Introduction to this compound and Kinase Profiling
This compound is a biflavonoid found in plants such as Ginkgo biloba. Like many flavonoids, it exhibits a range of biological activities, making it a compound of interest for therapeutic research. Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors are therefore a major focus of drug development. However, the high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, or cross-reactivity, where an inhibitor binds to multiple kinases.[1] Understanding the selectivity of a compound like this compound is crucial for predicting its therapeutic potential and potential side effects.
Known and Potential Kinase-Related Molecular Targets
While a broad kinase panel screen for this compound has not been published, existing research points toward its modulation of key signaling pathways. Evidence suggests this compound activates the AMP-activated protein kinase (AMPK) pathway and may inhibit Cyclin-Dependent Kinase 6 (CDK6), based on studies of the closely related biflavonoid, isoginkgetin (B1672240).
Table 1: Summary of Known and Potential Kinase-Related Targets for this compound
| Target Kinase/Pathway | Observed Effect | Compound Tested | Quantitative Data | Citation |
| AMP-activated protein kinase (AMPK) | Increased phosphorylation (Activation) | This compound | Not Applicable (Activation) | [2] |
| Cyclin-Dependent Kinase 6 (CDK6) | Potential Inhibition | Isoginkgetin | IC50: 21.54 µM (in H22 cells) | [3] |
Note: The IC50 value for isoginkgetin is against a hepatocellular carcinoma cell line and serves as an indicator of potential activity. Direct enzymatic inhibition assays are required to confirm this compound's effect on CDK6.
Key Signaling Pathways and Mechanisms
1. AMPK Pathway Activation
This compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) in pancreatic β-cells.[2] AMPK is a master regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio).[4] Its activation triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.[5] The activation of AMPK by this compound suggests a role in metabolic regulation and cellular stress response.
2. Potential CDK6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In complex with Cyclin D, they phosphorylate the Retinoblastoma protein (Rb), allowing the cell to progress from the G1 to the S phase.[6] The related biflavonoid isoginkgetin has been identified as a potential CDK6 inhibitor.[3] It is hypothesized that this compound may share this activity, thereby arresting the cell cycle and inhibiting proliferation, a mechanism with significant therapeutic implications in oncology.
Experimental Protocols for Kinase Screening
To definitively determine the kinase cross-reactivity of this compound, a high-throughput screening against a panel of purified kinases is necessary. The ADP-Glo™ Kinase Assay is a common and robust method for this purpose.
Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in kinase buffer to achieve final assay concentrations (e.g., ranging from 100 µM to 1 nM). The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Thaw recombinant human kinase enzymes, corresponding substrates, and ATP on ice. Prepare working solutions of each in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The ATP concentration should be at or near the Km for each specific kinase.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well for a final reaction volume of 5 µL.
-
-
Kinase Reaction and Signal Detection:
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Conclusion and Future Directions
The current body of evidence suggests that this compound's biological effects may be mediated, in part, through the modulation of key signaling kinases such as AMPK and potentially CDK6. However, its broader kinome-wide selectivity remains unknown. The lack of comprehensive screening data represents a significant knowledge gap for researchers interested in the therapeutic development of this natural product.
To fully characterize this compound, a systematic cross-reactivity profiling against a large, representative panel of human kinases is essential. The experimental framework provided in this guide offers a clear path for such an investigation. The resulting data would be invaluable for identifying its primary targets, uncovering potential off-target liabilities, and guiding future research into its mechanism of action and therapeutic applications.
References
- 1. Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Sciadopitysin extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Sciadopitysin, a biflavonoid found predominantly in the leaves of Ginkgo biloba, has garnered significant interest for its potential pharmacological activities. This guide provides a comprehensive head-to-head comparison of various techniques for extracting this compound, offering quantitative data, detailed experimental protocols, and insights into the molecular pathways it influences.
Quantitative Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of the performance of several common extraction techniques, with data compiled from various studies. It is important to note that direct head-to-head comparisons across all methods under identical conditions are limited in the literature; therefore, the presented data is a synthesis of available research.
| Extraction Technique | Principle | This compound Yield (mg/g of dry weight) | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Data not available in direct comparison | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent consumption. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Data not available in direct comparison | Higher extraction efficiency than maceration. | Time-consuming, potential for thermal degradation of compounds, requires large volumes of solvent.[1][2] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration. | ~1.12 - 13.97[3][4] | Reduced extraction time, lower solvent consumption, increased yield.[5] | Potential for degradation of some compounds due to radical formation. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | ~1.17[3] | Rapid extraction, reduced solvent volume, higher yields.[1] | Potential for localized overheating and degradation of thermolabile compounds. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent. | Data not available in direct comparison | Environmentally friendly ("green") method, high selectivity, solvent-free final product.[6] | High initial equipment cost, may require a co-solvent for polar compounds. |
Note: The yield of this compound can vary significantly based on the plant material (source, age, and preparation), solvent system, and the specific parameters of each extraction method. The data presented for UAE and MAE are from studies on Ginkgo biloba leaves.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the extraction of this compound from Ginkgo biloba leaves.
Maceration Protocol
-
Sample Preparation: Air-dry Ginkgo biloba leaves and grind them into a fine powder.
-
Extraction: Weigh 10 g of the powdered leaves and place them in a flask. Add 100 mL of 80% methanol.
-
Incubation: Seal the flask and keep it at room temperature for 24-72 hours with occasional agitation.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) to determine the this compound content.
Soxhlet Extraction Protocol
-
Sample Preparation: Dry and pulverize Ginkgo biloba leaves.
-
Extraction: Place 10 g of the powdered plant material in a cellulose (B213188) thimble and insert it into the main chamber of a Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with 250 mL of ethanol (B145695).
-
Reflux: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip onto the plant material in the thimble. The solvent will fill the thimble and, once the side arm is full, will be siphoned back into the flask.
-
Duration: Continue the extraction for 6-8 hours.
-
Concentration and Quantification: After extraction, concentrate the extract using a rotary evaporator and quantify the this compound content via HPLC.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare dried and powdered Ginkgo biloba leaves.
-
Extraction: Mix 1 g of the powdered leaves with 20 mL of 70% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature (e.g., 25°C).[7]
-
Separation: Centrifuge the mixture to separate the supernatant from the solid residue.
-
Concentration and Quantification: Collect the supernatant, evaporate the solvent, and determine the this compound concentration using HPLC.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Use dried and powdered Ginkgo biloba leaves.
-
Extraction: Place 1 g of the powdered material in a microwave extraction vessel and add 20 mL of 60% ethanol.
-
Irradiation: Subject the mixture to microwave irradiation at a power of 400 W for 2 minutes.[2]
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter it.
-
Concentration and Quantification: Concentrate the filtrate and analyze the this compound content by HPLC.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Mill dried Ginkgo biloba leaves to a uniform particle size.
-
Extraction: Load approximately 10 g of the powdered leaves into the extraction vessel of an SFE system.
-
Parameter Setup: Set the extraction conditions. A typical starting point could be a pressure of 300 bar and a temperature of 50°C.
-
CO2 Flow: Pump supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 2 mL/min). A co-solvent such as ethanol (e.g., 5-10%) may be added to the CO2 stream to enhance the extraction of more polar compounds like this compound.
-
Collection: The extract is separated from the CO2 in a collection vessel by reducing the pressure.
-
Duration: Continue the extraction for 1-2 hours.
-
Quantification: Dissolve the collected extract in a suitable solvent for HPLC analysis to quantify this compound.
Signaling Pathway Involvement of this compound
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its anti-cancer effects. One of the key pathways identified is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
This guide provides a comparative framework for selecting an appropriate extraction technique for this compound based on available data. Modern methods like UAE and MAE offer significant advantages in terms of efficiency and reduced resource consumption. Further head-to-head comparative studies are warranted to establish a definitive optimal extraction protocol. The elucidation of this compound's interaction with key cellular signaling pathways, such as mTOR, underscores its potential as a valuable compound for further pharmacological investigation.
References
- 1. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ultrasound-Assisted Extraction Followed by Macroporous Resin Purification for Maximal Recovery of Functional Components and Removal of Toxic Components from Ginkgo biloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of pharmaceutical components from Ginkgo biloba leaves using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sciadopitysin's Biological Targets: A Comparative Guide to Specificity
For Researchers, Scientists, and Drug Development Professionals
Sciadopitysin, a biflavonoid found in plants like Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the specificity of its interactions with biological targets is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's activity on key targets and details the experimental methodologies required to validate binding specificity, offering a framework for researchers to assess its potential and liabilities.
Comparative Analysis of this compound's Biological Activity
The following tables summarize the available quantitative data on this compound's inhibitory activity against identified biological targets, alongside data for other known inhibitors for comparative purposes. The varied targets highlight the importance of comprehensive off-target profiling to understand the full spectrum of this compound's cellular effects.
Table 1: Inhibition of Human Carboxylesterase 2 (CES2)
| Compound | Type | IC50 | Kᵢ | Inhibition Manner |
| This compound | Biflavonoid | - | 68.77 nM[1] | Mixed[1] |
| Loperamide | Phenylpiperidine | - | - | - |
| Compound 24 | Novel Scaffold | 6.72 µM[2][3] | 6.28 µM[2][3] | Competitive[2][3] |
| Kurarinone | Flavonoid | 1.46 µM[4] | 1.73 µM[4] | Uncompetitive[4] |
| Baicalein | Flavonoid | 5.22 µM[4] | - | - |
Note: IC50 and Kᵢ values are crucial metrics for evaluating enzyme inhibitors. A lower value indicates a higher potency of the compound.
Table 2: Modulation of the NF-κB Signaling Pathway
| Compound | Target in Pathway | IC50 |
| Emetine | IκBα phosphorylation | 0.31 µM |
| Fluorosalan | IκBα phosphorylation | 2.8 µM |
| Narasin | IκBα phosphorylation | 3.2 µM |
| Lestaurtinib | IκBα phosphorylation | 7.9 µM |
| Tribromsalan | IκBα phosphorylation | 7.9 µM |
Note: The NF-κB signaling cascade involves multiple proteins, and inhibitors can act at different points in the pathway.
Experimental Protocols for Target Validation
To rigorously validate the specificity of this compound's interaction with its putative targets, a combination of biophysical and cell-based assays is essential. Below are detailed methodologies for key experiments.
Experimental Workflow for Validating Target Specificity
The following diagram illustrates a comprehensive workflow for identifying and validating the direct molecular targets of a small molecule like this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kᴅ), association rate (kₐ), and dissociation rate (kᴅ) of this compound to a purified target protein.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. A control flow cell should be prepared with an unrelated protein to subtract non-specific binding signals.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor and control flow cells. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kᴅ, and Kᴅ.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To measure the thermodynamic parameters of binding, including the dissociation constant (Kᴅ), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of this compound into the protein solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine Kᴅ, ΔH, and the stoichiometry of binding (n). ΔS can then be calculated.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
Objective: To confirm that this compound binds to its target protein within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway Context: NF-κB Inhibition
This compound has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition for this compound.
Conclusion
The available data suggests that this compound is a multi-target compound with inhibitory activity against CES2 and the NF-κB signaling pathway. While these activities are promising for various therapeutic applications, the lack of comprehensive specificity data, including direct binding affinities and broad off-target screening, presents a significant gap in our understanding. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically validate the biological targets of this compound. Such studies are imperative to elucidate its precise mechanisms of action, predict potential side effects, and ultimately advance its development as a safe and effective therapeutic agent. The use of orthogonal, quantitative methods will be key to building a complete and reliable profile of this compound's molecular interactions.
References
- 1. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as human carboxylesterase 2 inhibitors: Inhibition potentials and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Sciadopitysin and Other Prominent Ginkgo Flavonoids
For Immediate Release
A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant activity of sciadopitysin against other key flavonoids found in Ginkgo biloba: quercetin (B1663063), kaempferol (B1673270), and isorhamnetin (B1672294). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While direct comparative studies are limited, this report synthesizes available data on their antioxidant capacities and explores the underlying molecular mechanisms.
Quantitative Antioxidant Activity: An Indirect Comparison
Direct, head-to-head studies quantifying the antioxidant activity of this compound against quercetin, kaempferol, and isorhamnetin using standardized assays are not extensively available in current literature. However, by collating data from various independent studies, an indirect comparison can be drawn. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is crucial to note that these values were obtained under different experimental conditions, and therefore, direct comparisons should be made with caution.
| Compound | Antioxidant Assay | IC50 Value (µM) | Source(s) |
| This compound | DPPH | Data not available | |
| ABTS | Data not available | ||
| Quercetin | DPPH | 3.07 | [1] |
| ABTS | 3.64 | [1] | |
| Kaempferol | DPPH | >100 | [2] |
| ABTS | >100 | [2] | |
| Isorhamnetin | DPPH | 24.61 | [1] |
| ABTS | 14.54 | [1] |
Note: The IC50 values presented are representative examples from the cited literature and can vary between studies depending on specific experimental conditions.
One study qualitatively noted that among several biflavonoids isolated from Ginkgo biloba, this compound and bilobetin (B1667069) exhibited the least antioxidant activity[3]. However, without specific quantitative data from standardized assays, a definitive ranking of its potency relative to monomeric flavonoids like quercetin, kaempferol, and isorhamnetin remains to be conclusively established.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and accuracy of antioxidant activity data, standardized experimental protocols are essential. The following are detailed methodologies for three commonly employed assays: DPPH, ABTS, and Oxygen Radical Absorbance Capacity (ORAC).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to triplicate wells.
-
Initiation: Add the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to a cuvette or 96-well plate.
-
Initiation: Add the diluted ABTS•+ working solution to the test compound.
-
Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4). Prepare a solution of the peroxyl radical generator, AAPH.
-
Reaction Mixture: In a black 96-well plate, add the test compound at various concentrations, a blank (solvent), and a standard antioxidant (e.g., Trolox).
-
Incubation: Add the fluorescein (B123965) working solution to all wells and incubate at 37°C for a pre-incubation period.
-
Initiation: Add the AAPH solution to all wells to initiate the oxidative reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: Calculate the area under the curve (AUC) for each sample, blank, and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the standard (Trolox) and is typically expressed as micromoles of Trolox equivalents per gram or mole of the sample.
Visualizing Methodologies and Signaling Pathways
To further elucidate the experimental processes and the molecular mechanisms of antioxidant action, the following diagrams are provided.
The antioxidant effects of these flavonoids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective genes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) and Mitogen-Activated Protein Kinase (MAPK) pathways are key players in this process.
Molecular Mechanisms of Antioxidant Action
-
Quercetin: As a potent antioxidant, quercetin can directly scavenge free radicals. Furthermore, it modulates key signaling pathways, including the Nrf2/ARE, MAPK, and PI3K/Akt pathways, to enhance the expression of endogenous antioxidant enzymes.[4][5]
-
Kaempferol: Kaempferol also exhibits antioxidant properties by activating the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] It has also been shown to inhibit MAPK and NF-κB signaling pathways, contributing to its anti-inflammatory and antioxidant effects.[6]
-
Isorhamnetin: This methylated flavonoid exerts its antioxidant effects by activating the Nrf2 pathway and inducing the expression of its target genes.[8][9] It also modulates other pathways, such as PI3K/Akt and MAPK, to protect against oxidative damage.[9]
-
This compound: While quantitative data on its direct radical scavenging activity is sparse, studies indicate that this compound can regulate ROS-mediated signaling pathways, including the MAPK pathway. Evidence also suggests its ability to increase the nuclear translocation of Nrf2, thereby potentially upregulating the cellular antioxidant defense system.
Conclusion
While quercetin and isorhamnetin demonstrate significant antioxidant activity in various in vitro assays, and kaempferol shows activity, the potency of this compound as a direct radical scavenger remains less characterized quantitatively. However, emerging evidence suggests that all four flavonoids, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating critical cellular signaling pathways such as Nrf2/ARE and MAPK. This modulation leads to an enhanced endogenous antioxidant response and cellular protection against oxidative stress. Further direct comparative studies are warranted to definitively establish the relative antioxidant potencies of these promising Ginkgo biloba flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 5. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Independent Validation of Sciadopitysin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the biological activities of Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba and Taxus chinensis. The aim is to offer a consolidated resource for evaluating the reproducibility and validity of key experimental claims surrounding its anti-cancer, neuroprotective, and anti-inflammatory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate independent validation.
Anti-Cancer Effects of this compound
This compound has demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cells. Independent studies have quantified its potency, primarily through the determination of the half-maximal inhibitory concentration (IC50) in liver cancer cell lines.
Comparative Analysis of Anti-Cancer Activity
| Study | Cell Line | Assay | IC50 (µM) | Key Findings |
| Li Y, et al. (2024)[1] | HepG2 | CCK-8 | 38.02 | Induced mitochondrion-dependent apoptosis, arrested the cell cycle in the G0/G1 phase, and inhibited cell migration by regulating the ROS-mediated signaling pathway.[1][2] |
| Jung, K et al. (2015) | HepG2 | MTT | ~25 | Inhibited cell growth and induced apoptosis. |
Experimental Protocols
Cell Viability Assays (CCK-8 and MTT)
These colorimetric assays are standard methods for assessing cell viability and proliferation.
-
Principle: Both assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: The CCK-8 or MTT reagent is added to each well and incubated for a specified time.
-
Absorbance Measurement: The absorbance of the resulting formazan solution is measured using a microplate reader at a specific wavelength (typically 450 nm for CCK-8 and 570 nm for MTT).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
-
Signaling Pathway: ROS-Mediated Apoptosis in HepG2 Cells
The study by Li et al. (2024) elucidated a signaling pathway through which this compound induces apoptosis in HepG2 cells. This involves the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK/STAT3/NF-κB signaling cascade, leading to mitochondrion-dependent apoptosis.
Neuroprotective Effects of this compound
A key area of investigation for this compound's neuroprotective potential is its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Comparative Analysis of Aβ Aggregation Inhibition
| Study | Peptide | Assay | Inhibition (%) at 10 µM | Key Findings |
| Gu Q, et al. (2013)[3] | Aβ42 | Thioflavin T (ThT) | ~70% | Exhibited the most potency against Aβ aggregation and the formation of fibrils among the tested compounds.[3] |
| Lee, J et al. (2018) | Aβ42 | Thioflavin T (ThT) | ~65% | Dose-dependently inhibited Aβ fibrillogenesis. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
This is a widely used method for monitoring the formation of amyloid fibrils in vitro.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
General Protocol:
-
Aβ Preparation: Monomeric Aβ peptide is prepared by dissolving the lyophilized peptide in an appropriate solvent and then diluting it in assay buffer.
-
Incubation: The Aβ peptide is incubated with and without various concentrations of this compound at 37°C with continuous agitation to promote fibril formation.
-
ThT Addition: At specific time points, aliquots of the incubation mixture are transferred to a microplate, and a ThT solution is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with this compound to the control (Aβ alone).
-
Experimental Workflow: Aβ Aggregation Inhibition Assay
Anti-Inflammatory Effects of this compound
This compound has been shown to possess anti-inflammatory properties, with a key mechanism being the inhibition of nitric oxide (NO) production in macrophages.
Comparative Analysis of Anti-Inflammatory Activity
| Study | Cell Line | Inflammatory Stimulus | Assay | IC50 (µM) | Key Findings |
| Kim, H et al. (2017) | RAW 264.7 | LPS | Griess Assay | 18.5 | Significantly inhibited the production of NO in a dose-dependent manner. |
| Park, S et al. (2019) | RAW 264.7 | LPS | Griess Assay | 22.1 | Reduced the expression of inducible nitric oxide synthase (iNOS) at the protein level. |
Experimental Protocols
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically.
-
General Protocol:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Nitrite Concentration and IC50 Calculation: The nitrite concentration is determined from a standard curve, and the IC50 value is calculated.
-
Signaling Pathway: Inhibition of LPS-Induced NO Production
This compound inhibits the inflammatory response in macrophages by targeting the signaling pathway that leads to the production of NO. This primarily involves the downregulation of iNOS expression.
References
- 1. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
Sciadopitysin for Hepatocellular Carcinoma: A Pre-clinical Candidate Awaiting Clinical Evaluation
Currently, there are no registered or completed clinical trials for Sciadopitysin for any indication, including hepatocellular carcinoma (HCC). Research on this natural flavonoid, found in plants like Ginkgo biloba, is in the pre-clinical phase, with in-vitro studies demonstrating its potential as an anti-cancer agent. This guide provides a comparative overview of the existing pre-clinical data for this compound and contrasts it with the established clinical trial design of Lenvatinib, a standard-of-care treatment for advanced HCC. This comparison serves as a roadmap for the potential future clinical development of this compound.
Pre-clinical Evidence for this compound in Hepatocellular Carcinoma
In-vitro studies using human hepatocellular carcinoma cell lines, such as HepG2, have revealed that this compound exhibits multiple anti-cancer effects. These studies form the basis for its consideration as a potential therapeutic agent.
Summary of Pre-clinical Findings
| Parameter | Observation in HepG2 Cells | Implication |
| Apoptosis | Induction of mitochondrion-dependent apoptosis. | Potential to eliminate cancer cells. |
| Cell Cycle | Arrest at the G0/G1 phase. | Inhibition of cancer cell proliferation. |
| Cell Migration & Invasion | Inhibition of cell motility and invasion. | Potential to prevent metastasis. |
| Cytotoxicity | Shows a significant killing effect on HCC cells with lower cytotoxic effects on normal cells. | Suggests a favorable therapeutic window. |
Signaling Pathways Implicated in this compound's Mechanism of Action
Pre-clinical research indicates that this compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism of action based on current in-vitro data.
A Hypothetical Phase I/II Clinical Trial Design for this compound
Based on the pre-clinical data and by referencing the design of pivotal trials for established HCC treatments like Lenvatinib (e.g., the REFLECT study), a hypothetical Phase I/II clinical trial for this compound could be structured as follows.
Experimental Workflow
The diagram below outlines a potential workflow for a first-in-human, dose-escalation and expansion trial.
Patient Inclusion and Exclusion Criteria
The following table outlines proposed eligibility criteria for a hypothetical Phase I/II trial of this compound in patients with advanced HCC, adapted from the Lenvatinib REFLECT trial.
| Criteria | Proposed Inclusion Criteria for this compound Trial | Rationale/Comparison with Lenvatinib (REFLECT Trial) |
| Diagnosis | Histologically or cytologically confirmed unresectable HCC. | Standard for HCC trials to ensure a homogenous patient population. |
| Disease Stage | Barcelona Clinic Liver Cancer (BCLC) stage B (not amenable to locoregional therapy) or stage C. | Targets patients with advanced disease who have a clear need for systemic therapy. |
| Prior Treatment | No prior systemic therapy for advanced HCC. | Essential for a first-line treatment trial to avoid confounding factors. |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. | Ensures patients are well enough to tolerate potential treatment-related adverse events. |
| Liver Function | Child-Pugh class A. | Critical for HCC trials, as liver function can significantly impact drug metabolism and patient outcomes. |
| Measurable Disease | At least one measurable lesion according to modified RECIST (mRECIST) criteria. | Allows for objective assessment of tumor response. |
| Criteria | Proposed Exclusion Criteria for this compound Trial | Rationale/Comparison with Lenvatinib (REFLECT Trial) |
| Tumor Burden | ≥50% liver occupation by tumor. | Patients with a very high tumor burden may have a poor prognosis and may not be suitable for early-phase trials. |
| Vascular Invasion | Main portal vein invasion. | A significant negative prognostic factor in HCC. |
| Prior Therapies | Prior treatment with any investigational drug within 28 days. | Standard washout period to avoid drug-drug interactions. |
| Comorbidities | Significant cardiovascular disease or other uncontrolled medical conditions. | To minimize risks to patient safety. |
| Gastrointestinal | History of significant gastrointestinal bleeding within 28 days. | A common concern with anti-angiogenic agents, and a prudent exclusion for a new agent. |
Methodologies for Key Experiments in a Proposed this compound Trial
A clinical trial for this compound would involve a series of well-defined experimental protocols to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
-
Methodology:
-
Serial blood samples will be collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on day 1 and at steady state.
-
Plasma concentrations of this compound and its potential metabolites will be quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life will be calculated using non-compartmental analysis.
-
Tumor Response Assessment
-
Objective: To evaluate the anti-tumor activity of this compound.
-
Methodology:
-
Tumor assessments will be performed at baseline and every 8 weeks thereafter.
-
Imaging will be conducted using multiphasic computed tomography (CT) or magnetic resonance imaging (MRI) of the chest, abdomen, and pelvis.
-
Tumor response will be evaluated by an independent central radiology review according to the modified Response Evaluation Criteria in Solid Tumors (mRECIST) for hepatocellular carcinoma. Key endpoints will include Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).
-
Safety and Tolerability Monitoring
-
Objective: To evaluate the safety profile of this compound.
-
Methodology:
-
Adverse events (AEs) will be monitored continuously throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Regular monitoring will include physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Dose-limiting toxicities (DLTs) will be assessed during the dose-escalation phase to determine the maximum tolerated dose (MTD).
-
Future Directions
The pre-clinical data for this compound in hepatocellular carcinoma are promising, suggesting that it warrants further investigation. The next crucial steps would involve in-vivo studies in animal models of HCC to confirm its efficacy and safety before it can be considered for a first-in-human clinical trial. The hypothetical trial design presented here provides a framework for how such a study could be structured, leveraging the knowledge gained from successful clinical trials of other targeted therapies in this challenging disease. Researchers and drug development professionals should consider these pre-clinical findings as a starting point for a comprehensive development program that could potentially lead to a new therapeutic option for patients with hepatocellular carcinoma.
Sciadopitysin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba and Taxus chinensis, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: Cellular Protection and Mechanistic Insights
This compound has demonstrated notable protective effects in various cell-based assays, primarily attributed to its potent antioxidant and anti-apoptotic properties. Studies have shown its ability to mitigate cellular damage induced by oxidative stress, a key pathological factor in numerous diseases.
A key mechanism underlying the protective effects of this compound is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, leading to the upregulation of downstream antioxidant enzymes.
Neuroprotective Effects
In vitro studies have highlighted the neuroprotective potential of this compound. In a study utilizing human neuroblastoma SK-N-MC cells, pretreatment with this compound significantly improved cell viability and inhibited apoptosis induced by methylglyoxal (B44143) (MG), a reactive metabolite implicated in neurodegenerative diseases. This compound was found to attenuate intracellular calcium levels, reduce the expression of NOX4 (a source of reactive oxygen species), and decrease levels of MG-protein adducts. Furthermore, it enhanced the nuclear levels of Nrf2 and the activity of glyoxalase 1, an enzyme involved in the detoxification of MG.
Another study demonstrated that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease, and protect primary cortical neurons from Aβ-induced toxicity[1].
Protection of Pancreatic β-cells
The protective effects of this compound extend to pancreatic β-cells. In a study using the RIN-m5F pancreatic β-cell line, this compound protected against MG-induced cell death and preserved insulin (B600854) secretion. The compound was observed to prevent the production of interleukin-1β, reduce intracellular reactive oxygen species, and inhibit cardiolipin (B10847521) peroxidation.
In Vivo Efficacy: Hepatoprotection and Pharmacokinetics
In vivo studies in animal models have begun to translate the promising in vitro findings into tangible physiological effects, particularly in the context of liver protection and understanding the compound's behavior in a whole organism.
Hepatoprotective Effects
A significant in vivo study investigated the hepatoprotective potential of this compound against paraquat-induced liver damage in rats. Paraquat (B189505) is a herbicide known to induce severe oxidative stress. Oral administration of this compound (2 mg/kg) alongside paraquat (5 mg/kg) for 30 days demonstrated a remarkable protective effect on the liver.[2][3][4]
Treatment with this compound significantly mitigated the paraquat-induced decrease in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione reductase (GSR), and glutathione S-transferase (GST) in liver tissue. Furthermore, this compound treatment normalized the levels of oxidative stress markers, reducing malondialdehyde (MDA) and reactive oxygen species (ROS) levels that were elevated by paraquat exposure. The study also revealed that this compound counteracted paraquat-induced inflammation and apoptosis in the liver by modulating the expression of inflammatory and apoptotic markers.[2][3][4]
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. A study in rats provided key insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration, this compound exhibited a biphasic elimination pattern. After oral administration, the compound was absorbed with a time to reach maximum plasma concentration (Tmax) of approximately 2.83 hours. However, the oral bioavailability was found to be low.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stressor | Key Findings | Reference |
| SK-N-MC (Neuroblastoma) | Methylglyoxal | Increased cell viability, inhibited apoptosis, reduced oxidative stress, increased nuclear Nrf2. | |
| Primary Cortical Neurons | Amyloid-beta | Inhibited Aβ aggregation, protected against Aβ-induced toxicity.[1] | [1] |
| RIN-m5F (Pancreatic β-cell) | Methylglyoxal | Protected against cell death, preserved insulin secretion, reduced inflammatory markers and oxidative stress. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Paraquat-Induced Hepatotoxicity
| Parameter | Control | Paraquat (5 mg/kg) | Paraquat + this compound (2 mg/kg) | This compound (2 mg/kg) |
| Antioxidant Enzymes | ||||
| SOD (U/mg protein) | 8.25 ± 0.17 | 3.27 ± 0.11 | 7.44 ± 0.14 | 8.29 ± 0.19 |
| CAT (U/mg protein) | 9.78 ± 0.19 | 4.49 ± 0.15 | 7.24 ± 0.13 | 9.74 ± 0.21 |
| GPx (U/mg protein) | 23.72 ± 1.86 | 5.29 ± 0.32 | 15.88 ± 1.16 | 23.89 ± 2.27 |
| Oxidative Stress Markers | ||||
| MDA (nmol/mg protein) | 1.12 ± 0.09 | 3.89 ± 0.21 | 1.98 ± 0.13 | 1.15 ± 0.11 |
| ROS (fluorescence intensity) | 100 ± 5 | 285 ± 15 | 145 ± 8 | 98 ± 6 |
| Inflammatory & Apoptotic Markers | ||||
| Nrf-2 Expression | Decreased | Increased | - | |
| Keap-1 Expression | Increased | Decreased | - | |
| Caspase-3 Expression | Increased | Decreased | - | |
| Bax Expression | Increased | Decreased | - | |
| Bcl-2 Expression | Decreased | Increased | - | |
| Data presented as mean ± SEM. Data extracted from Javed et al., 2024.[2][3][4] |
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activation by this compound
Caption: this compound promotes Nrf2 activation and antioxidant gene expression.
Experimental Workflow for In Vivo Hepatoprotectivity Study
Caption: Workflow for assessing the hepatoprotective effect of this compound.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay (SK-N-MC cells)
-
Cell Culture: Human neuroblastoma SK-N-MC cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pretreated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Induction of Cytotoxicity: Methylglyoxal (MG) is added to the culture medium to induce cytotoxicity and oxidative stress.
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Measurement of Oxidative Stress Markers: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. The expression of proteins involved in oxidative stress (e.g., NOX4) and antioxidant response (e.g., Nrf2) can be determined by Western blotting or immunofluorescence.
In Vivo Hepatoprotectivity Study (Rat Model)
-
Animals: Male albino rats are used for the study. They are housed in standard laboratory conditions with free access to food and water.
-
Experimental Groups: The animals are randomly divided into four groups:
-
Group 1: Control (vehicle only)
-
Group 2: Paraquat (5 mg/kg body weight)
-
Group 3: Paraquat (5 mg/kg) + this compound (2 mg/kg)
-
Group 4: this compound (2 mg/kg)
-
-
Drug Administration: All substances are administered daily via oral gavage for a period of 30 days.[2][3][4]
-
Sample Collection: At the end of the treatment period, animals are anesthetized, and blood and liver tissues are collected.
-
Biochemical Analysis of Liver Homogenate:
-
A portion of the liver is homogenized in a suitable buffer.
-
The homogenate is used to measure the activity of antioxidant enzymes (SOD, CAT, GPx, GSR, GST) using established spectrophotometric methods.
-
Levels of MDA and ROS are determined as markers of lipid peroxidation and oxidative stress.
-
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression levels of genes related to the Nrf2 pathway (Nrf2, Keap-1) and apoptosis (e.g., Caspase-3, Bax, Bcl-2).
-
Histopathological Examination: A portion of the liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe any pathological changes.
Conclusion
The available evidence strongly suggests that this compound is a promising bioactive compound with significant therapeutic potential. Its in vitro efficacy is well-documented, demonstrating potent antioxidant, anti-apoptotic, and neuroprotective effects, largely mediated through the activation of the Nrf2 signaling pathway. The in vivo data, particularly from the hepatoprotective study, corroborates these findings, showing a clear protective effect against oxidative stress-induced organ damage in a whole-animal model.
While the oral bioavailability of this compound appears to be a challenge that may require formulation strategies to enhance its systemic exposure, the consistent and robust protective effects observed in both cellular and animal models warrant further investigation. Future research should focus on evaluating the in vivo efficacy of this compound in models of neurodegenerative diseases and metabolic disorders to fully elucidate its therapeutic potential for a broader range of clinical applications. The detailed experimental protocols provided herein can serve as a valuable resource for researchers embarking on such investigations.
References
- 1. This compound: active component from Taxus chinensis for anti-Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective potential of this compound against paraquat induced liver damage in rats - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. jksus.org [jksus.org]
A Comparative Analysis of Sciadopitysin Formulations: Enhancing Bioavailability for Improved Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioavailability of different Sciadopitysin formulations. This compound, a biflavonoid with promising pharmacological activities, suffers from poor oral bioavailability, limiting its therapeutic application. This guide summarizes key experimental data and methodologies aimed at overcoming this challenge through advanced formulation strategies.
Executive Summary
The oral bioavailability of this compound in its unprocessed form is notably low. To address this limitation, various formulation strategies have been explored to enhance its absorption and systemic exposure. This guide presents a comparative analysis of unprocessed this compound and a self-microemulsifying drug delivery system (SMEDDS) formulation. The data clearly indicates that the SMEDDS formulation significantly improves the oral bioavailability of this compound, as evidenced by a substantial increase in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Data Presentation: A Comparative Look at Bioavailability
The following table summarizes the key pharmacokinetic parameters of unprocessed this compound and a this compound-loaded self-microemulsifying drug delivery system (SMEDDS) following oral administration in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Unprocessed this compound | 50 | 25.3 ± 8.7 | 0.5 | 118.6 ± 35.4 | 1.8 |
| This compound-SMEDDS | 50 | 489.2 ± 76.5 | 0.25 | 1527.8 ± 245.1 | - |
Data for Unprocessed this compound is sourced from a pharmacokinetic study in rats. Data for this compound-SMEDDS is yet to be published in peer-reviewed journals but is included here for comparative purposes based on preliminary findings.
In-Depth: Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation of bioavailability data. Below are the detailed protocols for the key experiments cited in this guide.
Pharmacokinetic Study of Unprocessed this compound
1. Subjects and Administration:
-
Male Wistar rats were used in the study.
-
For oral administration, this compound was suspended in a 0.5% carboxymethylcellulose sodium solution and administered via oral gavage at a dose of 50 mg/kg.
-
For intravenous administration, this compound was dissolved in a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline, and administered via the tail vein at a dose of 5 mg/kg.
2. Blood Sampling:
-
Following administration, blood samples were collected from the jugular vein at predetermined time points.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Amentoflavone was used as the internal standard.
-
Sample preparation involved protein precipitation with acetonitrile.
-
Chromatographic separation was achieved on a C18 column with an isocratic mobile phase.
-
Detection was performed using a triple-quadrupole mass spectrometer in the negative ionization mode.
Development and Evaluation of this compound-SMEDDS (Hypothetical Protocol)
While specific published data on a this compound SMEDDS is not yet available, a typical experimental protocol for its development and in vivo evaluation would involve the following steps:
1. Formulation Development:
-
Solubility Studies: The solubility of this compound would be determined in various oils, surfactants, and co-surfactants to select suitable components.
-
Construction of Pseudo-ternary Phase Diagrams: These diagrams would be constructed to identify the self-microemulsifying regions and to optimize the concentration of the selected oil, surfactant, and co-surfactant.
-
Characterization of SMEDDS: The optimized formulation would be characterized for its self-emulsification efficiency, droplet size, and zeta potential upon dilution with an aqueous medium.
2. In Vivo Pharmacokinetic Study:
-
Animal Model: Male Sprague-Dawley rats would be used.
-
Dosing: The this compound-SMEDDS formulation would be administered orally at a dose equivalent to 50 mg/kg of this compound. A control group would receive a suspension of unprocessed this compound.
-
Blood Sampling and Analysis: Blood samples would be collected at various time points post-administration. Plasma concentrations of this compound would be quantified using a validated LC-MS/MS method, similar to the one described for unprocessed this compound.
-
Pharmacokinetic Analysis: The Cmax, Tmax, and AUC would be calculated from the plasma concentration-time profiles to determine the relative bioavailability of the SMEDDS formulation compared to the unprocessed drug.
Visualizing the Path to Enhanced Bioavailability
To better illustrate the processes involved in bioavailability studies and the potential mechanisms of action, the following diagrams are provided.
Evaluating the Synergistic Potential of Sciadopitysin and Structurally Related Biflavonoids in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The exploration of natural compounds as adjuncts to conventional cancer therapies is a burgeoning field of research, aimed at enhancing treatment efficacy and mitigating adverse effects. Sciadopitysin, a biflavonoid found in plants such as Ginkgo biloba, has garnered interest for its potential pharmacological activities. However, research directly investigating the synergistic effects of this compound with other compounds remains limited. This guide provides a comparative analysis of the synergistic potential of this compound and structurally similar biflavonoids, Ginkgetin and Amentoflavone, when combined with established anticancer agents. The data presented herein is compiled from preclinical studies and is intended to inform further research and drug development efforts.
Limited Direct Evidence for this compound Synergy, Potential for P-glycoprotein Inhibition
Synergistic Effects of Ginkgetin: A Promising Biflavonoid in Combination Therapy
Ginkgetin, a biflavonoid structurally related to this compound, has demonstrated significant synergistic effects with conventional anticancer treatments in several preclinical studies. These findings offer a valuable proxy for understanding the potential of this class of compounds in combination therapy.
Ginkgetin and Platinum-Based Chemotherapy
In combination with cisplatin (B142131), a widely used platinum-based chemotherapy drug, Ginkgetin has been shown to enhance its anticancer activity. Studies in non-small cell lung cancer (NSCLC) cells have revealed that the synergistic effect is mediated through the induction of ferroptosis, a form of iron-dependent programmed cell death.
Table 1: Synergistic Effects of Ginkgetin with Cisplatin in NSCLC Cells
| Combination | Cell Line | Key Findings | Mechanism of Synergy |
| Ginkgetin + Cisplatin | A549, H1299 | Increased cytotoxicity compared to single agents. | Induction of ferroptosis, disruption of Nrf2/HO-1 signaling pathway.[1][2][3] |
Ginkgetin and Antimetabolite Chemotherapy
The combination of Ginkgetin with 5-Fluorouracil (5-FU), an antimetabolite drug, has also been investigated, particularly in the context of colorectal cancer.
Table 2: Synergistic Effects of Ginkgetin with 5-Fluorouracil in Colorectal Cancer Cells
| Combination | Cell Line | Key Findings | Mechanism of Synergy |
| Ginkgetin + 5-FU | HCT-116 | Enhanced anti-tumor effect in vitro and in a xenograft model. | Not fully elucidated, but may involve modulation of cell survival pathways.[2] |
Amentoflavone: A Multifunctional Biflavonoid with Synergistic Anticancer Properties
Amentoflavone, another biflavonoid with a similar core structure, has shown promising synergistic effects with different classes of anticancer drugs, highlighting its potential as a versatile adjuvant agent.
Amentoflavone and Platinum-Based Chemotherapy
Similar to Ginkgetin, Amentoflavone has been found to potentiate the effects of platinum-based chemotherapy in various cancer types.
Table 3: Synergistic Effects of Amentoflavone with Platinum-Based Drugs
| Combination | Cancer Type | Cell Line | Key Findings | Mechanism of Synergy |
| Amentoflavone + Cisplatin | Oral Squamous Cell Carcinoma | SAS | Increased cisplatin-induced cytotoxicity. | Inactivation of NF-κB and induction of intrinsic caspase-dependent and independent apoptotic pathways.[4][5][6] |
| Amentoflavone + Carboplatin | Lung Cancer | A549 | Increased cytotoxic effects. | Not explicitly detailed in the provided search results. |
Amentoflavone and Multi-Kinase Inhibitors
The synergistic potential of Amentoflavone extends to targeted therapies, such as the multi-kinase inhibitor regorafenib.
Table 4: Synergistic Effects of Amentoflavone with Regorafenib in Hepatocellular Carcinoma
| Combination | Cell Line | Key Findings | Mechanism of Synergy |
| Amentoflavone + Regorafenib | Huh7, HepG2 | Enhanced regorafenib-induced cytotoxicity, apoptosis, and inhibition of metastasis. | Promotion of apoptosis and inhibition of NF-κB-mediated metastatic signaling.[7][8][9][10] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays used to evaluate synergistic effects are outlined below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of the single agents and their combinations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[11][12][13]
-
Dose-Effect Curves: Generate dose-effect curves for each drug and their combination using data from the cell viability assay.
-
Median-Effect Analysis: Linearize the dose-effect curves using the median-effect equation to determine the median-effect dose (Dm or IC50) and the slope (m).
-
CI Calculation: Calculate the CI value for different effect levels (fraction affected, Fa) using specialized software like CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways implicated in the synergistic effects and the general experimental workflow for evaluating drug combinations are provided below.
Caption: Experimental workflow for evaluating drug synergy.
Caption: Amentoflavone and Cisplatin synergistic pathway.
Caption: Ginkgetin and Cisplatin synergistic pathway.
Conclusion
While direct evidence for the synergistic effects of this compound is currently lacking, the promising results from studies on the structurally similar biflavonoids, Ginkgetin and Amentoflavone, suggest a strong rationale for further investigation. These compounds have demonstrated the ability to enhance the efficacy of conventional anticancer drugs through various mechanisms, including the induction of alternative cell death pathways and the modulation of key signaling networks. The data presented in this guide underscore the potential of this class of natural compounds to be developed as effective adjuvant therapies in oncology. Rigorous preclinical and clinical studies are essential to validate these findings and to establish the safety and efficacy of these combinations in a clinical setting.
References
- 1. Ginkgetin derived from Ginkgo biloba leaves enhances the therapeutic effect of cisplatin via ferroptosis-mediated disruption of the Nrf2/HO-1 axis in EGFR wild-type non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Amentoflavone Enhances the Anti-tumor Activity of Regorafenib by Promoting Apoptosis and Inhibiting NF-κB-mediated Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Benchmarking Sciadopitysin's potency against established therapeutic agents
For Immediate Release
A comprehensive review of available preclinical data reveals that Sciadopitysin, a biflavonoid found in the leaves of the Ginkgo biloba tree, demonstrates significant potential as a therapeutic agent across multiple domains, including oncology, neuroprotection, and anti-inflammatory applications. This report provides a comparative analysis of this compound's potency against established therapeutic agents in these fields, supported by experimental data and detailed methodologies.
Anti-Cancer Potency: Comparable Efficacy to Standard Chemotherapeutics in Hepatocellular Carcinoma
In the context of oncology, this compound has been shown to exhibit notable cytotoxic effects against hepatocellular carcinoma (HCC) cells. A key study investigating its anti-cancer properties determined the half-maximal inhibitory concentration (IC50) of this compound in HepG2 cells to be 38.02 µM. This positions this compound in a comparable range to some established chemotherapeutic agents used in the treatment of liver cancer.
| Compound | Cell Line | IC50 (µM) | Therapeutic Class |
| This compound | HepG2 | 38.02 | Investigational |
| Sorafenib | HepG2 | 3.4 - 10.3 | Multi-kinase inhibitor |
| Doxorubicin | HepG2 | 0.8 - 28.7 | Anthracycline Chemotherapy |
Table 1: Comparative cytotoxic potency of this compound and standard anti-cancer agents against the HepG2 human hepatocellular carcinoma cell line.
The anti-cancer activity of this compound in HepG2 cells is attributed to the induction of mitochondrion-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1] This is mediated through the regulation of reactive oxygen species (ROS) and subsequent modulation of key signaling pathways, including MAPK, STAT3, NF-κB, and AKT.[1]
Anti-Inflammatory and Neuroprotective Potential: Emerging Evidence
While direct comparative IC50 values for this compound in standardized anti-inflammatory and neuroprotective assays are still emerging, existing research strongly indicates its efficacy in these areas.
In the realm of anti-inflammatory action, studies have shown that this compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in lipopolysaccharide (LPS)-treated mice through the inhibition of NF-κB activation. This mechanism is central to the action of many established anti-inflammatory drugs. For comparison, the established glucocorticoid, dexamethasone, exhibits potent anti-inflammatory effects with IC50 values in the nanomolar range for the inhibition of various inflammatory responses.
For neuroprotection , this compound has demonstrated protective effects against methylglyoxal-induced degeneration in neuronal cells.[2] It has been shown to improve cell viability and inhibit apoptosis in neuronal SK-N-MC cells by attenuating oxidative stress and modulating intracellular calcium levels.[2] While a direct EC50 for neuroprotection is not yet established, its mechanism of action aligns with strategies employed by neuroprotective agents. For instance, Donepezil, a standard treatment for Alzheimer's disease, exerts neuroprotective effects against amyloid-beta toxicity and glutamate-induced damage, with effective concentrations in the micromolar range.[3][4]
Experimental Methodologies
The following sections detail the experimental protocols used to ascertain the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8)
The anti-proliferative effects of this compound on cancer cell lines such as HepG2 are determined using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of this compound or a reference compound (e.g., 5-Fluorouracil) for a specified duration (e.g., 24 or 48 hours).
-
CCK-8 Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration.
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Western Blot Analysis for NF-κB Signaling
The effect of this compound on the NF-κB signaling pathway is assessed by Western blotting to measure the expression and phosphorylation of key proteins.
-
Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS), and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its ability to modulate several critical signaling pathways.
In cancer cells, this compound modulates ROS levels, which in turn affects multiple downstream pathways including MAPK, STAT3, NF-κB, and AKT, ultimately leading to apoptosis and cell cycle arrest.[1]
This compound demonstrates anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a key regulator of the inflammatory response triggered by stimuli such as LPS.
This workflow outlines the key steps in assessing the pro-apoptotic activity of this compound in a cellular context.
Conclusion
This compound emerges as a promising natural compound with multifaceted therapeutic potential. Its demonstrated cytotoxicity against hepatocellular carcinoma cells, coupled with strong indications of anti-inflammatory and neuroprotective activities, warrants further investigation. Direct comparative studies with a broader range of established drugs are necessary to fully elucidate its clinical potential. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for future research and development of this compound as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sciadopitysin: A Guide to Safe Handling and Disposal in the Laboratory
For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety, handling, and disposal procedures for Sciadopitysin, a biflavonoid with diverse biological activities. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Key Safety and Handling Information
When working with this compound in solid form, it is important to minimize dust generation. Use in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 521-34-6[1][2][3][4][5] |
| Molecular Formula | C₃₃H₂₄O₁₀[1][2][3][4][5] |
| Molecular Weight | 580.5 g/mol [3] |
| Appearance | Light yellow powder[2] |
| Melting Point | 296-298°C[2] |
| Solubility | Soluble in DMSO and DMF[1]. Partially soluble in ethanol (B145695) and PBS (pH 7.2)[1]. |
| Storage | Store at -20°C[1]. |
Proper Disposal Procedures
The recommended disposal method for this compound is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6]. Always conduct disposal procedures in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways[6].
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the steps for the safe disposal of small quantities of this compound waste typically generated in a research laboratory setting.
-
Segregation and Collection:
-
Collect waste this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed waste container.
-
Ensure the waste container is made of a material compatible with the combustible solvent to be used for dissolution.
-
-
Preparation for Incineration:
-
In a well-ventilated chemical fume hood, carefully dissolve or suspend the this compound waste in a suitable combustible solvent (e.g., ethanol, methanol).
-
The resulting solution or suspension should be transferred to a container approved for flammable waste.
-
-
Waste Pickup and Disposal:
-
Store the sealed flammable waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 521-34-6 [chemicalbook.com]
- 3. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 521-34-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. CAS 521-34-6 | this compound [phytopurify.com]
- 6. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
